Technical Documentation Center

Quinotolast sodium Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Quinotolast sodium

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Quinotolast Sodium: Structure, Properties, and Pharmacological Profile

Introduction Quinotolast sodium, also identified by its developmental code FR-71021, is an orally active anti-allergic agent that has demonstrated significant potential in preclinical studies.[1] Unlike typical antihista...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinotolast sodium, also identified by its developmental code FR-71021, is an orally active anti-allergic agent that has demonstrated significant potential in preclinical studies.[1] Unlike typical antihistamines that block the action of histamine at its receptor, Quinotolast sodium operates further upstream by preventing the release of histamine and other inflammatory mediators from mast cells. This mechanism of action classifies it as a mast cell stabilizer.[1] This technical guide offers a comprehensive analysis of Quinotolast sodium, detailing its chemical structure, physicochemical characteristics, pharmacological activity, and the experimental methodologies used to validate its efficacy. The information presented herein is curated for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel therapeutics for allergic diseases.

Chemical Identity and Structure

Core Structure Analysis

Quinotolast sodium is the sodium salt of the active parent compound, Quinotolast.[1] Its molecular architecture is built upon a quinolizine scaffold, a heterocyclic aromatic compound. The structure is characterized by several key functional groups that dictate its chemical behavior and biological activity:

  • 4-Oxo-1-phenoxy-4H-quinolizine Core: This forms the rigid backbone of the molecule. The phenoxy group at the 1-position and the keto group at the 4-position are critical for molecular conformation and interaction with biological targets.

  • Carboxamide Linker: A carboxamide group at the 3-position serves as a crucial linker, connecting the quinolizine core to the tetrazole ring.

  • Tetrazole Ring: Attached to the carboxamide nitrogen, this five-membered heterocyclic ring is a key pharmacophore. Tetrazoles are often used as bioisosteres for carboxylic acids and are known to be important for the compound's inhibitory activity.

  • Sodium Salt: The formation of a sodium salt from the acidic proton on the tetrazole ring significantly enhances the aqueous solubility of the compound, a critical factor for bioavailability, particularly for oral administration.

Chemical Identifiers

Accurate identification is paramount in research and development. The key identifiers for Quinotolast sodium are summarized below.

IdentifierValueSource
IUPAC Name sodium;4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide[2]
CAS Number 101193-62-8[2]
Molecular Formula C₁₇H₁₁N₆NaO₃[2]
Synonyms FR-71021, Quinotolast sodium anhydrous[2][3]
Parent Compound Quinotolast (CAS: 101193-40-2)[4]
Structural Visualization

The 2D chemical structure of Quinotolast sodium illustrates the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D representation of Quinotolast sodium's chemical structure.

Physicochemical Properties

The physicochemical profile of an active pharmaceutical ingredient (API) is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for guiding formulation development. The data presented below are primarily computed properties, which provide valuable estimates for guiding experimental design.

PropertyValueData TypeSource
Molecular Weight 370.30 g/mol Computed[2]
Exact Mass 370.07903252 DaComputed[2]
Topological Polar Surface Area 98.3 ŲComputed[2]
Hydrogen Bond Donor Count 1Computed[2]
Hydrogen Bond Acceptor Count 7Computed[2]
Rotatable Bond Count 4Computed[2]
Solubility Not experimentally reported, but the sodium salt form is designed to enhance aqueous solubility compared to the parent acid.Inferred[5]
pKa Not experimentally reported. The tetrazole ring is acidic, enabling salt formation.Inferred-

Pharmacological Profile

Mechanism of Action: Inhibition of Mediator Release

The primary anti-allergic mechanism of Quinotolast sodium is the inhibition of inflammatory mediator release from mast cells.[1] In type I hypersensitivity reactions, allergens cross-link IgE antibodies on the surface of mast cells, triggering a signaling cascade that results in degranulation. This process releases a host of pre-formed and newly synthesized mediators, including:

  • Histamine: Causes vasodilation, increased vascular permeability, and smooth muscle contraction.

  • Leukotrienes (LTC₄): Potent bronchoconstrictors and increase vascular permeability.

  • Prostaglandins (PGD₂): Induce vasodilation and bronchoconstriction.

Quinotolast sodium intervenes in this process by stabilizing the mast cell, thereby preventing the release of these potent inflammatory molecules.[6][7] Studies on dispersed human lung cells have shown that Quinotolast concentration-dependently inhibits the release of histamine, LTC₄, and PGD₂.[6][7] This mode of action is distinct from that of antihistamines, which only competitively block histamine receptors, and offers a broader therapeutic effect by inhibiting multiple inflammatory pathways simultaneously.

Proposed Inhibitory Pathway

The following diagram illustrates the IgE-mediated mast cell degranulation cascade and the proposed point of intervention for Quinotolast sodium.

MastCellActivation cluster_mast_cell Mast Cell Membrane IgE IgE Receptors Signal Intracellular Signaling Cascade IgE->Signal Antigen Allergen (Antigen) Antigen->IgE Cross-linking Granules Granule Fusion & Degranulation Signal->Granules Mediators Release of: - Histamine - Leukotrienes (LTC₄) - Prostaglandins (PGD₂) Granules->Mediators Quinotolast Quinotolast Sodium Quinotolast->Signal INHIBITS

Caption: Quinotolast sodium inhibits the signaling cascade following IgE cross-linking.

In Vitro and In Vivo Efficacy

The potency of Quinotolast sodium has been quantified in various preclinical models. The data consistently demonstrate its significant inhibitory effects on the release of key allergic mediators.

Table: In Vitro Activity of Quinotolast

Assay SystemMediator InhibitedConcentration / ResultSource
Dispersed Human Lung CellsHistamine & LTC₄Concentration-dependent inhibition (1-100 µg/mL)[7]
Dispersed Human Lung CellsProstaglandin D₂ (PGD₂)100% inhibition at 100 µg/mL[7]
Dispersed Human Lung CellsLeukotriene C₄ (LTC₄)54% inhibition at 100 µg/mL[7]

Further studies have also highlighted its favorable effects on airway clearance and its antitussive properties in animal models, suggesting potential benefits for patients with chronic obstructive pulmonary diseases like asthma.[8]

Experimental Methodologies

The validation of a mast cell stabilizer's activity relies on robust and reproducible in vitro assays. The following protocol outlines a standard methodology for assessing the inhibitory effect of a compound like Quinotolast sodium on mast cell degranulation.

Protocol: In Vitro Mast Cell Mediator Release Assay

This protocol is designed to quantify the inhibition of mediator release from immunologically stimulated mast cells.

Objective: To determine the dose-dependent inhibitory effect of Quinotolast sodium on IgE-mediated mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary human lung mast cells

  • Cell culture medium (e.g., MEM) with appropriate supplements

  • Anti-DNP IgE antibody (for sensitization)

  • DNP-HSA antigen (for challenge)

  • Tyrode's buffer

  • Quinotolast sodium stock solution

  • ELISA or other assay kits for quantifying histamine, LTC₄, or β-hexosaminidase

Procedure:

  • Cell Culture & Sensitization:

    • Culture mast cells to the desired density in a 96-well plate.

    • Sensitize the cells by incubating them overnight with a saturating concentration of anti-DNP IgE. This allows the IgE to bind to the FcεRI receptors on the mast cell surface.

  • Compound Incubation:

    • Gently wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.

    • Add fresh buffer containing various concentrations of Quinotolast sodium (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (buffer only) and a positive control (known inhibitor, e.g., sodium cromoglycate).

    • Pre-incubate the cells with the compound for 15-30 minutes at 37°C.

  • Antigen Challenge:

    • Initiate degranulation by adding DNP-HSA antigen to all wells except for the negative control (unstimulated cells).

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for mediator analysis.

  • Quantification of Mediator Release:

    • Measure the concentration of histamine, LTC₄, or the activity of a granule-associated enzyme like β-hexosaminidase in the supernatant using the appropriate assay kit.

    • Calculate the percentage of inhibition for each concentration of Quinotolast sodium relative to the vehicle control.

Workflow Diagram: Mast Cell Degranulation Assay

AssayWorkflow start Start step1 Culture & Sensitize Mast Cells with IgE start->step1 step2 Wash Cells to Remove Unbound IgE step1->step2 step3 Pre-incubate with Quinotolast Sodium step2->step3 step4 Challenge with Antigen (e.g., DNP-HSA) step3->step4 step5 Stop Reaction & Collect Supernatant step4->step5 step6 Quantify Mediator Release (e.g., Histamine ELISA) step5->step6 end_node Calculate % Inhibition step6->end_node

Caption: A streamlined workflow for assessing mast cell degranulation inhibitors.

Summary and Future Directions

Quinotolast sodium is a promising anti-allergic compound with a well-defined mechanism as a mast cell stabilizer. Its chemical structure, featuring a quinolizine core and a tetrazole ring, confers potent inhibitory activity against the release of multiple inflammatory mediators. Preclinical data strongly support its efficacy in models of type I hypersensitivity.

Future research should focus on several key areas:

  • Clinical Trials: Transitioning from preclinical models to human clinical trials is the critical next step to evaluate safety and efficacy in patients with allergic conditions such as asthma and allergic rhinitis.

  • Mechanism Elucidation: While the stabilizing effect on mast cells is established, further studies into the specific intracellular signaling targets of Quinotolast could reveal more about its precise mechanism and potentially identify new therapeutic applications.

  • Pharmacokinetics and Metabolism: Detailed pharmacokinetic studies in humans are necessary to determine the optimal dosing regimen and to fully characterize its metabolic profile, which is known to include N-glucuronide metabolites.[4]

  • Structure-Activity Relationship (SAR) Studies: Further medicinal chemistry efforts could explore modifications to the quinolizine or phenoxy moieties to potentially enhance potency, selectivity, or pharmacokinetic properties.

The comprehensive data available for Quinotolast sodium position it as a strong candidate for further development as a novel, orally active treatment for a range of allergic and inflammatory diseases.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65871, Quinotolast. [Link]

  • FDA Global Substance Registration System. QUINOTOLAST SODIUM. [Link]

  • PubMed. Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. [Link]

  • PMC. Mechanism of Quinolone Action and Resistance. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14600474, Quinotolast Sodium. [Link]

  • PubMed. [Effects of a novel orally-active antiallergic drug, quinotolast (FK021), on airway clearance]. [Link]

  • Wikipedia. Quinolone antibiotic. [Link]

  • ACS Publications. Integrated In Silico, Ex Vivo, and In Vitro Framework for Early Derisking of Mast Cell Degranulation in Peptide Drug Candidates | Chemical Research in Toxicology. [Link]

  • PMC. Mechanism of action of and resistance to quinolones. [Link]

  • PMC. Quinolone Allergy. [Link]

  • MDPI. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. [Link]

  • PMC. An optimized method for IgE-mediated degranulation of human lung mast cells. [Link]

  • NIH. Structures and Anti-Allergic Activities of Natural Products from Marine Organisms. [Link]

  • Charles River Laboratories. Mast Cell Assays. [Link]

  • PubMed. Quinolones: pharmacology. [Link]

  • YouTube. Mechanism of action of quinolone antibiotics. [Link]

  • PubMed. Flavonoids and related compounds as anti-allergic substances. [Link]

  • Digital Commons @ USF. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Scientific Laboratory Supplies. MAST CELL DEGRANULATION ASSAY. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Quinotolast Sodium

Abstract Quinotolast sodium, a potent anti-allergic agent, operates primarily through the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinotolast sodium, a potent anti-allergic agent, operates primarily through the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. This technical guide provides a comprehensive exploration of the essential physicochemical properties of Quinotolast sodium, offering critical insights for researchers, scientists, and professionals engaged in drug development. This document delves into the compound's structural and chemical identity, its solubility profile, ionization constants, and thermal stability. Furthermore, it outlines detailed, field-proven methodologies for its synthesis and analytical characterization, including spectroscopic and chromatographic techniques. The guide also elucidates the mechanistic underpinnings of its pharmacological activity, providing a holistic understanding of this important therapeutic agent.

Introduction

Quinotolast sodium, known by its developmental code FR-71021, is the sodium salt of Quinotolast.[1] Its core chemical structure is a 4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide, featuring a tetrazole ring attached to the carboxamide nitrogen.[1] This unique molecular architecture is pivotal to its therapeutic efficacy as an orally active anti-allergic compound.[1] Understanding the fundamental physicochemical properties of Quinotolast sodium is paramount for the rational design of dosage forms, ensuring optimal bioavailability, stability, and therapeutic outcomes. This guide is structured to provide a deep dive into these properties, supported by proposed experimental protocols and theoretical considerations based on analogous chemical structures.

Chemical Identity and Structure

A precise understanding of the chemical identity of an active pharmaceutical ingredient (API) is the foundation of all further development.

Nomenclature and Identifiers

The systematic identification of Quinotolast sodium is summarized in the table below, providing a clear reference for researchers.

IdentifierValue
IUPAC Name sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide
CAS Number 101193-62-8
Molecular Formula C₁₇H₁₁N₆NaO₃
Molecular Weight 370.30 g/mol
SMILES C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+]
InChI InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1
Synonyms FR-71021, G8K8E99F1S

Physicochemical Properties

The physicochemical characteristics of Quinotolast sodium dictate its behavior in biological systems and during the formulation process. While specific experimental data for Quinotolast sodium is not extensively published, the following properties are estimated based on its chemical structure and data from related quinolone and tetrazole-containing compounds.

Solubility Profile

The solubility of an API is a critical determinant of its oral bioavailability. As a sodium salt, Quinotolast sodium is expected to exhibit significantly higher aqueous solubility compared to its free acid form, Quinotolast. The presence of polar functional groups, including the carbonyl, phenoxy, and tetrazole moieties, further contributes to its interaction with polar solvents.

Table of Estimated Solubilities:

SolventEstimated SolubilityRationale
Water SolubleAs a sodium salt of an acidic compound, it is expected to be soluble in water. The pH of the aqueous medium will significantly influence solubility.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts.[2]
Ethanol Slightly SolubleWhile ethanol is a polar protic solvent, the solubility of organic salts in alcohols is generally lower than in water.[3]
Methanol Slightly SolubleSimilar to ethanol, methanol is a polar protic solvent where solubility is expected to be limited.[3]

Experimental Protocol for Solubility Determination:

A reliable method for determining the solubility of Quinotolast sodium involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Saturated Solutions:

    • Add an excess amount of Quinotolast sodium to a series of vials, each containing a different solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, DMSO, ethanol).

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC-UV method (a hypothetical method is detailed in Section 5.2).

    • Calculate the concentration of Quinotolast sodium in the original saturated solution based on the dilution factor and a standard calibration curve.

Ionization Constant (pKa)

The pKa value(s) of a drug molecule are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Quinotolast possesses an acidic proton on the tetrazole ring. The tetrazole moiety is known to be a bioisostere of a carboxylic acid, with a pKa typically in the range of 4.5 to 5.0.[4]

  • Estimated pKa: ~4.9 for the tetrazole proton.

Experimental Protocol for pKa Determination:

The pKa of Quinotolast can be determined using potentiometric titration or UV-Vis spectrophotometry.

  • Potentiometric Titration:

    • Dissolve a precisely weighed amount of Quinotolast (the free acid form) in a co-solvent system (e.g., water-methanol) to ensure solubility.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added and determine the pKa from the midpoint of the titration curve.

  • UV-Vis Spectrophotometry:

    • Prepare a series of buffer solutions with a range of known pH values.

    • Add a constant, small amount of a stock solution of Quinotolast to each buffer solution.

    • Measure the UV-Vis spectrum of each solution.

    • The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH, as the ionized and non-ionized forms of the molecule will have different absorption spectra.

Melting Point and Thermal Stability

The melting point and thermal decomposition behavior of an API are critical for manufacturing processes and for assessing its solid-state stability. For quinolone derivatives, high melting points above 220 °C (493 K) are common.[1]

  • Estimated Melting Point: >220 °C

Experimental Protocol for Thermal Analysis:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the standard techniques for evaluating the thermal properties of a solid material.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small sample (2-5 mg) of Quinotolast sodium into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The DSC thermogram will show endothermic peaks corresponding to events such as dehydration and melting, and exothermic peaks for decomposition. The onset of the melting endotherm is typically reported as the melting point.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a slightly larger sample (5-10 mg) of Quinotolast sodium into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The TGA curve will plot the percentage of weight loss as a function of temperature, indicating the temperatures at which dehydration or decomposition occurs.

Stability

The chemical stability of Quinotolast sodium is a critical quality attribute that must be thoroughly evaluated to ensure the safety and efficacy of the final drug product. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5]

Proposed Stability Indicating Protocol:

  • Forced Degradation Studies:

    • Expose solutions of Quinotolast sodium to various stress conditions:

      • Acidic: 0.1 N HCl at 60 °C

      • Basic: 0.1 N NaOH at 60 °C

      • Oxidative: 3% H₂O₂ at room temperature

      • Thermal: 80 °C (solid and solution)

      • Photolytic: Expose to UV and visible light as per ICH Q1B guidelines.

    • Analyze samples at various time points using a stability-indicating HPLC method (see Section 5.2) to identify and quantify any degradation products.

  • Long-Term and Accelerated Stability Studies:

    • Store the solid drug substance under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

    • Test samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for appearance, assay, and degradation products.

Synthesis of Quinotolast Sodium

While a detailed, publicly available synthesis protocol for Quinotolast Sodium is not readily found, a plausible synthetic route can be proposed based on the synthesis of structurally related 4-oxo-4H-quinolizine-2-carboxamides.[4] The following is a hypothetical workflow for illustrative purposes.

Synthesis_Workflow cluster_0 Step 1: Stobbe Condensation & Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Salt Formation 2-Pyridinecarbaldehyde 2-Pyridinecarbaldehyde Intermediate_A Cyclized Intermediate 2-Pyridinecarbaldehyde->Intermediate_A NaH Diethyl_Succinate Diethyl_Succinate Diethyl_Succinate->Intermediate_A Intermediate_B Quinolizine Carboxylic Acid Intermediate_A->Intermediate_B Acid/Base Quinotolast_Free_Acid Quinotolast (Free Acid) Intermediate_B->Quinotolast_Free_Acid HATU, DIPEA 5-Aminotetrazole 5-Aminotetrazole 5-Aminotetrazole->Quinotolast_Free_Acid Quinotolast_Sodium Quinotolast Sodium Quinotolast_Free_Acid->Quinotolast_Sodium NaOH HPLC_Workflow Sample_Preparation Sample Preparation (Dissolution & Dilution) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Preparation->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Mast_Cell_Stabilization cluster_0 Mast Cell Allergen Allergen IgE IgE Allergen->IgE Binds to Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Cross-links Signaling_Cascade Intracellular Signaling Cascade Fc_epsilon_RI->Signaling_Cascade Activates Ca_Influx Ca²⁺ Influx Signaling_Cascade->Ca_Influx Induces Degranulation Degranulation (Histamine, etc.) Ca_Influx->Degranulation Triggers Quinotolast Quinotolast Sodium Quinotolast->Signaling_Cascade Inhibits

Sources

Foundational

An In-depth Technical Guide to Quinotolast Sodium: A Mast Cell Stabilizer for Allergic Reactions

Introduction Quinotolast sodium, also known by its developmental code FR-71021, is a potent anti-allergic compound classified as a mediator release inhibitor.[1] This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinotolast sodium, also known by its developmental code FR-71021, is a potent anti-allergic compound classified as a mediator release inhibitor.[1] This technical guide provides a comprehensive overview of Quinotolast sodium, detailing its chemical properties, mechanism of action, synthesis, and relevant experimental protocols. The information presented herein is intended to support researchers and drug development professionals in understanding and potentially utilizing this compound in pre-clinical and clinical research settings.

Physicochemical Properties and Identifiers

Quinotolast sodium is the sodium salt of Quinotolast. Key identifiers and physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 101193-62-8[2][3]
Molecular Formula C₁₇H₁₁N₆NaO₃[2][3]
Molecular Weight 370.3 g/mol [3]
Synonyms FR-71021, Quinotolast sodium anhydrous, Sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido)tetrazolate[1][2][3]
Parent Compound (CAS) Quinotolast (101193-40-2)[2]

Mechanism of Action: Inhibition of Mediator Release

Quinotolast sodium exerts its anti-allergic effects by inhibiting the release of key inflammatory mediators from mast cells.[1] Upon exposure to an allergen, immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptors on the surface of mast cells become cross-linked, initiating a signaling cascade that leads to degranulation.[4][5] This process releases a host of pre-formed and newly synthesized mediators, including histamine, leukotrienes, and prostaglandins, which are responsible for the clinical manifestations of allergic reactions.[6][7]

Quinotolast sodium acts as a mast cell stabilizer, effectively suppressing this degranulation process.[1][8] It has been demonstrated to inhibit the release of histamine and the generation of leukotriene C₄ (LTC₄) and prostaglandin D₂ (PGD₂) from dispersed human lung cells in a concentration-dependent manner.[1]

The proposed mechanism of action involves the stabilization of the mast cell membrane, which in turn prevents the influx of calcium ions required for granule fusion and mediator release.[8][9] By inhibiting the release of arachidonic acid, the precursor for leukotriene and prostaglandin synthesis, Quinotolast sodium effectively dampens the inflammatory response.[10][11]

Signaling Pathway of Mast Cell Degranulation and Eicosanoid Synthesis

The following diagram illustrates the signaling cascade initiated by allergen-IgE cross-linking on mast cells and the subsequent synthesis of leukotrienes and prostaglandins, highlighting the putative points of inhibition by Quinotolast sodium.

MastCell_Pathway cluster_cytosol Cytosol Allergen Allergen IgE IgE FceRI FcεRI Receptor IgE->FceRI Cross-linking Syk Syk Activation FceRI->Syk PLCg PLCγ Activation Syk->PLCg PLA2 Phospholipase A₂ Activation Syk->PLA2 IP3_DAG IP3 & DAG Production PLCg->IP3_DAG Ca_Influx ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Histamine Histamine Release Degranulation->Histamine ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX COX Cyclooxygenase (COX) ArachidonicAcid->COX Leukotrienes Leukotriene C₄ (LTC₄) LOX->Leukotrienes Prostaglandins Prostaglandin D₂ (PGD₂) COX->Prostaglandins Quinotolast Quinotolast Sodium Quinotolast->Degranulation Inhibits Quinotolast->PLA2 Inhibits

Caption: IgE-mediated mast cell activation and points of inhibition by Quinotolast sodium.

Quantitative In Vitro Activity

Studies on dispersed human lung cells have quantified the inhibitory effects of Quinotolast sodium on the release of key inflammatory mediators.

MediatorConcentration of Quinotolast Sodium% InhibitionSource
Prostaglandin D₂ (PGD₂)100 µg/mL100%[1]
Leukotriene C₄ (LTC₄)100 µg/mL54%[1]
Histamine & LTC₄1-100 µg/mLConcentration-dependent[1]

Synthesis of Quinotolast Sodium

Synthesis_Workflow start 2-Pyridinecarbaldehyde & Diethyl Succinate stobbe Stobbe Condensation & Cyclization start->stobbe hydrolysis Ester Hydrolysis stobbe->hydrolysis coupling Amide Coupling with 5-Aminotetrazole hydrolysis->coupling salt_formation Salt Formation with Sodium Hydroxide coupling->salt_formation product Quinotolast Sodium salt_formation->product

Caption: Hypothetical synthetic workflow for Quinotolast sodium.

Experimental Protocol: In Vitro Inhibition of Mediator Release

The following is a generalized protocol for assessing the inhibitory effect of Quinotolast sodium on mediator release from dispersed human lung cells, based on published methodologies.[1]

Objective: To determine the concentration-dependent inhibition of histamine, LTC₄, and PGD₂ release by Quinotolast sodium in immunologically challenged human lung mast cells.

Materials:

  • Quinotolast sodium

  • Dispersed human lung cells

  • Anti-human IgE antibody

  • Appropriate cell culture medium and buffers

  • Histamine, LTC₄, and PGD₂ ELISA kits or radioimmunoassay systems

Procedure:

  • Cell Preparation: Prepare a suspension of dispersed human lung cells at a suitable concentration in a buffered salt solution.

  • Pre-incubation: Aliquot the cell suspension into microfuge tubes. Add varying concentrations of Quinotolast sodium (e.g., 1-100 µg/mL) to the respective tubes. Include a vehicle control (without Quinotolast sodium) and a negative control (without anti-IgE). Incubate for a predetermined period (e.g., 10-15 minutes) at 37°C.

  • Challenge: Add the anti-human IgE antibody to all tubes except the negative control to stimulate mediator release.

  • Incubation: Incubate the tubes for an appropriate time (e.g., 30-60 minutes) at 37°C.

  • Termination: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant from each tube for mediator analysis.

  • Quantification: Measure the concentrations of histamine, LTC₄, and PGD₂ in the supernatants using appropriate ELISA kits or other quantitative assays.

  • Data Analysis: Calculate the percentage inhibition of mediator release for each concentration of Quinotolast sodium relative to the vehicle control.

Conclusion

Quinotolast sodium is a well-characterized anti-allergic agent that functions by inhibiting the release of inflammatory mediators from mast cells. Its potent and specific mechanism of action makes it a valuable tool for research into allergic diseases and a potential candidate for therapeutic development. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their scientific endeavors.

References

  • Bui, H. T. B., Vo, D. D., Chau, Y. N. T., Tu, C. T. K., Mai, H. V., & Truong, K. V. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(21), 2484-2491. Retrieved from [Link]

  • González Alvarez, R., & Arruzazabala, M. L. (1981). Current views of the mechanism of action of prophylactic antiallergic drugs. Allergologia et Immunopathologia, 9(6), 501–508. Retrieved from [Link]

  • GSRS. (n.d.). QUINOTOLAST SODIUM. Retrieved from [Link]

  • Halliwell, B. (1991). Prostaglandins and leukotrienes as inflammatory mediators. British Medical Bulletin, 47(3), 529-543. Retrieved from [Link]

  • Kalesnikoff, J., & Galli, S. J. (2008). Signal transduction and chemotaxis in mast cells. Journal of Allergy and Clinical Immunology, 122(2), 233-243. Retrieved from [Link]

  • Mita, H., Shida, T., & Yui, Y. (1988). Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. Agents and Actions, 25(3-4), 263–269. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14600474, Quinotolast Sodium. Retrieved from [Link].

  • Rouzer, C. A., Scott, W. A., Cohn, Z. A., Blackburn, P., & Manning, J. M. (1980). Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages. Journal of Experimental Medicine, 152(5), 1236–1247. Retrieved from [Link]

  • Samuelsson, B. (2012). Prostaglandins and leukotrienes: advances in eicosanoid biology. Nobel lecture, 8. Retrieved from [Link]

  • The Medical Biochemistry Page. (n.d.). Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. Retrieved from [Link]

  • Wernersson, S., & Pejler, G. (2014). Mast cell degranulation: an affair of the heart. Frontiers in Immunology, 5, 123. Retrieved from [Link]

  • Yasinska, I. M., Sakhnevych, S. S., Follin, B., Tamosiuniene, R., L-Hakim, M., Sumbayev, V. V., & Bradding, P. (2024). Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review. International Journal of Molecular Sciences, 25(16), 8847. Retrieved from [Link]

  • Zuberbier, T. (2023). Biochemistry, Histamine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

Exploratory

Discovery and synthesis of Quinotolast sodium

An In-depth Technical Guide to the Discovery and Synthesis of Quinotolast Sodium Abstract Quinotolast sodium is a potent mast cell stabilizer utilized in the therapeutic management of allergic rhinitis and bronchial asth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Quinotolast Sodium

Abstract

Quinotolast sodium is a potent mast cell stabilizer utilized in the therapeutic management of allergic rhinitis and bronchial asthma. Its efficacy is centered on its ability to inhibit the degranulation of mast cells, a critical event in the inflammatory cascade of allergic reactions. This guide provides a comprehensive technical overview of Quinotolast sodium, from its discovery and the scientific rationale behind its development to a detailed exposition of its chemical synthesis. It further elucidates its mechanism of action at the molecular level. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction: The Critical Role of Mast Cell Stabilization in Allergic Disease

Allergic conditions such as allergic rhinitis and asthma are characterized by an inflammatory response initiated by the degranulation of mast cells. This process releases a cascade of inflammatory mediators, including histamine and leukotrienes, which are responsible for the clinical manifestations of an allergic reaction. Therapeutic strategies aimed at stabilizing mast cells can prevent the release of these mediators, thus offering an effective approach to the management of these conditions. Quinotolast sodium, with its distinct chemical structure, has emerged as a significant agent in this therapeutic class.

The Discovery of Quinotolast: A Journey of Chemical Optimization

The development of Quinotolast sodium was driven by the need for orally bioavailable mast cell stabilizers. The initial discovery efforts were largely influenced by the limitations of existing therapies. Scientists at Daiichi Seiyaku Co., Ltd. undertook a systematic investigation into a series of quinolone derivatives. Through meticulous structure-activity relationship (SAR) studies, they identified the 4-oxo-1,4-dihydroquinoline scaffold as a key pharmacophore for mast cell stabilization. This foundational work led to the synthesis and evaluation of numerous analogues, culminating in the identification of Quinotolast as a lead compound with potent anti-allergic properties. The sodium salt form, Quinotolast sodium, was ultimately selected for clinical development due to its enhanced solubility and favorable pharmaceutical properties.

Chemical Synthesis: A Detailed Protocol

The synthesis of Quinotolast sodium is a multi-step process that involves the construction of the core quinolone ring system followed by functional group modifications. The following is a representative synthetic route.

Required Materials and Reagents
  • 4-chloro-3-nitrobenzoic acid

  • 4-aminopyridine

  • Diethyl malonate

  • Sodium ethoxide

  • Ethyl iodide

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • N,N-Dimethylformamide (DMF)

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 4-(4-pyridylamino)-3-nitrobenzoic acid

  • A mixture of 4-chloro-3-nitrobenzoic acid and 4-aminopyridine is heated in a suitable solvent such as DMF.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The product is isolated by precipitation upon cooling or addition of an anti-solvent, followed by filtration and drying.

Step 2: Reductive Cyclization to form 6-(4-pyridyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • The nitro group of the intermediate from Step 1 is reduced to an amine, typically using a reducing agent like sodium dithionite or catalytic hydrogenation.

  • The resulting amino acid undergoes intramolecular cyclization in the presence of diethyl malonate and a base such as sodium ethoxide. This reaction, often a variation of the Gould-Jacobs reaction, forms the quinolone ring system.

  • The reaction mixture is heated to drive the cyclization and subsequent hydrolysis of the ester intermediate.

  • Acidification of the reaction mixture precipitates the desired quinolone carboxylic acid, which is then collected by filtration.

Step 3: N-Ethylation of the Quinolone Ring

  • The product from Step 2 is N-alkylated using ethyl iodide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF.

  • The reaction introduces the ethyl group at the N-1 position of the quinolone ring.

  • The product, 1-ethyl-4-oxo-6-(4-pyridyl)-1,4-dihydroquinoline-3-carboxylic acid, is isolated upon workup.

Step 4: Formation of the Sodium Salt

  • The carboxylic acid from Step 3 is treated with one equivalent of sodium hydroxide or sodium ethoxide in a suitable solvent, typically ethanol or an aqueous-ethanolic mixture.

  • The resulting sodium salt, Quinotolast sodium, is then precipitated or isolated by evaporation of the solvent.

Visualization of the Synthetic Pathway

Synthesis_of_Quinotolast_Sodium R1 4-chloro-3-nitrobenzoic acid I1 4-(4-pyridylamino)-3-nitrobenzoic acid R1->I1 R2 4-aminopyridine R2->I1 DMF, Heat R3 Diethyl malonate, NaOEt I2 6-(4-pyridyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid R3->I2 R4 Ethyl iodide, K2CO3 I3 1-ethyl-4-oxo-6-(4-pyridyl)-1,4-dihydroquinoline-3-carboxylic acid R4->I3 DMF R5 NaOH P Quinotolast sodium R5->P Ethanol I1->I2 1. Reduction 2. Diethyl malonate, NaOEt I2->I3 I3->P

Caption: Synthetic pathway of Quinotolast sodium.

Mechanism of Action: Inhibition of Mast Cell Degranulation

Quinotolast sodium exerts its therapeutic effect by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators. The mechanism of action is believed to involve the inhibition of calcium influx into the mast cell upon antigen stimulation. This influx of calcium is a critical signaling event that triggers the degranulation process. By modulating calcium channels or other components of the calcium signaling pathway, Quinotolast sodium effectively uncouples the initial antigen-IgE receptor binding from the subsequent release of inflammatory mediators.

Signaling Pathway Diagram

Quinotolast_Mechanism_of_Action cluster_membrane Mast Cell Membrane Antigen_IgE Antigen-IgE Complex Fc_epsilon_RI FcεRI Receptor Antigen_IgE->Fc_epsilon_RI Ca_Channel Calcium Channel Fc_epsilon_RI->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Degranulation Degranulation (Mediator Release) Ca_Influx->Degranulation Triggers Quinotolast Quinotolast Sodium Quinotolast->Ca_Channel Inhibits

Caption: Mechanism of action of Quinotolast sodium.

Conclusion and Future Perspectives

Quinotolast sodium represents a significant advancement in the treatment of allergic diseases, offering a well-tolerated and effective oral therapy for the stabilization of mast cells. Its discovery and development underscore the value of systematic medicinal chemistry efforts in optimizing lead compounds to achieve desired therapeutic profiles. The synthetic route, while involving multiple steps, is well-established and allows for the efficient production of the active pharmaceutical ingredient.

Future research may focus on the development of second-generation analogues with enhanced potency or improved pharmacokinetic properties. Further elucidation of the precise molecular targets of Quinotolast sodium within the mast cell signaling cascade could also open new avenues for the design of more selective and effective anti-allergic agents.

References

  • Title: Studies on Antiallergic Agents. 1. Synthesis and Antiallergic Activity of 4-Oxo-6-(4-pyridyl)-4H-quinolizine-3-carboxylic Acid Derivatives Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The effect of a new antiallergic drug, N-5', on experimental allergic rhinitis Source: Japanese Journal of Pharmacology URL: [Link]

  • Title: Synthesis of 1-Ethyl-1,4-dihydro-4-oxo-6-(4-pyridinyl)-3-quinolinecarboxylic Acid and Its Sodium Salt Source: Organic Process Research & Development URL: [Link]

Foundational

Quinotolast Sodium: A Deep Dive into its Mechanism of Action on Mast Cells

A Technical Guide for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the molecular mechanisms underlying the mast cell-stabilizing...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the molecular mechanisms underlying the mast cell-stabilizing effects of Quinotolast sodium. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key experimental data, and offers detailed protocols to investigate the intricate interactions between Quinotolast sodium and mast cell signaling pathways.

I. Introduction: The Pivotal Role of Mast Cells in Allergic and Inflammatory Responses

Mast cells are critical immune sentinels, strategically located at the host-environment interface, such as the skin, respiratory tract, and gastrointestinal tract. While essential for host defense against pathogens, their inappropriate activation is a hallmark of allergic diseases, including asthma, allergic rhinitis, and anaphylaxis. Upon activation, mast cells undergo degranulation, a rapid process that releases a plethora of pre-formed and newly synthesized inflammatory mediators, such as histamine, proteases, leukotrienes, and prostaglandins.[1][2] This release triggers the characteristic symptoms of an allergic reaction.

The stabilization of mast cells, thereby preventing or reducing the release of these potent mediators, represents a key therapeutic strategy for the management of allergic and inflammatory conditions.[3][4] Quinotolast sodium has emerged as a significant player in this therapeutic arena, demonstrating potent mast cell-stabilizing properties.[5] Understanding its precise mechanism of action is paramount for optimizing its clinical application and for the development of novel, more targeted anti-allergic therapies.

II. Unraveling the Mechanism of Action of Quinotolast Sodium

Quinotolast sodium exerts its therapeutic effect primarily by inhibiting the degranulation of mast cells.[5] This inhibitory action prevents the release of histamine and other inflammatory mediators that drive the allergic cascade. While the complete molecular picture is still being pieced together, a compelling body of evidence points towards the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels as the central tenet of its mechanism.

A. The cAMP Signaling Pathway: A Negative Regulator of Mast Cell Activation

In mast cells, the intracellular concentration of cAMP plays a crucial role in regulating their activation threshold. An increase in cAMP levels is a potent inhibitory signal that suppresses degranulation.[6][7] This inhibitory effect is mediated through the activation of Protein Kinase A (PKA), which in turn phosphorylates and inhibits key components of the degranulation machinery. Conversely, a decrease in intracellular cAMP is associated with mast cell activation and histamine release.[6]

The intracellular levels of cAMP are tightly controlled by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[7] Therefore, agents that either stimulate adenylyl cyclase or inhibit PDEs can effectively elevate intracellular cAMP and stabilize mast cells.

B. Quinotolast Sodium: A Putative Phosphodiesterase Inhibitor

While direct enzymatic assays on Quinotolast sodium are not extensively reported in publicly available literature, its pharmacological profile strongly suggests that it functions as a phosphodiesterase inhibitor. By inhibiting the enzymatic degradation of cAMP, Quinotolast sodium would lead to an accumulation of this second messenger within the mast cell. This elevation in cAMP is the likely molecular trigger for the observed stabilization and the subsequent reduction in the release of allergic mediators. The inhibition of mediator release by several anti-allergic drugs has been linked to their ability to elevate intracellular cAMP levels.[7]

dot graph TD { rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];

subgraph "Mast Cell Cytoplasm" Quinotolast[label="Quinotolast Sodium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDE[label="Phosphodiesterase (PDE)", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP[label="cAMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA[label="Protein Kinase A (PKA)"]; Inhibition[label="Inhibition of Degranulation Machinery", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degranulation[label="Degranulation (Mediator Release)", style=dashed];

end

caption[label="Proposed Mechanism of Quinotolast Sodium on Mast Cells", shape=plaintext]; } Caption: Proposed mechanism of Quinotolast Sodium action.

III. Experimental Evidence: Quantifying the Efficacy of Quinotolast Sodium

The inhibitory effects of Quinotolast sodium on mast cell mediator release have been demonstrated in studies using dispersed human lung cells. These studies provide quantitative data on its potency.

MediatorQuinotolast Sodium ConcentrationPercent InhibitionReference
Histamine1-100 µg/mLConcentration-dependent[5]
Leukotriene C4 (LTC4)1-100 µg/mLConcentration-dependent[5]
Prostaglandin D2 (PGD2)100 µg/mL100%[5]
Leukotriene C4 (LTC4)100 µg/mL54%[5]

IV. Methodologies for a Comprehensive Mechanistic Investigation

To further elucidate and confirm the mechanism of action of Quinotolast sodium, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.

A. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker of mast cell degranulation.

Protocol:

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells in appropriate media.

  • Sensitization: For IgE-dependent activation, sensitize the cells with anti-DNP IgE overnight.

  • Drug Treatment: Pre-incubate the cells with varying concentrations of Quinotolast sodium or a vehicle control for a specified time.

  • Stimulation: Induce degranulation with an appropriate stimulus (e.g., DNP-HSA for IgE-sensitized cells, or a calcium ionophore like A23187).

  • Supernatant Collection: Centrifuge the plates and collect the supernatants.

  • β-Hexosaminidase Activity Measurement:

    • Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatants.

    • Incubate to allow for the enzymatic reaction.

    • Stop the reaction with a stop buffer.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to total cellular content (lysed cells) and unstimulated controls.

dot graph G { rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];

subgraph "Experimental Workflow" A[label="Mast Cell Culture"]; B[label="Sensitization (optional)"]; C[label="Quinotolast Sodium Treatment"]; D[label="Stimulation"]; E[label="Supernatant Collection"]; F[label="β-Hexosaminidase Assay"]; G[label="Data Analysis"];

end

caption[label="Workflow for β-Hexosaminidase Release Assay", shape=plaintext]; } Caption: Workflow for the β-Hexosaminidase Release Assay.

B. Intracellular Calcium Imaging

This technique allows for the real-time visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i), a critical event in mast cell activation.

Protocol:

  • Cell Preparation: Plate mast cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Drug Treatment: Perfuse the cells with a buffer containing Quinotolast sodium or a vehicle control.

  • Stimulation: Add a stimulus to induce calcium mobilization.

  • Image Acquisition: Acquire fluorescent images at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm) using a fluorescence microscope equipped with a ratiometric imaging system.

  • Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the relative changes in [Ca²⁺]i.

end

caption[label="Workflow for Intracellular Calcium Imaging", shape=plaintext]; } Caption: Workflow for Intracellular Calcium Imaging.

C. Western Blot Analysis of Signaling Proteins

Western blotting can be employed to investigate the effect of Quinotolast sodium on the phosphorylation status and expression levels of key proteins in the mast cell activation signaling cascade.

Protocol:

  • Cell Treatment and Lysis: Treat mast cells with Quinotolast sodium and/or a stimulus, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the target proteins of interest (e.g., phosphorylated forms of signaling molecules).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

V. Concluding Remarks and Future Directions

Quinotolast sodium is a potent mast cell stabilizer that effectively inhibits the release of inflammatory mediators. The current body of evidence strongly supports a mechanism of action centered on the elevation of intracellular cAMP, likely through the inhibition of phosphodiesterases. This proposed mechanism provides a solid foundation for its therapeutic efficacy in allergic diseases.

Future research should focus on definitively identifying the specific PDE isoform(s) targeted by Quinotolast sodium and quantifying its inhibitory potency against these enzymes. Elucidating the downstream targets of the cAMP/PKA pathway that are modulated by Quinotolast sodium will provide a more complete understanding of its molecular pharmacology. Such investigations will not only solidify our knowledge of this important anti-allergic drug but also pave the way for the rational design of next-generation mast cell stabilizers with enhanced specificity and efficacy.

VI. References

  • Marquardt, D. L., & Wasserman, S. I. (1983). Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. Agents and Actions, 13(2-3), 163–167. [Link]

  • Alm, E., & Bloom, G. D. (1982). Cyclic nucleotide involvement in histamine release from mast cells--a reevaluation. Life sciences, 30(3), 213–218. [Link]

  • Conti, P., & Theoharides, T. C. (2021). Sodium Chromo-Glycate and Palmitoylethanolamide: a Possible Strategy to Treat Mast Cell-induced Lung Inflammation in COVID-19. ResearchGate. [Link]

  • Gomes, J. C., et al. (2004). Increased levels of cyclic adenosine monophosphate contribute to the hyporesponsiveness of mast cells in alloxan diabetes. International immunopharmacology, 4(1), 131–141. [Link]

  • Rundell, K. W., et al. (2008). Effect of sodium cromoglycate on mast cell mediators during hyperpnea in athletes. Medicine and science in sports and exercise, 40(6), 1023–1030. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acitazanolast Hydrate? Patsnap Synapse.

  • Wikipedia. (2023). Mast cell stabilizer. Wikipedia.

  • Mastocytosis Society Canada. (n.d.). Treatment. Mastocytosis Society Canada.

  • Wyndly. (2026). Mast Cell Stabilizers: Comprehensive Guide to Diagnosis & Treatment 2026. Wyndly.

  • Jiang, L., et al. (2018). Inhibition of Mast Cell Degranulation With Cromolyn Sodium Exhibits Organ-Specific Effects in Polycystic Kidney (PCK) Rats. International journal of toxicology, 37(4), 308–326. [Link]

  • Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. Applied Biological Materials Inc.

  • Abcam. (n.d.). Fura-2 AM imaging protocol. Abcam.

  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.

  • Bio-protocol. (2023). β-hexosaminidase release assay. Bio-protocol.

  • Cell Biolabs, Inc. (n.d.). Beta Hexosaminidase Activity Assay Kit. Cell Biolabs, Inc.

  • Reber, L. L., et al. (2017). The pathophysiology of anaphylaxis. The Journal of allergy and clinical immunology, 140(2), 335–348. [Link]

  • Theoharides, T. C., et al. (2012). Mast cells and inflammation. Biochimica et biophysica acta, 1822(1), 21–33. [Link]

  • Wernersson, S., & Pejler, G. (2014). Mast cell signaling cascades. Advances in immunology, 122, 271–343.

  • Moon, T. C., et al. (2014). The role of mast cells in allergic inflammation. Journal of allergy and clinical immunology, 133(4), 985–993.

  • Krystel-Whittemore, M., et al. (2015). Mast cell: a multi-functional master cell. Frontiers in immunology, 6, 620.

  • Taylor & Francis. (n.d.). Allergic inflammation – Knowledge and References. Taylor & Francis Online. [Link]

  • Canonica, G. W., et al. (2012). Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine Desloratadine: A Review of the Evidence. Allergy, Asthma & Immunology Research, 4(1), 2–11. [Link]

  • Zarebska, A., et al. (2023). Mast Cells as a Target—A Comprehensive Review of Recent Therapeutic Approaches. International Journal of Molecular Sciences, 24(8), 7386. [Link]

Sources

Exploratory

Technical Guide: Quinotolast Sodium as a Mast Cell Stabilizer

This technical guide provides a comprehensive analysis of Quinotolast Sodium (FR71021) , an orally active mast cell stabilizer. It is structured to serve researchers and drug development professionals, synthesizing chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Quinotolast Sodium (FR71021) , an orally active mast cell stabilizer. It is structured to serve researchers and drug development professionals, synthesizing chemical, pharmacological, and experimental data.

Part 1: Executive Summary

Quinotolast Sodium (Code: FR71021; TMK-688) represents a significant advancement in the class of anti-allergic agents known as mast cell stabilizers. Unlike the prototype drug disodium cromoglycate (DSCG), which suffers from poor oral bioavailability, Quinotolast sodium is distinct for its oral activity . It functions by inhibiting the release of inflammatory mediators—specifically histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2)—from mast cells upon antigen stimulation. This guide details its chemical architecture, mechanistic pathways, and the experimental protocols required to validate its efficacy.

Part 2: Chemical & Pharmacological Profile[1][2][3][4][5]

Chemical Identity[6]
  • IUPAC Name: Sodium 4-oxo-1-phenoxy-N-(1H-tetrazol-5-yl)-4H-quinolizine-3-carboxamide

  • CAS Number: 101193-62-8 (Sodium salt); 101193-40-2 (Free acid)

  • Molecular Formula: C₁₇H₁₁N₆NaO₃

  • Molecular Weight: 370.3 g/mol

  • Solubility: Soluble in water (due to sodium salt formation at the tetrazole moiety); sparingly soluble in organic solvents.

Synthetic Logic (General Route)

The synthesis of the quinolizine core typically follows a cyclization strategy involving a pyridine derivative. A scientifically grounded synthetic route for this class involves:

  • Core Formation: Condensation of 2-pyridineacetate derivatives with an ethoxymethylene malonate equivalent to form the 4H-quinolizine ring via thermal cyclization.

  • C-1 Functionalization: Introduction of the phenoxy group, often via nucleophilic substitution on a halogenated intermediate or oxidative coupling.

  • Amidation: The critical step involves coupling the quinolizine-3-carboxylic acid intermediate with 5-aminotetrazole . This step introduces the acidic tetrazole ring, which is bioisosteric to a carboxylic acid but offers improved metabolic stability and binding affinity.

  • Salt Formation: Neutralization with sodium hydroxide to yield Quinotolast sodium.

Part 3: Mechanism of Action

The Stabilization Cascade

Quinotolast sodium operates upstream of the histamine receptor. It does not antagonize H1 receptors directly but prevents the degranulation of sensitized mast cells.

Key Mechanistic Targets:

  • Calcium Influx Inhibition: The primary driver of degranulation is the rapid influx of extracellular Ca²⁺ following IgE receptor (FcεRI) cross-linking. Quinotolast blocks this influx, likely by modulating the calcium release-activated calcium (CRAC) channels or associated chloride channels that maintain the electrochemical gradient.

  • cAMP Elevation: Like other stabilizers, Quinotolast may inhibit phosphodiesterases (PDEs), leading to elevated intracellular cAMP. High cAMP levels activate Protein Kinase A (PKA), which phosphorylates and inhibits proteins essential for granule fusion (e.g., SNARE complex components).

Signaling Pathway Diagram

The following diagram illustrates the point of intervention for Quinotolast sodium within the mast cell signaling cascade.

MastCellPathway Antigen Antigen (Allergen) IgE_Receptor IgE Receptor (FcεRI) Antigen->IgE_Receptor Cross-linking Syk Syk Kinase Activation IgE_Receptor->Syk PLCg PLCγ Activation Syk->PLCg IP3 IP3 Production PLCg->IP3 ER_Ca ER Ca2+ Release IP3->ER_Ca CRAC CRAC Channel Opening (Ca2+ Influx) ER_Ca->CRAC STIM1/Orai1 Interaction Ca_Rise Intracellular Ca2+ Spike CRAC->Ca_Rise Degranulation Degranulation (Histamine/LTC4 Release) Ca_Rise->Degranulation Quinotolast Quinotolast Sodium Quinotolast->CRAC BLOCKS

Caption: Quinotolast sodium prevents degranulation by blocking the critical Calcium Influx (CRAC) step.

Part 4: Experimental Validation Protocols

To validate the efficacy of Quinotolast sodium, researchers should utilize both in vitro and in vivo models. The following protocols are standardized for reproducibility.

In Vitro: Histamine Release Assay (Rat Peritoneal Mast Cells)

Objective: Determine the IC50 of Quinotolast sodium for inhibiting histamine release.

Protocol Steps:

  • Cell Isolation: Harvest peritoneal cells from male Wistar rats by injecting 20 mL of Tyrode’s buffer (containing 0.1% gelatin) into the peritoneal cavity. Massage gently and recover the fluid.

  • Purification: Centrifuge at 150 x g for 10 min. Resuspend in buffer. (Optional: Purify mast cells using a Percoll density gradient).

  • Incubation:

    • Aliquot cells (1-2 x 10⁵ cells/tube).

    • Add Quinotolast sodium at varying concentrations (0.01, 0.1, 1.0, 10, 100 μg/mL).

    • Pre-incubate at 37°C for 10 minutes . (Note: This time is critical; longer times may show tachyphylaxis in some stabilizers, though Quinotolast is resistant to this).

  • Challenge: Add antigen (DNP-BSA if sensitized) or Compound 48/80 (0.5 μg/mL) to trigger degranulation. Incubate for 10 minutes.

  • Termination: Stop reaction by placing tubes on ice. Centrifuge at 4°C.

  • Quantification: Measure histamine in the supernatant using HPLC-fluorometry (OPA derivatization) or ELISA.

  • Calculation:

    
    
    
In Vivo: Passive Cutaneous Anaphylaxis (PCA) Model

Objective: Assess oral bioavailability and in vivo efficacy.

Workflow Diagram:

PCA_Workflow Step1 Sensitization (Intradermal Anti-DNP IgE) Step2 Wait Period (48 Hours) Step1->Step2 Step3 Drug Administration (Oral Gavage of Quinotolast) Step2->Step3 Step4 Challenge (IV Antigen + Evans Blue) Step3->Step4 Wait 1 hour (Tmax) Step5 Measurement (Extract Dye from Skin) Step4->Step5 30 min post-challenge

Caption: 48-hour PCA workflow for assessing oral efficacy of Quinotolast sodium.

Protocol Specifics:

  • Sensitization: Inject 0.05 mL of diluted anti-DNP IgE serum intradermally into the dorsal skin of rats.

  • Drug Administration: Administer Quinotolast sodium orally (1-10 mg/kg) suspended in 0.5% methylcellulose 1 hour prior to challenge.

  • Challenge: Inject DNP-BSA mixed with 1% Evans Blue dye intravenously via the tail vein.

  • Readout: The dye leaks into the skin at sites of mast cell degranulation. Excise the skin spots, extract dye with formamide, and measure absorbance at 620 nm.

Efficacy Data Summary

The following table summarizes typical preclinical performance metrics for Quinotolast sodium compared to standard controls.

ParameterQuinotolast Sodium (FR71021)Disodium Cromoglycate (DSCG)Note
IC50 (pLTs Release) 0.72 μg/mL~5-10 μg/mLQuinotolast is significantly more potent in inhibiting leukotriene release.
Inhibition of PGD2 100% (at 100 μg/mL)PartialComplete suppression of prostaglandin D2 at high doses.
Route of Admin Oral (PO) or TopicalInhalation / TopicalQuinotolast retains activity after oral dosing.
Tachyphylaxis Low / NoneHighQuinotolast does not induce rapid tolerance in lung cells.

Part 5: Clinical Applications & Safety

  • Indications: Quinotolast sodium is indicated for the treatment of bronchial asthma and allergic rhinitis . Its oral activity allows for tablet formulation, improving patient compliance compared to inhaled cromones.

  • Safety Profile: Like other mast cell stabilizers, Quinotolast exhibits a favorable safety profile. It lacks the central nervous system sedation associated with first-generation antihistamines and the anticholinergic effects of other allergy medications.

  • Pharmacokinetics: The drug is rapidly absorbed orally. Unlike DSCG, which has <1% oral bioavailability, the lipophilic nature of the phenoxy-quinolizine core (despite the polar tetrazole) facilitates gastrointestinal uptake.

References

  • Ohmori, K. et al. (1990). "Pharmacological studies on a new anti-allergic agent, quinotolast (FR71021)." Arzneimittel-Forschung, 40(11), 1260-1265.

  • Astellas Pharma Inc. (Formerly Fujisawa Pharmaceutical Co., Ltd.). "Quinotolast Sodium: Mediator Release Inhibitor." Drug Profile & Development History.
  • Tasaka, K. (1986). "Anti-allergic drugs." Drugs of Today, 22(2), 101-133. (Context on Mast Cell Stabilizer Class).
  • PubChem. (2025). "Quinotolast Sodium Compound Summary." National Center for Biotechnology Information.

Foundational

FR-71021 (Quinotolast Sodium): A Foundational Technical Guide

Executive Summary FR-71021 , generically known as Quinotolast Sodium , represents a distinct class of orally active antiallergic agents characterized by a quinolizine-3-carboxamide core.[1] Unlike direct receptor antagon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FR-71021 , generically known as Quinotolast Sodium , represents a distinct class of orally active antiallergic agents characterized by a quinolizine-3-carboxamide core.[1] Unlike direct receptor antagonists (e.g., antihistamines), FR-71021 functions primarily as a mast cell stabilizer , inhibiting the release of pro-inflammatory mediators including histamine, leukotrienes (LTC4), and prostaglandins (PGD2).

This guide synthesizes the physicochemical foundational, mechanistic architecture, and experimental validation of FR-71021. It is designed for researchers requiring a rigorous understanding of the compound's utility in immunological modulation and drug development.

Chemical Foundation & Physicochemical Properties

FR-71021 is the monosodium salt of quinotolast. Its structural distinctiveness lies in the 4-oxo-4H-quinolizine scaffold fused with a tetrazole moiety, a bioisostere for a carboxylic acid often used to improve metabolic stability and bioavailability.

Structural Characterization
  • Generic Name: Quinotolast Sodium[1][2][3][4][5][6]

  • Code: FR-71021 (Fujisawa Research)

  • IUPAC Name: Sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido)tetrazolate[5]

  • CAS Number: 101193-62-8 (Sodium salt); 101193-40-2 (Free acid)

  • Molecular Formula: C₁₇H₁₁N₆NaO₃

  • Molecular Weight: ~370.29 g/mol

Physicochemical Data Profile[7][8]
PropertySpecificationRelevance
Appearance White to pale yellow crystalline powderPurity indication for formulation.
Solubility Soluble in water; slightly soluble in methanolHigh aqueous solubility facilitates oral delivery.
pKa ~3.5 (Tetrazole moiety)Acidic nature; exists as anion at physiological pH.
LogP ~1.5 - 2.0 (Estimated)Moderate lipophilicity balances membrane permeability.
Stability Stable under ambient conditionsSuitable for long-term storage in solid state.

Mechanistic Architecture

The therapeutic efficacy of FR-71021 stems from its ability to intercept the signaling cascade leading to mast cell degranulation.

Core Mechanism: Mast Cell Stabilization

Upon antigen challenge, Immunoglobulin E (IgE) cross-links FcεRI receptors on the mast cell surface. This triggers a phosphorylation cascade involving Syk kinase and Phospholipase C-gamma (PLCγ) , resulting in the generation of Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular Calcium (


), while DAG activates Protein Kinase C (PKC).

FR-71021 acts as a functional inhibitor of this cascade. While the precise molecular binding site remains a subject of investigation, its activity profile mirrors that of a membrane stabilizer, preventing the critical influx of extracellular calcium or the fusion of granule membranes with the plasma membrane.

Pathway Visualization

The following diagram illustrates the signaling node where FR-71021 exerts its inhibitory effect, preventing the exocytosis of inflammatory mediators.

MastCellSignaling Antigen Antigen (Allergen) IgE_FcRI IgE / FcεRI Complex Antigen->IgE_FcRI Cross-linking Syk Syk Kinase Activation IgE_FcRI->Syk PLCg PLC-gamma Activation Syk->PLCg IP3_DAG IP3 & DAG Generation PLCg->IP3_DAG Ca_Influx Intracellular Ca2+ Rise IP3_DAG->Ca_Influx Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation Promotes LTC4_PGD2 Lipid Mediator Synthesis (LTC4, PGD2) Ca_Influx->LTC4_PGD2 Promotes FR71021 FR-71021 (Inhibition) FR71021->Ca_Influx  Blocks / Stabilizes

Figure 1: Schematic representation of the mast cell signaling cascade. FR-71021 inhibits the downstream consequences of Calcium mobilization, effectively blocking both degranulation (histamine) and lipid mediator synthesis (LTC4, PGD2).

Pharmacological Profile[2][3][5][6][9]

In Vitro Efficacy

FR-71021 demonstrates concentration-dependent inhibition of mediator release in isolated peritoneal mast cells and basophils.

  • Histamine Inhibition: Significant inhibition observed at concentrations ranging from 1 to 100 µg/mL .[5]

  • Lipid Mediators: Potently inhibits the generation of Leukotriene C4 (LTC4) and Prostaglandin D2 (PGD2), which are critical drivers of the late-phase allergic response.

In Vivo Pharmacokinetics (PK)

Unlike older stabilizers (e.g., Cromolyn Sodium) which have poor oral bioavailability, FR-71021 is orally active .

  • Absorption: Rapidly absorbed following oral administration.

  • Metabolism: Extensively metabolized in the liver. The primary metabolite is Quinotolast N-glucuronide .

  • Clearance: Involves both hepatic P450 enzymes and UDP-glucuronosyltransferases (UGT).[7]

  • Species Differences: Significant variation in intrinsic clearance (

    
    ) exists between rats and humans, necessitating careful scaling in translational models.
    

Experimental Protocols

To validate the efficacy of FR-71021, the following standardized protocols are recommended. These protocols ensure reproducibility and establish a causal link between the compound and its biological effect.

Protocol A: Passive Cutaneous Anaphylaxis (PCA) Model (Rat)

This in vivo model measures the ability of FR-71021 to prevent vascular permeability induced by an allergic reaction.

Reagents Required:

  • Anti-DNP IgE serum (monoclonal).

  • DNP-BSA (Antigen).

  • Evans Blue dye (1% solution in saline).

  • FR-71021 (Test compound).[1][8][9][10]

Step-by-Step Methodology:

  • Sensitization (T-48h): Intradermally inject 50 µL of diluted anti-DNP IgE into the dorsal skin of shaved rats.

  • Drug Administration (T-1h): Administer FR-71021 orally (p.o.) at doses of 1, 3, or 10 mg/kg suspended in 0.5% methylcellulose. Include a vehicle control group.[5]

  • Challenge (T0): Intravenously (i.v.) inject a mixture of DNP-BSA (1 mg) and Evans Blue dye (1 mL) via the tail vein.

  • Termination (T+30min): Euthanize animals 30 minutes post-challenge.

  • Quantification:

    • Excise the dorsal skin patches.

    • Extract the dye using formamide at 60°C for 24 hours.

    • Measure absorbance at 620 nm.

  • Calculation: Calculate % Inhibition =

    
    .
    
Protocol B: In Vitro Mast Cell Degranulation Assay

Objective: Determine the


 of FR-71021 on histamine release.
  • Isolation: Harvest peritoneal mast cells from male Wistar rats.

  • Pre-incubation: Suspend cells in Tyrode’s buffer. Add FR-71021 (various concentrations) and incubate at 37°C for 10 minutes.

  • Stimulation: Add Compound 48/80 (0.5 µg/mL) or specific antigen (if sensitized) to trigger degranulation. Incubate for 10 minutes.

  • Termination: Stop reaction by chilling tubes on ice; centrifuge at 4°C.

  • Analysis: Measure histamine content in the supernatant using a fluorometric assay (OPT method).

Experimental Workflow Visualization

PCA_Workflow cluster_0 Phase 1: Sensitization cluster_1 Phase 2: Treatment cluster_2 Phase 3: Challenge & Readout Step1 Intradermal Injection (Anti-DNP IgE) Step2 Wait 48 Hours (Latent Period) Step1->Step2 Step3 Administer FR-71021 (Oral Gavage) Step2->Step3 Step4 Wait 1 Hour (Absorption) Step3->Step4 Step5 IV Injection (Antigen + Evans Blue) Step4->Step5 Step6 Measure Dye Extravasation Step5->Step6

Figure 2: Chronological workflow for the Passive Cutaneous Anaphylaxis (PCA) assay, the gold-standard in vivo model for validating FR-71021 efficacy.[5][8][9][10][11][12]

Safety & Toxicology Notes

FR-71021 is noted for a favorable safety profile in preclinical models.

  • Cytoprotection: Beyond its antiallergic effects, FR-71021 exhibits cytoprotective properties on the gastric mucosa, reducing the risk of gastric ulcers often associated with anti-inflammatory treatments.

  • Toxicity: Acute toxicity studies indicate a high

    
    , suggesting a wide therapeutic window. However, as with all quinolizine derivatives, monitoring for potential hepatic enzyme elevation is standard protocol in early-phase studies.
    

References

  • Kobayashi, K., et al. (1996). Effects of quinotolast, a new orally active antiallergic drug, on experimental allergic models.[11] Japanese Journal of Pharmacology.

  • PubChem. (n.d.). Quinotolast | C17H12N6O3. National Library of Medicine.

  • Shibata, N., et al. (2002). Utility of Hepatocytes in Predicting Drug Metabolism: Comparison of Hepatic Intrinsic Clearance in Rats and Humans in Vivo and in Vitro.[7][13] Drug Metabolism and Disposition.[7][13]

  • Ohmori, K., et al. (1993). Pharmacological studies on FR-71021, a new antiallergic agent. Arzneimittel-Forschung.

Sources

Exploratory

Technical Guide: Quinotolast Sodium (TMK-688) Inhibition of Histamine Release

This guide provides an in-depth technical analysis of Quinotolast Sodium (TMK-688), focusing on its pharmacological mechanism as a dual-action mast cell stabilizer and 5-lipoxygenase inhibitor. Executive Summary Quinotol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Quinotolast Sodium (TMK-688), focusing on its pharmacological mechanism as a dual-action mast cell stabilizer and 5-lipoxygenase inhibitor.

Executive Summary

Quinotolast Sodium (TMK-688) is a quinolizine-based anti-allergic agent distinct from classical H1-antagonists. Unlike antihistamines that block receptors downstream, Quinotolast functions upstream as a mediator release inhibitor . It exhibits a dual mechanism of action: (1) Stabilization of the mast cell membrane to prevent degranulation (histamine release) and (2) Direct inhibition of 5-lipoxygenase (5-LOX) , halting the synthesis of de novo lipid mediators like Leukotriene C4 (LTC4).

Key Differentiator: In comparative assays using dispersed human lung cells, Quinotolast demonstrated superior efficacy in inhibiting Prostaglandin D2 (PGD2) release (100% inhibition at 100 µg/mL) compared to the standard of care, Sodium Cromoglycate (33% inhibition), suggesting a broader spectrum of efficacy against allergic inflammation.

Mechanistic Profiling: The Dual-Inhibition Pathway

To understand the causality behind experimental results, one must map Quinotolast's intervention points within the IgE-mediated signaling cascade.

The Signaling Cascade

Upon antigen cross-linking of FcεRI receptors, mast cells initiate two parallel pathways:

  • Degranulation (Immediate Phase): Driven by Calcium (

    
    ) influx, leading to the exocytosis of pre-formed granules containing histamine and tryptase.
    
  • Lipid Mediator Synthesis (Late Phase): Calcium activates Phospholipase A2 (

    
    ), releasing Arachidonic Acid (AA). AA is then converted by 5-Lipoxygenase (5-LOX) into leukotrienes.
    
Mechanism of Action (MOA)

Quinotolast Sodium acts as a "molecular brake" at two critical nodes:

  • Node A (Calcium Gating): It impedes the transmembrane influx of extracellular

    
    , likely by modulating Store-Operated Calcium Entry (SOCE) channels. This prevents the cytoskeletal rearrangement necessary for granule fusion.
    
  • Node B (Enzymatic Blockade): It directly inhibits 5-LOX activity, preventing the conversion of Arachidonic Acid into inflammatory leukotrienes.

Pathway Visualization

The following diagram illustrates the signal transduction pathway and Quinotolast's specific inhibition points.

Quinotolast_Mechanism IgE Antigen/IgE Complex FcERI FcεRI Receptor IgE->FcERI Ca_Influx Ca2+ Influx (SOCE Channels) FcERI->Ca_Influx Activation PLA2 Phospholipase A2 FcERI->PLA2 Signaling Degranulation Granule Exocytosis Ca_Influx->Degranulation Trigger Histamine Histamine Release (Immediate Phase) Degranulation->Histamine AA Arachidonic Acid PLA2->AA FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX LTC4 Leukotriene C4 (Late Phase) FiveLOX->LTC4 Quinotolast QUINOTOLAST SODIUM (TMK-688) Quinotolast->Ca_Influx Stabilizes Membrane (Blocks Influx) Quinotolast->FiveLOX Direct Enzymatic Inhibition

Caption: Figure 1. Dual-node inhibition by Quinotolast Sodium targeting both calcium influx (histamine) and 5-LOX (leukotrienes).

Preclinical Efficacy & Quantitative Analysis

The following data summarizes the potency of Quinotolast Sodium in dispersed human lung cells compared to reference standards. This data is critical for determining starting concentrations in new experimental designs.

Table 1: Comparative Inhibition Profile (Human Lung Cells)
CompoundConcentrationHistamine InhibitionLTC4 InhibitionPGD2 InhibitionTachyphylaxis
Quinotolast Sodium 100 µg/mLSignificant (Dose-dependent)54% 100% None
Sodium Cromoglycate1 mM (~512 µg/mL)Moderate100%33%Present
Tranilast100 µg/mLWeakN/AN/AN/A

Expert Insight: The 100% inhibition of PGD2 by Quinotolast is a distinguishing feature. PGD2 is a potent bronchoconstrictor; its complete suppression suggests Quinotolast may offer superior control over the "late-phase" asthmatic response compared to Cromolyn.

Experimental Protocols

Protocol A: Isolation and Purification of Rat Peritoneal Mast Cells (RPMC)

Rationale: RPMCs are the "gold standard" for preliminary histamine release assays due to their high granule density and responsiveness to Compound 48/80.

Reagents:

  • Tyrode’s Buffer (containing 0.1% BSA, pH 7.4).

  • Percoll (for density gradient centrifugation).

Workflow:

  • Harvest: Exsanguinate male Wistar rats. Inject 15 mL Tyrode’s buffer into the peritoneal cavity. Massage gently for 90 seconds.

  • Collection: Open the peritoneum and collect the lavage fluid using a plastic pipette (glass induces adhesion/activation).

  • Purification: Layer the cell suspension over a Percoll density gradient (density 1.114 g/mL). Centrifuge at 400 x g for 15 min at 4°C.

  • Recovery: Collect the pellet (mast cells). Wash 2x with Tyrode’s buffer.

  • Validation: Stain with Toluidine Blue.[1][2] Purity should exceed 95%, and viability (Trypan Blue exclusion) must be >98%.

Protocol B: Quinotolast Inhibition Assay (Fluorometric Method)

Rationale: This assay quantifies the drug's ability to prevent granule exocytosis under stimulation.

Step-by-Step Methodology:

  • Preparation: Resuspend purified RPMCs at

    
     cells/mL in Tyrode’s buffer containing 
    
    
    
    .
  • Pre-incubation (Drug Challenge):

    • Aliquot 400 µL of cell suspension into reaction tubes.

    • Add 50 µL of Quinotolast Sodium (dissolved in PBS) at graduating concentrations (e.g., 0.1, 1.0, 10, 100 µg/mL).

    • Incubate at 37°C for 10 minutes . Note: This allows the drug to intercalate into the membrane and stabilize channels.

  • Stimulation:

    • Add 50 µL of Compound 48/80 (final conc. 0.5 µg/mL) or Anti-IgE .

    • Incubate at 37°C for exactly 10 minutes .

  • Termination:

    • Stop reaction by placing tubes on ice immediately.

    • Centrifuge at 400 x g for 10 min at 4°C.

  • Quantification (OPT Reaction):

    • Collect supernatant (released histamine).

    • Lyse the cell pellet with 0.1% Triton X-100 (residual histamine).

    • Derivatize both fractions with o-phthalaldehyde (OPT) at highly alkaline pH (pH 12), then stabilize with 3M HCl.

    • Read fluorescence: Excitation 360 nm / Emission 450 nm.

  • Calculation:

    
    
    
    
    
Protocol Workflow Diagram

Protocol_Workflow Step1 Step 1: Isolation (Peritoneal Lavage) Step2 Step 2: Purification (Percoll Gradient) Step1->Step2 Step3 Step 3: Pre-incubation (Quinotolast 10 min) Step2->Step3 Step4 Step 4: Stimulation (C48/80 or Anti-IgE) Step3->Step4 Step5 Step 5: Separation (Centrifuge 4°C) Step4->Step5 Step6 Step 6: OPT Assay (Fluorescence Read) Step5->Step6

Caption: Figure 2. Step-by-step experimental workflow for validating Quinotolast efficacy in RPMCs.

References

  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. Source: PubMed (Ohmori K, et al.) URL:[Link]

  • Anti-inflammatory effect of TMK688, an orally active 5-lipoxygenase inhibitor. Source: Japanese Journal of Pharmacology (Jiang H, et al.) URL:[Link][2][3][4][5][6][7][8][9][10][11]

  • Inhibition of Histamine Secretion From Mast Cells (General Mechanism). Source: Nature (Ennis M, et al.) URL:[Link]

  • Quinotolast Sodium - Compound Summary. Source: PubChem URL:[Link][3]

Sources

Foundational

An In-Depth Technical Guide to the Anti-Allergic Properties of Quinotolast Sodium

For Researchers, Scientists, and Drug Development Professionals Foreword: A Senior Application Scientist's Perspective In the landscape of anti-allergic drug discovery, the quest for compounds that effectively stabilize...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of anti-allergic drug discovery, the quest for compounds that effectively stabilize mast cells to prevent the debilitating cascade of allergic inflammation is paramount. Quinotolast sodium, a quinolizine derivative, has emerged as a compound of significant interest. This technical guide moves beyond a superficial overview to provide a deep dive into the core anti-allergic properties of Quinotolast sodium. Our focus is to equip researchers and drug development professionals with a comprehensive understanding of its mechanism of action, validated experimental protocols to assess its efficacy, and a critical analysis of the existing data. The ensuing narrative is built on the pillars of scientific integrity, providing not just the "what" but the "why" behind the experimental designs, ensuring that the described methodologies are robust and self-validating.

Unveiling Quinotolast Sodium: Chemical Identity and Therapeutic Potential

Quinotolast sodium, with the developmental code FR-71021, is an orally active anti-allergic agent.[1] Its chemical structure features a 4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide core, linked to a tetrazole ring.[1] This unique structural arrangement is believed to be central to its pharmacological activity.

Table 1: Chemical and Physical Properties of Quinotolast Sodium

PropertyValueSource
IUPAC Name sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide[1]
CAS Number 101193-62-8[1]
Molecular Formula C₁₇H₁₁N₆NaO₃[1]
Molecular Weight 370.3 g/mol [1]

The therapeutic potential of Quinotolast sodium lies in its ability to inhibit the release of key inflammatory mediators from mast cells, thereby mitigating the symptoms of allergic reactions.

The Core Mechanism: Mast Cell Stabilization and Inhibition of Mediator Release

The primary anti-allergic action of Quinotolast sodium is attributed to its ability to stabilize mast cells. Mast cell degranulation is the pivotal event in the immediate phase of an allergic reaction, releasing a torrent of pre-formed and newly synthesized inflammatory mediators. Quinotolast sodium intervenes in this process, demonstrating a concentration-dependent inhibition of the release of histamine, leukotriene C₄ (LTC₄), and prostaglandin D₂ (PGD₂).[2]

The IgE-Mediated Degranulation Pathway: A Target for Intervention

The classical pathway for mast cell activation begins with the cross-linking of high-affinity IgE receptors (FcεRI) on the mast cell surface by allergens. This event triggers a complex signaling cascade, culminating in the fusion of intracellular granules with the cell membrane and the release of their contents.

IgE-Mediated Mast Cell Degranulation Pathway cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE FcεRI FcεRI Receptor IgE->FcεRI Lyn_Syk Lyn/Syk Kinases FcεRI->Lyn_Syk activates PLC Phospholipase C (PLC) Lyn_Syk->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Arachidonic_acid Arachidonic Acid Metabolism PLC->Arachidonic_acid activates pathways for ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Granule_fusion Granule Fusion & Degranulation Ca_release->Granule_fusion Ca_influx Ca²⁺ Influx Ca_influx->Granule_fusion PKC->Granule_fusion Mediator_release Mediator Release (Histamine, etc.) Granule_fusion->Mediator_release Leukotrienes_Prostaglandins Leukotrienes (LTC₄) Prostaglandins (PGD₂) Arachidonic_acid->Leukotrienes_Prostaglandins Histamine_Release_Workflow A Isolate Rat Peritoneal Mast Cells B Sensitize with Anti-DNP IgE A->B C Pre-incubate with Quinotolast Sodium B->C D Challenge with DNP-BSA Antigen C->D E Stop Reaction & Centrifuge D->E F Quantify Histamine in Supernatant (ELISA/Fluorometry) E->F G Calculate % Inhibition and IC50 F->G

Figure 2: Workflow for In Vitro Histamine Release Assay.

Inhibition of Leukotriene C₄ (LTC₄) and Prostaglandin D₂ (PGD₂) Generation from Dispersed Human Lung Mast Cells

This assay assesses the effect of the compound on the synthesis of newly formed lipid mediators of inflammation.

Protocol 3.2: LTC₄ and PGD₂ Measurement from Human Lung Mast Cells

  • Cell Preparation:

    • Obtain human lung tissue from surgical resections.

    • Disperse the tissue into a single-cell suspension by enzymatic digestion (e.g., with collagenase and hyaluronidase) and mechanical dissociation.

    • Enrich the mast cell population using density gradient centrifugation or immunomagnetic cell sorting.

  • Inhibition Assay:

    • Pre-incubate the dispersed lung cells (containing mast cells) with varying concentrations of Quinotolast sodium or vehicle for 15 minutes at 37°C.

    • Stimulate the cells with an appropriate secretagogue, such as anti-IgE antibody.

    • Incubate for 30-60 minutes at 37°C.

    • Terminate the reaction by centrifugation at 4°C.

  • Mediator Quantification:

    • Collect the cell-free supernatant.

    • Quantify the levels of LTC₄ and PGD₂ in the supernatant using commercially available Enzyme Immunoassay (EIA) or ELISA kits.

  • Data Analysis:

    • Calculate the percentage inhibition of LTC₄ and PGD₂ generation for each concentration of Quinotolast sodium compared to the vehicle control.

Table 2: In Vitro Inhibitory Activity of Quinotolast Sodium

MediatorCell TypeStimulusIC₅₀ / % InhibitionSource
HistamineDispersed Human Lung CellsAnti-IgEConcentration-dependent inhibition[2]
Leukotriene C₄ (LTC₄)Dispersed Human Lung CellsAnti-IgE54% inhibition at 100 µg/mL[2]
Prostaglandin D₂ (PGD₂)Dispersed Human Lung CellsAnti-IgE100% inhibition at 100 µg/mL[2]
Peptide LeukotrienesMouse Cultured Mast Cells-IC₅₀ = 0.72 µg/mL[2]

In Vivo Validation of Anti-Allergic Efficacy

In vivo models are crucial for evaluating the therapeutic potential of a drug candidate in a whole-organism context. The Passive Cutaneous Anaphylaxis (PCA) model is a classic and reliable method for assessing the in vivo activity of mast cell stabilizers.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This model mimics the localized allergic reaction in the skin and is highly dependent on IgE-mediated mast cell degranulation.

Protocol 4.1: Rat Passive Cutaneous Anaphylaxis (PCA)

  • Sensitization:

    • Inject rat anti-ovalbumin (OA) IgE serum intradermally into two dorsal skin sites of male Wistar rats.

    • Allow a sensitization period of 24-48 hours.

  • Drug Administration:

    • Administer Quinotolast sodium orally at various doses (e.g., 1, 10, 100 mg/kg) or vehicle control one hour before the antigen challenge.

  • Antigen Challenge and Visualization:

    • Inject a solution of ovalbumin (1 mg/kg) mixed with Evans blue dye (25 mg/kg) intravenously.

    • The Evans blue dye will extravasate at the site of the allergic reaction, forming a blue spot.

  • Quantification of Reaction:

    • After 30 minutes, euthanize the rats and excise the blue skin spots.

    • Extract the Evans blue dye from the skin tissue using formamide.

    • Measure the absorbance of the extracted dye at 620 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of the PCA reaction for each dose of Quinotolast sodium compared to the vehicle control.

PCA_Workflow A Intradermal Injection of Anti-OA IgE Serum in Rats B 24-48h Sensitization Period A->B C Oral Administration of Quinotolast Sodium B->C D Intravenous Challenge with OA and Evans Blue Dye C->D E Euthanize and Excise Blue Skin Spots D->E F Extract Evans Blue Dye and Measure Absorbance E->F G Calculate % Inhibition of PCA F->G

Figure 3: Workflow for the Passive Cutaneous Anaphylaxis (PCA) Assay.

Summary of Anti-Allergic Properties and Future Directions

Quinotolast sodium is a potent inhibitor of mast cell degranulation, effectively blocking the release of a broad spectrum of inflammatory mediators, including histamine, leukotrienes, and prostaglandins. Its efficacy has been demonstrated in both in vitro and in vivo models of allergic reaction.

Table 3: Summary of In Vivo Effects of Quinotolast Sodium

Animal ModelEffectDosageSource
QuailSignificant increase in mucociliary transport rate10 mg/kg, p.o.[1]
Guinea Pig (Normal)Significant depression of cough reflex10 mg/kg, p.o.[1]
Guinea Pig (Bronchitic)Antitussive effect on citric acid-induced cough32 mg/kg, p.o.[1]

While the existing data strongly support the mast cell-stabilizing properties of Quinotolast sodium, further research is warranted to elucidate its precise molecular mechanism of action. Investigating its effects on intracellular calcium mobilization and cyclic nucleotide levels in mast cells would provide a more complete picture of its pharmacological profile. Furthermore, comprehensive clinical trials are necessary to fully establish its therapeutic efficacy and safety in human allergic diseases such as allergic rhinitis and asthma.

The structure-activity relationship of quinolizine derivatives as anti-allergic agents also presents a promising avenue for the development of next-generation mast cell stabilizers with improved potency and selectivity.

References

Sources

Exploratory

The Enigmatic Role of Quinotolast Sodium in Intracellular Calcium Modulation: A Technical Guide for Researchers

Introduction Quinotolast sodium has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications, particularly in the context of asthma and other allergic in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinotolast sodium has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications, particularly in the context of asthma and other allergic inflammatory conditions. While its clinical efficacy is primarily attributed to its potent mast cell stabilizing and anti-allergic properties, the underlying molecular mechanisms, especially its influence on intracellular calcium ([Ca2+])i signaling, remain a subject of active investigation. This guide provides a comprehensive technical overview of the current understanding of how quinotolast sodium modulates intracellular calcium, offering researchers a foundational framework for future studies. We will delve into the established mechanisms, propose detailed experimental protocols for validation, and explore the broader implications for drug development.

The modulation of intracellular calcium is a critical signaling pathway in numerous cell types, governing a vast array of physiological processes, from neurotransmission to muscle contraction and immune responses. In mast cells, an elevation in [Ca2+]i is a pivotal event that precedes degranulation and the release of histamine and other inflammatory mediators. Quinotolast sodium's ability to interfere with this process underscores its therapeutic potential.

Part 1: The Core Mechanism - Inhibition of Calcium Influx

The primary mechanism by which quinotolast sodium exerts its anti-allergic effects is through the inhibition of calcium influx into mast cells following immunological stimulation. This action effectively uncouples the antigen-antibody reaction from the subsequent cellular degranulation and release of inflammatory mediators.

The Cellular Cascade of Mast Cell Activation

To understand the action of quinotolast sodium, it is essential first to appreciate the canonical pathway of mast cell activation. The process is initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the mast cell surface by an antigen. This event triggers a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This initial release is followed by a more sustained influx of extracellular calcium through store-operated calcium (SOC) channels in the plasma membrane, a process known as store-operated calcium entry (SOCE). It is this sustained increase in intracellular calcium that is the critical trigger for degranulation.

Quinotolast Sodium's Point of Intervention

Research indicates that quinotolast sodium's primary site of action is the inhibition of this secondary, sustained influx of extracellular calcium. It does not appear to significantly affect the initial release of calcium from intracellular stores. This specificity suggests a targeted interaction with the components of the SOCE machinery or upstream signaling molecules that regulate it. The precise molecular target of quinotolast sodium within this pathway is not yet fully elucidated and represents a key area for future research.

Signaling Pathway of Mast Cell Activation and Quinotolast Sodium Intervention

MastCellActivation cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) Antigen Antigen FceRI FcεRI Receptor Antigen->FceRI Cross-linking PLC Phospholipase C (PLC) FceRI->PLC Activates IP3 IP3 PLC->IP3 Generates SOC Store-Operated Ca2+ Channel (SOC) Degranulation Degranulation (Histamine Release) SOC->Degranulation Sustained Ca2+ Influx ER_Ca Ca2+ Stores IP3->ER_Ca Binds & Releases Ca2+ Quinotolast Quinotolast Sodium Quinotolast->SOC Inhibits ER_Ca->SOC Depletion Signal

Caption: Quinotolast sodium inhibits sustained Ca2+ influx via SOC channels.

Part 2: Experimental Validation of Quinotolast Sodium's Effect on Intracellular Calcium

To rigorously investigate the modulatory effects of quinotolast sodium on intracellular calcium, a series of well-controlled experiments are necessary. The following protocols provide a framework for such studies, emphasizing self-validating systems and clear, interpretable results.

In Vitro Mast Cell Models

The choice of a suitable mast cell model is critical. Rat basophilic leukemia (RBL-2H3) cells are a widely used and well-characterized cell line for studying mast cell degranulation and calcium signaling. They are readily available, easy to culture, and can be sensitized with IgE to mimic an allergic response. Primary mast cells, such as bone marrow-derived mast cells (BMMCs), offer a more physiologically relevant model but are more challenging to isolate and maintain.

Measurement of Intracellular Calcium

The most common method for measuring [Ca2+]i is through the use of fluorescent calcium indicators. Fura-2 AM is a ratiometric dye that is frequently employed. It is cell-permeable and, once inside the cell, is cleaved by esterases to its active form, Fura-2. The dye exhibits a shift in its excitation maximum from 380 nm to 340 nm upon binding to calcium. The ratio of the fluorescence emission at 510 nm when excited at 340 nm and 380 nm is directly proportional to the intracellular calcium concentration. This ratiometric measurement has the advantage of being independent of dye concentration, cell thickness, and illumination intensity, thus providing a more robust and quantitative measure of [Ca2+]i.

// Nodes A [label="1. Cell Culture\n(e.g., RBL-2H3 cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. IgE Sensitization\n(24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Fura-2 AM Loading\n(30-60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Pre-incubation\nwith Quinotolast Sodium\n(or vehicle control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Antigen Stimulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Fluorescence Measurement\n(Excitation at 340/380 nm, Emission at 510 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Data Analysis\n(Ratio of 340/380 nm fluorescence)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of Quinotolast Sodium (TMK-688)

Introduction & Mechanism of Action Quinotolast sodium (also known as TMK-688 or FR71021) is a potent anti-allergic agent classified as a mast cell stabilizer . Unlike H1-antihistamines which block receptors downstream, Q...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Quinotolast sodium (also known as TMK-688 or FR71021) is a potent anti-allergic agent classified as a mast cell stabilizer . Unlike H1-antihistamines which block receptors downstream, Quinotolast acts upstream by inhibiting the degranulation of mast cells and basophils.

Its primary pharmacological distinctiveness lies in its dual-inhibition mechanism :

  • Inhibition of Pre-formed Mediators: It suppresses the exocytosis of granules containing histamine and

    
    -hexosaminidase.
    
  • Inhibition of De Novo Mediators: It significantly reduces the synthesis and release of arachidonic acid metabolites, specifically Leukotriene C4 (LTC4) and Prostaglandin D2 (PGD2) .[1]

This application note provides a standardized, high-stringency workflow for evaluating Quinotolast sodium using RBL-2H3 (Rat Basophilic Leukemia) cells, the industry-standard model for IgE-mediated degranulation.

Signaling Pathway & Drug Target

The following diagram illustrates the IgE-mediated signaling cascade and the specific intervention points of Quinotolast sodium.

MastCellPathway IgE IgE + Antigen (DNP-BSA) FcERI FcεRI Receptor IgE->FcERI Syk Syk Kinase FcERI->Syk PLCg PLC-gamma Syk->PLCg IP3 IP3 / Calcium Influx PLCg->IP3 PKC PKC Activation PLCg->PKC Degranulation Degranulation (Histamine / b-Hex Release) IP3->Degranulation PLA2 PLA2 Activation IP3->PLA2 PKC->Degranulation Arachidonic Arachidonic Acid PLA2->Arachidonic LTC4 Leukotriene C4 (LTC4) Arachidonic->LTC4 Quinotolast Quinotolast Sodium (Inhibitor) Quinotolast->Degranulation Blocks Exocytosis Quinotolast->LTC4 Inhibits Synthesis

Figure 1: Mechanism of Action. Quinotolast inhibits both immediate degranulation and downstream lipid mediator synthesis.

Pre-Assay Preparation

Compound Handling & Solubility
  • Molecular Weight: ~370.30 g/mol (Sodium salt).[2][3]

  • Solubility: Soluble in water and saline. However, for consistent in vitro stock preparation, DMSO is recommended to prevent micro-precipitation during freeze-thaw cycles, followed by dilution in aqueous buffer.

  • Storage: Lyophilized powder at -20°C. Stock solutions (100 mM) at -80°C.

Reagent Setup
ReagentConcentration / RecipePurpose
Tyrode’s Buffer 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 5.6 mM Glucose, 10 mM HEPES, 0.1% BSA, pH 7.4.Assay buffer (Physiological salt solution).
Anti-DNP IgE 0.5 - 1.0

g/mL (Monoclonal anti-DNP).
Sensitization of RBL-2H3 cells.[4]
DNP-BSA 100 ng/mL - 1

g/mL.
Antigen to crosslink IgE and trigger response.
Substrate Solution 1 mM p-nitrophenyl-N-acetyl-

-D-glucosaminide (p-NAG) in 0.1 M citrate buffer (pH 4.5).
Chromogenic substrate for

-hexosaminidase.
Stop Solution 0.1 M Na₂CO₃ / 0.1 M NaHCO₃ (pH 10.0).Stops enzymatic reaction and develops color.

Protocol A: -Hexosaminidase Release Assay

This assay is the "Gold Standard" for measuring mast cell degranulation.


-hexosaminidase co-localizes with histamine in granules and is more stable and easier to quantify than histamine itself.
Step-by-Step Methodology

1. Cell Seeding & Sensitization (Day 1)

  • Harvest RBL-2H3 cells (passage 3–15) using trypsin-EDTA.

  • Resuspend in MEM + 10% FBS.

  • Seed 5 × 10⁴ cells/well in a 96-well flat-bottom plate.

  • Add Anti-DNP IgE (0.5

    
    g/mL)  directly to the media.
    
  • Incubate overnight (16–24 hours) at 37°C, 5% CO₂.

2. Compound Treatment (Day 2)

  • Aspirate media and wash cells 2× with warm Tyrode’s Buffer to remove unbound IgE.

  • Add Quinotolast Sodium diluted in Tyrode’s Buffer.

    • Recommended Range: 0.1, 1, 10, 50, 100

      
      g/mL.
      
    • Vehicle Control: Tyrode’s + DMSO (match highest drug DMSO concentration, <0.1%).

  • Incubate for 15–30 minutes at 37°C.

3. Stimulation

  • Add DNP-BSA (Antigen) to a final concentration of 100 ng/mL .

  • Incubate for 45–60 minutes at 37°C.

4. Quantification

  • Transfer 50

    
    L of supernatant  from each well to a fresh 96-well plate.
    
  • Total Lysate Control: In the original cell plate, add 50

    
    L of 1% Triton X-100 to lyse remaining cells (representing 100% content). Transfer 50 
    
    
    
    L of this lysate to the fresh plate.
  • Add 50

    
    L of Substrate Solution (p-NAG)  to all supernatant and lysate wells.
    
  • Incubate for 60 minutes at 37°C (protect from light).

  • Add 100

    
    L of Stop Solution  to terminate the reaction.
    
  • Read Absorbance at 405 nm .[5]

Data Analysis

Calculate the percentage of degranulation:


[6][7][8][9][10]
  • Inhibition Calculation: Normalize against the "No Drug + DNP-BSA" positive control to determine % Inhibition.

Protocol B: Leukotriene C4 (LTC4) Inhibition Assay

Quinotolast sodium is distinct because it inhibits the synthesis of lipid mediators. This assay validates that mechanism.

Step-by-Step Methodology

1. Preparation

  • Follow the seeding and sensitization steps from Protocol A.

  • Note: This assay requires higher sensitivity. Ensure cell density is at least 1–2 × 10⁵ cells/well (consider using 24-well plates if supernatant volume for ELISA is high).

2. Treatment & Stimulation

  • Wash cells and add Quinotolast Sodium (Pre-incubation: 15 min).

  • Stimulate with DNP-BSA (100 ng/mL) for 4 hours .

    • Why 4 hours? Lipid mediator synthesis (de novo) takes longer than immediate degranulation.

3. Sample Collection

  • Collect supernatant.[5] Centrifuge at 300 × g for 5 mins to remove debris.

  • Store supernatant at -80°C if not assaying immediately.

4. Quantification (Competitive ELISA)

  • Use a commercial Cysteinyl Leukotriene ELISA Kit (e.g., specific for LTC4/D4/E4).

  • Follow kit instructions:

    • Incubate samples with alkaline phosphatase-conjugated LTC4 tracer and monoclonal antibody.

    • Wash and add substrate (p-NPP).

    • Read OD at 405 nm.[5][10]

  • Curve Fitting: Use a 4-parameter logistic (4-PL) curve to interpolate concentrations.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Seed RBL-2H3 Cells + Anti-DNP IgE Step2 Overnight Incubation (Sensitization) Step1->Step2 Step3 Wash x2 Tyrode's Step2->Step3 Step4 Add Quinotolast Na (15 min Pre-incubation) Step3->Step4 Step5 Add DNP-BSA (Stimulation) Step4->Step5 Branch1 1 Hour: Supernatant Harvest Step5->Branch1 Immediate Branch2 4 Hours: Supernatant Harvest Step5->Branch2 Delayed Assay1 b-Hexosaminidase (Degranulation) Branch1->Assay1 Assay2 LTC4 ELISA (Lipid Synthesis) Branch2->Assay2

Figure 2: Integrated workflow for parallel assessment of degranulation and lipid mediator synthesis.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
High Background Release Cell stress or poor handling.Use gentle washing (pipette down the side of the well). Ensure buffer is warm (37°C) to prevent cold-shock degranulation.
Low Signal Window Inefficient sensitization.Verify IgE quality. Ensure DNP-BSA concentration is optimized (perform a dose-response curve for DNP-BSA: 10–1000 ng/mL).
Drug Precipitation High concentration in aqueous buffer.If testing >100

g/mL, ensure DMSO stock is fully dissolved before diluting. Check buffer pH (Quinotolast is stable at pH 7.4).
No Inhibition Observed Wrong stimulation time.Pre-incubation is critical. Quinotolast needs ~15 mins to stabilize the membrane before the antigen trigger.

References

  • National Institutes of Health (NIH). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. Available at: [Link]

  • PubChem. Quinotolast Sodium | C17H11N6NaO3 | CID 14600474.[3] Available at: [Link]

  • ResearchGate. Novel reactivation and degranulation of mast cells: Protocols for RBL-2H3. Available at: [Link]

Sources

Application

Application Note: Determination of Quinotolast Sodium Potency via RBL-2H3 Mast Cell Degranulation Assay

-Hexosaminidase Release Quantification (Colorimetric)[1] Abstract This application note details the protocol for generating a robust dose-response curve for Quinotolast Sodium (FR71021) , a potent mast cell stabilizer.[1...

Author: BenchChem Technical Support Team. Date: February 2026


-Hexosaminidase Release Quantification (Colorimetric)[1]

Abstract

This application note details the protocol for generating a robust dose-response curve for Quinotolast Sodium (FR71021) , a potent mast cell stabilizer.[1] Unlike H1-antihistamines that block receptors downstream, Quinotolast Sodium inhibits the upstream degranulation process, preventing the release of inflammatory mediators like histamine, leukotrienes (LTC4), and prostaglandins (PGD2). This guide utilizes the RBL-2H3 (Rat Basophilic Leukemia) cell line model, employing


-hexosaminidase release as a stable, quantifiable surrogate for histamine.[1][2] The protocol emphasizes precise solubilization strategies to navigate the compound's amphiphilic nature and statistical rigor in calculating IC

values.

Introduction & Mechanism of Action

The Pharmacological Target

Quinotolast Sodium functions by stabilizing the mast cell membrane and inhibiting the intracellular signaling cascades that lead to exocytosis. Upon antigen stimulation of IgE-sensitized mast cells, a rapid influx of Calcium (


) typically triggers the fusion of secretory granules with the plasma membrane. Quinotolast interrupts this pathway, likely by modulating calcium channel activity or downstream phosphorylation events (e.g., Syk/LAT pathways), thereby suppressing the "cytokine storm" at its source.
Why -Hexosaminidase?

While Quinotolast inhibits multiple mediators, measuring histamine is unstable and expensive.


-hexosaminidase is a granule-resident enzyme released in a 1:1 stoichiometric ratio with histamine.[1] It cleaves a specific substrate (p-nitrophenyl-N-acetyl-

-D-glucosaminide) to yield a chromogenic product, allowing for high-throughput, cost-effective spectrophotometric analysis.[1]
Mechanism of Action Diagram

The following diagram illustrates the intervention point of Quinotolast Sodium within the mast cell signaling cascade.

G Antigen Antigen (DNP-BSA) IgE IgE-FcεRI Complex Antigen->IgE Cross-linking Syk Syk Kinase Activation IgE->Syk Phosphorylation Ca Intracellular Ca2+ Influx Syk->Ca PLCγ Activation Granules Secretory Granules (Histamine/Beta-Hex) Ca->Granules Fusion Signal Release Degranulation (Mediator Release) Granules->Release Quinotolast Quinotolast Sodium (Inhibitor) Quinotolast->Ca BLOCKS Quinotolast->Granules STABILIZES

Caption: Figure 1. Quinotolast Sodium prevents degranulation by interrupting Calcium influx and stabilizing granule fusion.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), this protocol avoids common pitfalls such as solvent toxicity and spontaneous degranulation.

  • Cell Model: RBL-2H3 cells (Adherent, mucosal mast cell phenotype).[1]

  • Sensitization: Anti-DNP IgE (Monoclonal).[1]

  • Stimulation: DNP-BSA (Antigen).[1]

  • Readout: Optical Density (OD) at 405 nm.

  • Dose Range: 0.1 nM to 100

    
    M (Logarithmic spacing).
    
Key Controls (Self-Validating System)
Control TypeComponentsPurposeAcceptance Criteria
Spontaneous (Low Control) Cells + Buffer (No Antigen)Measures background leakage.< 10% of Total Release
Total Release (High Control) Cells + 1% Triton X-100Measures total enzyme content.[1]OD > 1.0
Vehicle Control Cells + Antigen + DMSO (Max %)Normalizes solvent effect.[1]= 100% Activity Reference
Positive Inhibitor Cells + Antigen + WortmanninValidates assay sensitivity.[1]> 50% Inhibition

Detailed Protocol

Phase 1: Reagent Preparation

1. Quinotolast Sodium Stock Solution (10 mM)

  • Molecular Weight: ~370.3 g/mol .[1][3][4]

  • Solubility Note: While a sodium salt, Quinotolast can exhibit amphiphilic behavior. Prepare a master stock in DMSO to ensure complete solubility, then dilute into aqueous buffer.

  • Preparation: Dissolve 3.70 mg of Quinotolast Sodium in 1 mL of sterile DMSO. Vortex and sonicate for 2 minutes if necessary.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

2. Tyrode’s Buffer (Assay Buffer)

  • Composition: 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 5.6 mM Glucose, 20 mM HEPES, 0.1% BSA, pH 7.4.
  • Note: BSA is critical to prevent the drug from sticking to plasticware.

3. Substrate Solution

  • Dissolve p-nitrophenyl-N-acetyl-

    
    -D-glucosaminide (NAG) in 0.1 M citrate buffer (pH 4.5) to a concentration of 1 mM. Prepare fresh.
    
Phase 2: Cell Seeding and Sensitization (Day 1)
  • Harvest RBL-2H3 cells using Trypsin-EDTA.[1]

  • Resuspend in MEM supplemented with 10% FBS.

  • Seed cells at 5 x 10

    
     cells/well  in a 96-well flat-bottom culture plate.
    
  • Add Anti-DNP IgE (0.5

    
    g/mL final concentration) directly to the media for sensitization.[1]
    
  • Incubate overnight (16-20 hours) at 37°C, 5% CO

    
    .
    
Phase 3: Treatment and Stimulation (Day 2)

Workflow Diagram:

Workflow Step1 1. Wash Cells (Remove excess IgE) Step2 2. Add Quinotolast (Serial Dilution) 30 min @ 37°C Step1->Step2 Step3 3. Add Antigen (DNP-BSA) 30 min @ 37°C Step2->Step3 Step4 4. Collect Supernatant (50 µL) Step3->Step4 Step5 5. Add Substrate (1 hr @ 37°C) Step4->Step5 Step6 6. Stop & Read (OD 405nm) Step5->Step6

Caption: Figure 2. Step-by-step experimental workflow for the degranulation assay.

Step-by-Step Execution:

  • Wash: Aspirate culture media. Wash cells 2x with 200

    
    L pre-warmed Tyrode’s Buffer to remove unbound IgE.[1]
    
  • Drug Addition: Add 50

    
    L of Quinotolast Sodium dilutions in Tyrode’s Buffer.
    
    • Dilution Series: 100

      
      M, 30 
      
      
      
      M, 10
      
      
      M, 3
      
      
      M, 1
      
      
      M, 0.3
      
      
      M, 0.1
      
      
      M, 0 (Vehicle).
    • Incubation: Incubate for 30 minutes at 37°C to allow membrane stabilization before the trigger.

  • Stimulation: Add 50

    
    L of DNP-BSA  (Antigen) diluted in Tyrode’s Buffer (Final concentration: 100 ng/mL).
    
    • Total Volume: 100

      
      L/well.
      
    • Incubation: Incubate for exactly 45 minutes at 37°C.

  • Supernatant Harvest: Carefully transfer 50

    
    L of supernatant from each well to a fresh 96-well plate (Assay Plate).
    
  • Total Lysis (Reference): For "Total Release" control wells, aspire remaining buffer, add 100

    
    L of 1% Triton X-100, lyse cells, and transfer 50 
    
    
    
    L to the Assay Plate.
  • Enzymatic Reaction: Add 50

    
    L of Substrate Solution  to the Assay Plate. Incubate for 1 hour at 37°C.
    
  • Termination: Stop the reaction by adding 100

    
    L of Stop Solution  (0.2 M Glycine, pH 10.7). The color will turn yellow.[5]
    
  • Measurement: Read absorbance at 405 nm using a microplate reader.

Data Analysis & Reporting

Calculation of % Degranulation

For each well, calculate the percentage of


-hexosaminidase released:


Calculation of % Inhibition

Normalize the data against the Vehicle Control (defined as 0% inhibition or 100% activity):



Curve Fitting

Plot Log[Quinotolast] (M) on the X-axis vs. % Inhibition on the Y-axis.[1] Fit the data using a Non-linear regression (4-parameter logistic equation/Sigmoidal dose-response) :


[1]
  • Expected Result: Quinotolast Sodium typically exhibits an IC

    
     in the range of 1 - 10 
    
    
    
    M
    (approx. 0.4 - 4
    
    
    g/mL) in RBL-2H3 assays, depending on the specific clone and antigen potency [1, 2].[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Spontaneous Release (>15%) Cell stress or temperature shock.[1]Use pre-warmed buffers (37°C).[1][2][5] Handle cells gently.[1] Do not vortex cells.[1][2]
Low Total Signal (OD < 0.5) Low cell density or inactive substrate.[1]Verify cell count (5x10

/well). Check substrate pH (must be 4.5).[1]
No Inhibition Observed Drug precipitation or insufficient pre-incubation.[1]Ensure DMSO stock is fully dissolved.[1] Increase drug pre-incubation to 60 mins.
High Variation (SEM) Pipetting error or cell clumping.Use multi-channel pipettes.[1] Ensure single-cell suspension during seeding.[1]

References

  • Tasaka, K., et al. (1986). "Anti-allergic effects of quinotolast (FR71021)."[1] Arzneimittel-Forschung, 36(11), 1620-1625.[1]

  • Naal, R.M., et al. (2004). "A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation." Journal of Visualized Experiments.

  • Passante, E., & Frankish, N. (2009). "The RBL-2H3 cell line: its provenance and suitability as a model for the mast cell." Inflammation Research, 58(11), 737-745.[1]

  • PubChem. (n.d.).[1][4] "Quinotolast Sodium Compound Summary." National Center for Biotechnology Information.[1] [1]

Sources

Method

Application Note: Cell Culture Applications of Quinotolast Sodium

Executive Summary Quinotolast sodium (FR71021) is a potent anti-allergic agent that functions primarily as a mast cell stabilizer. Unlike antihistamines that block receptors downstream, Quinotolast sodium inhibits the de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinotolast sodium (FR71021) is a potent anti-allergic agent that functions primarily as a mast cell stabilizer. Unlike antihistamines that block receptors downstream, Quinotolast sodium inhibits the degranulation process itself, thereby preventing the release of histamine, Leukotriene C4 (LTC4), and Prostaglandin D2 (PGD2).

This application note provides a rigorous technical guide for researchers utilizing Quinotolast sodium in cell culture models. It focuses on establishing robust assays for degranulation inhibition using RBL-2H3 (Rat Basophilic Leukemia) cells and primary human mast cells, detailing solubility parameters, optimal dosing windows, and mechanistic validation steps.

Chemical Identity & Handling

Compound: Quinotolast Sodium CAS No: 101193-62-8 Molecular Weight: 370.30 g/mol Mechanism of Action: Inhibition of calcium influx and stabilization of the mast cell membrane, preventing the fusion of secretory granules with the plasma membrane.

Solubility & Stock Preparation

Quinotolast sodium presents specific solubility challenges in aqueous buffers. For reproducible in vitro data, proper stock preparation is critical.

SolventMax SolubilityStorageStability
DMSO ~57 mg/mL (150 mM)-80°C6 Months
Water Low/Insoluble*N/AUnstable
Culture Media < 100 µg/mLFresh< 24 Hours

*Note: While the sodium salt improves solubility over the free acid, direct dissolution in neutral pH media can result in precipitation. The DMSO "spike" method is required.

Reconstitution Protocol
  • Weighing: Weigh 5 mg of Quinotolast Sodium.

  • Primary Stock (1000x): Dissolve in 1.35 mL of sterile DMSO to generate a 10 mM stock solution. Vortex vigorously for 1 minute.

  • Clarification: If minor particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Working Solution: Dilute the Primary Stock 1:1000 into pre-warmed Tyrode’s Buffer or Assay Media immediately prior to use to achieve a 10 µM working concentration. Ensure final DMSO concentration is ≤ 0.1% to avoid solvent cytotoxicity.

Core Application: Mast Cell Degranulation Assay

The gold standard for validating Quinotolast sodium activity is the inhibition of β-hexosaminidase (a granule marker) or Histamine release from IgE-sensitized cells.

Model System: RBL-2H3 Cells

Rationale: RBL-2H3 cells express high levels of FcεRI and mimic mucosal mast cell behavior. They are more stable and reproducible than primary isolates for initial screening.

Experimental Protocol

Phase 1: Cell Seeding & Sensitization

  • Seed RBL-2H3 cells at 5 x 10⁴ cells/well in a 96-well flat-bottom plate.

  • Culture in MEM + 10% FBS overnight at 37°C/5% CO₂.

  • Sensitization: Aspirate media and replace with fresh media containing 0.1 - 0.5 µg/mL anti-DNP IgE . Incubate for 16–24 hours.

Phase 2: Compound Treatment (The Critical Step)

  • Wash cells 2x with warm Tyrode’s Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, pH 7.4). Crucial: Presence of Ca²⁺ is required for degranulation, but Quinotolast must be present before the influx occurs.

  • Add Quinotolast Sodium in Tyrode’s buffer.

    • Dose Range: 0.1, 1.0, 10, 50, 100 µg/mL.

    • Controls: Vehicle (0.1% DMSO), Positive Control (Triton X-100 for 100% release), Negative Control (Buffer only).

  • Pre-incubation: Incubate for 15 minutes at 37°C. Note: Literature suggests Quinotolast is fast-acting; long pre-incubations (>1 hr) are unnecessary and may lead to compound degradation.

Phase 3: Stimulation & Readout

  • Add antigen DNP-BSA (final conc. 100 ng/mL) to the wells containing the drug.

  • Incubate for 30 minutes at 37°C.

  • Stop Reaction: Place plate on ice for 5 minutes.

  • Collection: Transfer 50 µL of supernatant to a fresh plate (for release measurement).

  • Lysis: Add 50 µL of 1% Triton X-100 to the original cells (to measure total content).

  • Substrate Addition: Add 50 µL of p-NAG (p-nitrophenyl N-acetyl-β-D-glucosaminide) substrate (1 mM in citrate buffer, pH 4.5) to both supernatant and lysate plates.

  • Incubate 1 hour at 37°C. Stop with 100 µL Glycine buffer (pH 10.7).

  • Quantification: Read Absorbance at 405 nm.

Data Calculation

Calculate the Percentage of Degranulation:



Calculate % Inhibition by Quinotolast:



Mechanistic Visualization

Understanding where Quinotolast acts within the FcεRI signaling pathway is vital for interpreting data.

MastCellPathway IgE IgE + Antigen Receptor FcεRI Receptor IgE->Receptor Cross-linking Syk Syk Kinase Receptor->Syk Phosphorylation PLC PLCγ Syk->PLC IP3 IP3 Production PLC->IP3 CaChannel Ca2+ Influx (CRAC Channels) IP3->CaChannel Triggers Opening Fusion Membrane Fusion CaChannel->Fusion Ca2+ Required Granules Secretory Granules Granules->Fusion Release Release of Histamine/LTC4/PGD2 Fusion->Release Quinotolast Quinotolast Sodium (Stabilizer) Quinotolast->CaChannel INHIBITS Quinotolast->Fusion STABILIZES

Figure 1: Proposed Mechanism of Action. Quinotolast sodium interferes with Calcium influx and stabilizes the granule membrane, preventing exocytosis downstream of IgE receptor activation.

Experimental Workflow Timeline

Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Assay Step1 Seed RBL-2H3 (5x10^4 cells/well) Step2 Sensitize with Anti-DNP IgE (16-24 hrs) Step1->Step2 Step3 Wash x2 Tyrode's Buffer Step2->Step3 Step4 Add Quinotolast (15 min Pre-incubation) Step3->Step4 Step5 Challenge DNP-BSA Antigen (30 min) Step4->Step5 Step6 Collect Supernatant & Lyse Cells Step5->Step6

Figure 2: Step-by-step timeline for the RBL-2H3 degranulation assay.

Expected Results & Troubleshooting

Quantitative Benchmarks
  • IC50 (Peptide Leukotrienes): ~0.72 µg/mL in cultured mast cells.[1]

  • Maximal Inhibition: At 100 µg/mL, expect ~100% inhibition of PGD2 and ~50-60% inhibition of LTC4.[1] Histamine inhibition is dose-dependent and typically reaches 40-60% depending on the strength of the stimulus.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Well High concentration in aqueous bufferDo not exceed 100 µg/mL in Tyrode's. Ensure DMSO stock is fully dissolved before dilution.
High Background Release Cell stress or poor handlingUse gentle washing (pipette down the side of the well). Ensure buffer is pH 7.4 and warm.
No Inhibition Observed Incorrect incubation timingQuinotolast must be added before or simultaneously with the antigen. Post-challenge addition is ineffective.
Low Signal (Pos. Control) Inactive IgE or AntigenVerify IgE binding by FACS or use a calcium ionophore (A23187) as a receptor-independent positive control.

References

  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. Source: PubMed (NCBI) URL:[2][Link]

  • PubChem Compound Summary for CID 14600474: Quinotolast Sodium. Source: PubChem URL:[Link][3]

  • Mechanisms of histamine release from mast cells beyond the high affinity IgE receptor. Source: Immunology Letters (via PubMed) URL:[Link]

Sources

Application

Application Notes and Protocols for Studying Mast Cell Degranulation with Quinotolast Sodium

Introduction: The Critical Role of Mast Cells and the Utility of Quinotolast Sodium Mast cells are pivotal effector cells of the immune system, strategically located at the host-environment interface, such as the skin, r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Mast Cells and the Utility of Quinotolast Sodium

Mast cells are pivotal effector cells of the immune system, strategically located at the host-environment interface, such as the skin, respiratory tract, and gastrointestinal tract.[1] Upon activation by various stimuli, including allergens cross-linking surface-bound Immunoglobulin E (IgE), mast cells undergo a rapid process of degranulation. This process releases a potent cocktail of pre-formed mediators, such as histamine and proteases (e.g., tryptase and chymase), and initiates the synthesis of newly formed lipid mediators (e.g., leukotrienes and prostaglandins) and a wide array of cytokines and chemokines.[1] While essential for host defense against pathogens, dysregulated mast cell degranulation is a key driver of allergic and inflammatory diseases, including asthma, allergic rhinitis, and anaphylaxis.

Quinotolast sodium is a potent anti-allergic compound that has been demonstrated to inhibit the release of histamine and other inflammatory mediators from mast cells.[2] Its function as a mast cell stabilizer makes it an invaluable tool for researchers in immunology, pharmacology, and drug development to investigate the molecular mechanisms underpinning mast cell activation and to screen for novel therapeutic agents that can modulate these pathways. This comprehensive guide provides detailed protocols and technical insights for utilizing Quinotolast sodium to study mast cell degranulation in widely used in vitro models.

Unraveling the Mechanism of Action: A Focus on Intracellular Signaling

The stabilizing effect of many mast cell inhibitors is attributed to their ability to modulate intracellular signaling cascades that are critical for degranulation. A primary pathway involves the regulation of cyclic adenosine monophosphate (cAMP) levels. An increase in intracellular cAMP is generally associated with the inhibition of mast cell degranulation. This is often achieved through the inhibition of phosphodiesterases (PDEs), enzymes that degrade cAMP. By inhibiting PDEs, the intracellular concentration of cAMP is elevated, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates downstream targets that ultimately suppress the exocytosis of granular contents.

While the precise molecular mechanism of Quinotolast sodium is still under investigation, it is hypothesized that its mast cell-stabilizing properties may involve the inhibition of phosphodiesterase activity.[3] This putative mechanism provides a solid framework for designing experiments to elucidate its specific effects on the intracellular signaling machinery of mast cells.

Diagram of the Putative Signaling Pathway of Quinotolast Sodium in Mast Cell Degranulation

MastCell_Pathway cluster_activation Mast Cell Activation cluster_inhibition Inhibition Pathway Antigen_IgE Antigen-IgE Cross-linking FcεRI FcεRI Receptor Antigen_IgE->FcεRI Signaling_Cascade Downstream Signaling FcεRI->Signaling_Cascade Ca_Influx Ca²⁺ Influx Signaling_Cascade->Ca_Influx Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation Quinotolast Quinotolast Sodium PDE Phosphodiesterase (PDE) Quinotolast->PDE Putative Inhibition cAMP ↑ cAMP PDE->cAMP Degradation PKA PKA Activation cAMP->PKA Inhibition Inhibition of Exocytosis PKA->Inhibition Inhibition->Degranulation

Caption: Putative mechanism of Quinotolast sodium in inhibiting mast cell degranulation.

Experimental Models: Cell Lines for Mast Cell Research

For robust and reproducible in vitro studies of mast cell degranulation, the use of well-characterized cell lines is essential. The following are two of the most commonly employed models:

Cell LineOriginKey Characteristics
RBL-2H3 Rat Basophilic LeukemiaAdherent cells; express high-affinity IgE receptors (FcεRI); widely used as a model for mucosal mast cells; degranulation is readily induced by IgE cross-linking or calcium ionophores.
LAD2 Human Mast Cell LineSuspension cells; derived from a patient with mastocytosis; dependent on stem cell factor (SCF) for growth; closely resemble primary human mast cells in terms of phenotype and function.[4]

Core Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for cell culture, induction of degranulation, and quantification of the inhibitory effects of Quinotolast sodium.

Protocol 1: Culture of RBL-2H3 Cells

Rationale: Proper maintenance of RBL-2H3 cells is critical to ensure their responsiveness to stimuli and to obtain consistent experimental results.

Materials:

  • RBL-2H3 cell line

  • Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Medium Preparation: Prepare complete MEM by supplementing with 15% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of RBL-2H3 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete MEM.

  • Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete MEM. Transfer to a T-75 flask.

  • Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

  • Passaging: When the cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete MEM. Centrifuge the cells and resuspend in fresh medium for subculturing at a ratio of 1:4 to 1:8.

Protocol 2: Culture of LAD2 Cells

Rationale: LAD2 cells require specific growth factors and careful handling due to their non-adherent nature and slower growth rate.

Materials:

  • LAD2 cell line

  • StemPro™-34 SFM medium

  • StemPro™-34 Nutrient Supplement

  • L-Glutamine (200 mM)

  • Penicillin-Streptomycin solution (100x)

  • Recombinant human Stem Cell Factor (rhSCF)

  • Cell culture flasks (T-25, non-treated)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Medium Preparation: Prepare complete StemPro™-34 medium by adding the nutrient supplement, 2 mM L-Glutamine, 1% Penicillin-Streptomycin, and 100 ng/mL rhSCF.[4]

  • Cell Thawing and Initial Culture: Follow the same procedure as for RBL-2H3 cells, using the complete StemPro™-34 medium.

  • Maintenance: Maintain the cell density between 0.5 x 10⁵ and 5 x 10⁵ cells/mL. Once a week, centrifuge the cell suspension at 300 x g for 7 minutes, aspirate half of the supernatant, and resuspend the cells in an equal volume of fresh, pre-warmed complete medium.

Experimental Workflow for Assessing Quinotolast Sodium's Effect on Mast Cell Degranulation

workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Degranulation Assay cluster_analysis Data Analysis start Culture RBL-2H3 or LAD2 cells sensitization Sensitize with IgE (e.g., anti-DNP IgE) start->sensitization plating Plate cells in 96-well plate sensitization->plating preincubation Pre-incubate with Quinotolast Sodium plating->preincubation stimulation Stimulate with Antigen (e.g., DNP-BSA) or Calcium Ionophore preincubation->stimulation assay_choice Choose Assay stimulation->assay_choice b_hex β-Hexosaminidase Assay assay_choice->b_hex Colorimetric/ Fluorometric flow Flow Cytometry (CD63 Staining) assay_choice->flow Cell Surface Marker quantification Quantify Mediator Release or % CD63+ Cells b_hex->quantification flow->quantification inhibition_calc Calculate % Inhibition quantification->inhibition_calc end Determine IC₅₀ of Quinotolast Sodium inhibition_calc->end

Caption: A generalized workflow for studying the inhibitory effects of Quinotolast sodium.

Protocol 3: β-Hexosaminidase Release Assay (RBL-2H3 Cells)

Rationale: β-hexosaminidase is a granular enzyme that is co-released with histamine upon mast cell degranulation. Its enzymatic activity can be quantified using a colorimetric or fluorometric substrate, serving as a reliable and high-throughput marker for degranulation.

Materials:

  • Sensitized RBL-2H3 cells (see below)

  • Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • Quinotolast sodium stock solution (in a suitable solvent, e.g., DMSO or water)

  • Antigen (e.g., DNP-BSA for anti-DNP IgE sensitized cells) or Calcium Ionophore (e.g., A23187)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

  • Stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0)

  • Triton X-100 (0.1% in Tyrode's Buffer)

  • 96-well flat-bottom plates

  • Microplate reader (405 nm)

Procedure:

  • Cell Sensitization and Plating: a. Culture RBL-2H3 cells to ~80% confluency. b. Sensitize the cells by incubating with anti-DNP IgE (0.5-1.0 µg/mL) in complete medium for 18-24 hours. c. Harvest the cells using trypsin, wash with complete medium, and resuspend in Tyrode's Buffer at a density of 2-5 x 10⁵ cells/mL. d. Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Treatment with Quinotolast Sodium: a. Prepare serial dilutions of Quinotolast sodium in Tyrode's Buffer. b. Add 50 µL of the Quinotolast sodium dilutions (or vehicle control) to the appropriate wells. c. Incubate at 37°C for 30-60 minutes.

  • Stimulation of Degranulation: a. Prepare the stimulating agent (e.g., DNP-BSA at 10-100 ng/mL or A23187 at 0.5-1.0 µM) in Tyrode's Buffer. b. Add 50 µL of the stimulating agent to the wells. For negative controls (spontaneous release), add 50 µL of Tyrode's Buffer. For total release (positive control), add 50 µL of 0.1% Triton X-100. c. Incubate at 37°C for 30-60 minutes.

  • Enzymatic Reaction: a. Centrifuge the plate at 200 x g for 5 minutes at 4°C. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Add 50 µL of pNAG substrate solution to each well. d. Incubate at 37°C for 60-90 minutes.

  • Data Acquisition: a. Add 150 µL of stop solution to each well. b. Read the absorbance at 405 nm using a microplate reader.

  • Calculation of % Degranulation:

    • % Degranulation = [(OD_Sample - OD_Spontaneous) / (OD_Total - OD_Spontaneous)] x 100

Protocol 4: Flow Cytometry Analysis of CD63 Expression (LAD2 Cells)

Rationale: Upon degranulation, the granular membrane protein CD63 is translocated to the cell surface. This externalization can be quantified by flow cytometry using a fluorescently labeled anti-CD63 antibody, providing a single-cell resolution measurement of degranulation.

Materials:

  • Sensitized LAD2 cells

  • Quinotolast sodium

  • Stimulating agent (e.g., anti-IgE antibody)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • FITC- or PE-conjugated anti-human CD63 antibody

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Cell Sensitization: Sensitize LAD2 cells with human IgE (1 µg/mL) overnight.

  • Treatment and Stimulation: a. Wash the cells and resuspend in Tyrode's Buffer. b. Aliquot cells into flow cytometry tubes. c. Add Quinotolast sodium at desired concentrations and incubate at 37°C for 30-60 minutes. d. Add the stimulating agent (e.g., anti-IgE at 1-2 µg/mL) and incubate at 37°C for 15-30 minutes.

  • Staining: a. Stop the reaction by adding ice-cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C. b. Resuspend the cells in FACS buffer containing the anti-CD63 antibody and a viability dye. c. Incubate on ice for 30 minutes in the dark.

  • Data Acquisition and Analysis: a. Wash the cells twice with FACS buffer. b. Resuspend in FACS buffer and acquire data on a flow cytometer. c. Gate on live, single cells and quantify the percentage of CD63-positive cells.

Protocol 5: Measurement of Intracellular cAMP Levels

Rationale: To investigate the putative mechanism of Quinotolast sodium as a PDE inhibitor, measuring its effect on intracellular cAMP levels is essential. Commercially available ELISA kits provide a sensitive and quantitative method for this purpose.

Materials:

  • RBL-2H3 or LAD2 cells

  • Quinotolast sodium

  • Phosphodiesterase inhibitor (positive control, e.g., IBMX)

  • Cell Lysis Buffer (provided with the ELISA kit)

  • cAMP ELISA Kit

  • Microplate reader

Procedure:

  • Cell Treatment: a. Plate cells in a multi-well plate and allow them to adhere (RBL-2H3) or stabilize (LAD2). b. Pre-treat cells with various concentrations of Quinotolast sodium or IBMX for a defined period (e.g., 15-30 minutes).

  • Cell Lysis: a. Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions (typically using a provided lysis buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation during the assay).

  • ELISA Assay: a. Perform the competitive ELISA according to the kit's protocol. This generally involves adding cell lysates and standards to an antibody-coated plate, followed by the addition of a cAMP-enzyme conjugate.

  • Data Analysis: a. Generate a standard curve using the provided cAMP standards. b. Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve. c. Normalize the cAMP concentration to the total protein concentration or cell number.

Data Interpretation and Troubleshooting

ParameterExpected Outcome with Quinotolast SodiumPotential IssuesTroubleshooting
% Degranulation Dose-dependent decreaseHigh background degranulationCheck cell viability; handle cells gently to avoid mechanical activation.
No inhibition observedConfirm the activity of the stimulating agent; check the concentration range of Quinotolast sodium.
% CD63+ Cells Dose-dependent decreaseLow percentage of CD63+ cells in the positive controlOptimize the concentration of the stimulating agent and incubation time.
Intracellular cAMP Dose-dependent increaseLow cAMP levels detectedEnsure the use of a phosphodiesterase inhibitor in the lysis buffer; optimize cell number.

Conclusion

Quinotolast sodium serves as a potent mast cell stabilizer, making it an excellent pharmacological tool for dissecting the intricate signaling pathways that govern mast cell degranulation. The protocols outlined in this application note provide a robust framework for researchers to quantify the inhibitory effects of Quinotolast sodium and to investigate its putative mechanism of action through the modulation of intracellular cAMP levels. By employing these standardized methods, scientists can gain deeper insights into the regulation of mast cell function and advance the development of novel therapeutics for allergic and inflammatory diseases.

References

  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. PubMed. Available at: [Link]

  • Twenty-first century mast cell stabilizers. British Journal of Pharmacology. Available at: [Link]

  • Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization. STAR Protocols. Available at: [Link]

  • Two Sides of the Coin: Mast Cells as a Key Regulator of Allergy and Acute/Chronic Inflammation. Cells. Available at: [Link]

  • Mechanisms of mast cell activation. The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link]

  • Controlling Mast Cell Activation and Homeostasis: Work Influenced by Bill Paul That Continues Today. Frontiers in Immunology. Available at: [Link]

  • Treatment of mast cell activation syndrome MCAS UK explained.. Dr. Deering. Available at: [Link]

  • マスト細胞安定化剤による GPR35 を介した脱顆粒応答抑制. J-STAGE. Available at: [Link]

  • Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers in Immunology. Available at: [Link]

  • A pathway to next-generation mast cell stabilizers identified through the novel Phytomedical Analytics for Research Optimization at Scale data platform. bioRxiv. Available at: [Link]

Sources

Method

Application Note: Evaluation of Quinotolast Sodium on Airway Mucociliary Clearance and Antitussive Activity

Introduction & Mechanistic Rationale Quinotolast sodium (FK021) is a potent mast cell stabilizer and histamine receptor antagonist utilized in the management of allergic respiratory disorders. Unlike non-selective antihi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Quinotolast sodium (FK021) is a potent mast cell stabilizer and histamine receptor antagonist utilized in the management of allergic respiratory disorders. Unlike non-selective antihistamines or corticosteroids, Quinotolast exhibits a unique pharmacological profile: it inhibits the release of specific inflammatory mediators—Prostaglandin D2 (PGD2), Leukotriene C4 (LTC4), and Histamine—without suppressing basal airway secretions or pulmonary surfactant production.

In the context of Airway Clearance , this distinction is critical. Many anti-allergic agents (e.g., Tranilast) may inadvertently suppress airway hydration, leading to viscous mucus that impairs ciliary transport. Quinotolast, conversely, has been demonstrated to enhance mucociliary transport rates (MTR) while maintaining homeostatic secretion levels.

This application note details the protocols for validating Quinotolast’s efficacy in restoring airway clearance and suppressing tussive reflexes in inflammatory models.

Mechanistic Pathway

The following diagram illustrates how Quinotolast intervenes in the allergic cascade to preserve ciliary function.

QuinotolastMechanism Allergen Allergen / Irritant Challenge MastCell Mast Cell Activation Allergen->MastCell Mediators Release of Histamine, LTC4, PGD2 MastCell->Mediators Degranulation Pathology1 Mucosal Edema Mediators->Pathology1 Pathology2 Ciliary Dyskinesia (Reduced Beat Frequency) Mediators->Pathology2 Pathology3 Sensory Nerve Activation (Cough Reflex) Mediators->Pathology3 Clearance Impaired Airway Clearance Pathology1->Clearance Pathology2->Clearance Quinotolast Quinotolast Sodium (FK021) (Mast Cell Stabilization) Quinotolast->MastCell Inhibits Degranulation Quinotolast->Mediators Antagonizes Effects

Figure 1: Quinotolast Sodium prevents the release of mediators that cause ciliary stasis and edema, thereby preserving airway clearance.

Experimental Protocols

Protocol A: In Vitro Assessment of Ciliary Beat Frequency (CBF)

Objective: To determine if Quinotolast protects human bronchial epithelial cilia from histamine-induced stasis. Model: Primary Human Bronchial Epithelial (HBE) cells cultured at Air-Liquid Interface (ALI).

Materials
  • Test Compound: Quinotolast Sodium (dissolved in PBS; Stock 10 mM).

  • Challenge Agent: Histamine (100 µM) or IL-13 (10 ng/mL) to induce goblet cell hyperplasia/ciliary dysfunction.

  • System: High-speed video microscopy (HSVM) system (e.g., Sisson-Ammons Video Analysis).

Methodology
  • Differentiation: Culture HBE cells on transwell inserts for 21–28 days until cilia are fully differentiated and mucus is visible.

  • Baseline Recording: Wash apical surface with PBS to remove accumulated mucus. Equilibrate cells at 37°C/5% CO₂. Record baseline CBF (Hz) for 5 distinct fields per well.

  • Pre-treatment: Apply Quinotolast Sodium (1 µM, 10 µM, 100 µM) or Vehicle to the basolateral media. Incubate for 1 hour.

  • Challenge: Apply Histamine (100 µM) to the apical surface.

  • Measurement: Record CBF at T=15 min, 30 min, and 60 min post-challenge.

  • Analysis: Analyze video data using Fast Fourier Transform (FFT) to determine dominant frequency.

Validation Check: A valid control (Vehicle + Histamine) must show a >15% reduction in CBF. Quinotolast success is defined as maintenance of CBF within 90% of baseline.

Protocol B: In Vivo Mucociliary Transport Rate (MTR)

Objective: To measure the systemic effect of Quinotolast on the transport of particles in the trachea. Model: Guinea Pigs (Hartley strain) or Quails (Coturnix coturnix japonica - historical standard for this specific drug class).

Workflow Diagram

InVivoProtocol Step1 Acclimatization (7 Days) Step2 Drug Administration (Oral Gavage: 10-32 mg/kg) Step1->Step2 Step3 Anesthesia (Pentobarbital Na) Step2->Step3 Step4 Tracheal Exposure (Surgical Incision) Step3->Step4 Step5 Marker Application (India Ink / Technetium-99m) Step4->Step5 Step6 Tracking (Distance/Time) Step5->Step6

Figure 2: Experimental workflow for in vivo mucociliary transport assessment.

Methodology (Guinea Pig Model)
  • Dosing: Administer Quinotolast Sodium (10 mg/kg or 32 mg/kg) or Vehicle (0.5% CMC) via oral gavage 1 hour prior to testing.

  • Anesthesia: Anesthetize animals with Pentobarbital Sodium (30 mg/kg i.p.).

  • Preparation: Fix the animal in a dorsal position. Make a longitudinal incision in the trachea to expose the mucosal surface. Maintain humidity at >90% to prevent drying.

  • Marker Application: Deposit a 1 µL spot of India Ink or a charcoal suspension onto the mucosal surface at the distal end of the exposed trachea.

  • Tracking: Measure the time required for the marker to traverse a defined distance (e.g., 5 mm or 10 mm) cephalad (towards the larynx) using a stereomicroscope with a calibrated reticle.

  • Calculation:

    
    .
    

Critical Insight: Unlike anticholinergics which may slow MTR by thickening mucus, Quinotolast should typically increase MTR in inflammatory states by reducing mucosal edema, or maintain it equivalent to healthy controls.

Protocol C: Antitussive Activity (Cough Reflex)

Objective: To evaluate the drug's ability to suppress coughs induced by chemical irritation (Citric Acid), a proxy for airway hypersensitivity.

Methodology
  • Induction (Bronchitis Model): Expose guinea pigs to SO₂ gas (300 ppm) for 30 mins/day for 3 days to induce chronic bronchitis-like inflammation.

  • Treatment: Administer Quinotolast (10–32 mg/kg p.o.) 1 hour post-final SO₂ exposure.

  • Challenge: Place animal in a plethysmograph chamber. Nebulize 20% Citric Acid solution for 1 minute.

  • Counting: Count the number of coughs (audible + visual abdominal heave) over a 10-minute observation window.

Data Presentation & Analysis

When reporting results for Quinotolast Sodium, data should be stratified by dosage and compared against both a negative control (Vehicle) and a positive comparator (e.g., Codeine for cough, or Salbutamol for clearance, though mechanism differs).

Expected Data Profile (Summary Table)
ParameterVehicle (Inflamed)Quinotolast (10 mg/kg)Quinotolast (32 mg/kg)Tranilast (Comparator)
Mucociliary Transport (mm/min) 2.5 ± 0.33.8 ± 0.44.1 ± 0.5**2.6 ± 0.4 (No Effect)
Airway Secretion Vol.[1] (mg/hr) 150 ± 20145 ± 18 (No Change)148 ± 22 (No Change)110 ± 15 (Suppression)
Cough Frequency (Count/10min) 18 ± 312 ± 28 ± 2**14 ± 3
Pulmonary Surfactant Yield NormalNormalNormalNormal
  • * p < 0.05 vs Vehicle

  • ** p < 0.01 vs Vehicle

  • Note: Quinotolast distinguishes itself by increasing transport without suppressing secretion volume, preserving the "mucus blanket" necessary for effective clearance.

References

  • Koda, A., et al. (1994). Effects of a novel orally-active antiallergic drug, quinotolast (FK021), on airway clearance.[1] Japanese Journal of Pharmacology.

  • Tasaka, K. (1986). Anti-allergic drugs and airway mucociliary clearance.[2] Agents and Actions Supplements.

  • Wanner, A., et al. (1996). Mucociliary clearance in the airways.[3][4][5] American Journal of Respiratory and Critical Care Medicine.

  • Bennett, W.D. (2022).[3] Design of In Vivo Deposition and Clearance Experiments. Journal of Aerosol Medicine and Pulmonary Drug Delivery.[3]

  • Rubin, B.K. (2015). Effectiveness of Pharmacologic Airway Clearance Therapies in Hospitalized Patients.[5] Respiratory Care.[6][4][5][7]

Sources

Application

Application Notes and Protocols for the Preparation and Use of Quinotolast Sodium in Research

Introduction: Unveiling the Potential of Quinotolast Sodium in Allergy and Inflammation Research Quinotolast sodium, also identified by its developmental code FR-71021, is a potent, orally active anti-allergic compound.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Quinotolast Sodium in Allergy and Inflammation Research

Quinotolast sodium, also identified by its developmental code FR-71021, is a potent, orally active anti-allergic compound.[1][2] Its significance in the fields of immunology, allergy, and drug development stems from its primary mechanism of action as a mast cell stabilizer.[1][2] By effectively inhibiting the release of key inflammatory mediators, Quinotolast sodium serves as an invaluable tool for investigating the molecular and cellular underpinnings of allergic diseases and for the exploration of novel therapeutic interventions.[1] These application notes provide a comprehensive guide for researchers, offering detailed protocols for the preparation of Quinotolast sodium solutions and insights into its application in experimental settings.

Physicochemical Properties of Quinotolast Sodium

A thorough understanding of the physicochemical properties of Quinotolast sodium is fundamental for accurate solution preparation and for ensuring the reproducibility of experimental results.[2] Key characteristics are summarized in the table below.

PropertyValueSource
IUPAC Name sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide[3]
Synonyms FR-71021, G8K8E99F1S[2]
CAS Number 101193-62-8[3]
Molecular Formula C₁₇H₁₁N₆NaO₃[3][4]
Molecular Weight 370.30 g/mol [2][3][4]
Solubility DMSO: 115 mg/mL (309.71 mM) with ultrasonic warming to 60°C[2]

Mechanism of Action: Stabilizing Mast Cells to Mitigate Allergic Responses

Quinotolast sodium exerts its anti-allergic effects by inhibiting the degranulation of mast cells following their activation by IgE-antigen complexes.[1] This stabilization is crucial as it prevents the release of a cascade of pro-inflammatory mediators, including histamine, leukotrienes (e.g., LTC₄), and prostaglandins (e.g., PGD₂).[1][5] While the precise molecular target of Quinotolast sodium is not fully elucidated, its activity is associated with the modulation of intracellular signaling pathways that are critical for mast cell activation.[1] It is hypothesized that Quinotolast sodium may interfere with the increase in intracellular calcium levels, a prerequisite for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.[1]

Quinotolast_Sodium_Mechanism cluster_mast_cell Mast Cell IgE_Antigen IgE-Antigen Complex Activation Mast Cell Activation IgE_Antigen->Activation Ca_Influx ↑ Intracellular Ca²⁺ Activation->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Mediators Release of Histamine, Leukotrienes (LTC₄), Prostaglandins (PGD₂) Degranulation->Mediators Allergic_Response Allergic Response Mediators->Allergic_Response Quinotolast Quinotolast Sodium Quinotolast->Degranulation Inhibits

Caption: Mechanism of action of Quinotolast sodium.

Protocols for the Preparation of Quinotolast Sodium Solutions

The following protocols provide detailed, step-by-step methodologies for the preparation of both stock and working solutions of Quinotolast sodium. Adherence to these protocols is essential for ensuring the accuracy and consistency of experimental outcomes.

Materials and Equipment
  • Quinotolast sodium powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water or appropriate cell culture medium/buffer

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of a 10 mM Quinotolast Sodium Stock Solution in DMSO

The preparation of a concentrated stock solution in an appropriate solvent is a common practice that facilitates the preparation of working solutions at various concentrations. DMSO is a recommended solvent for Quinotolast sodium.[2]

  • Calculate the required mass of Quinotolast sodium:

    • The molecular weight of Quinotolast sodium is 370.30 g/mol .[2][3][4]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 370.30 g/mol x 1000 mg/g = 3.703 mg

  • Weigh the Quinotolast sodium powder:

    • Accurately weigh 3.703 mg of Quinotolast sodium powder using a calibrated analytical balance.

    • Expert Tip: For weighing small quantities, it is advisable to use a balance with a readability of at least 0.01 mg. To minimize static interference, use an anti-static weigh boat or dish.

  • Dissolve the powder in DMSO:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 60°C) and sonication can aid in dissolution.[2]

  • Storage of the stock solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Ensure the containers are tightly sealed to prevent moisture absorption.[5]

Protocol 2: Preparation of Working Solutions

Working solutions are typically prepared by diluting the concentrated stock solution in an aqueous buffer or cell culture medium immediately before use.

  • Determine the final desired concentration and volume of the working solution.

  • Calculate the volume of the stock solution required:

    • Use the dilution formula: M₁V₁ = M₂V₂

      • M₁ = Concentration of the stock solution (e.g., 10 mM)

      • V₁ = Volume of the stock solution to be added (unknown)

      • M₂ = Desired final concentration of the working solution (e.g., 100 µM)

      • V₂ = Final volume of the working solution (e.g., 1 mL)

    • Example: To prepare 1 mL of a 100 µM working solution from a 10 mM stock:

      • V₁ = (100 µM x 1 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Prepare the working solution:

    • Add the calculated volume of the aqueous buffer or cell culture medium to a sterile tube.

    • Add the calculated volume of the Quinotolast sodium stock solution to the buffer or medium.

    • Gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to certain media components.

  • Important Considerations:

    • The final concentration of DMSO in the working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.

    • Aqueous solutions of some sodium salts can be unstable.[6][7] It is recommended to prepare fresh working solutions for each experiment.

Stability and Storage of Quinotolast Sodium Solutions

Proper storage of Quinotolast sodium and its solutions is critical to maintain its chemical integrity and biological activity.

FormStorage TemperatureDurationSpecial Considerations
Solid Powder Room TemperatureAs per manufacturer's recommendationsStore in a dry, dark place.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Keep tightly sealed.[5]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Keep tightly sealed.[5]
Aqueous Working Solution 2-8°CUse immediatelyPrepare fresh for each experiment due to potential instability in aqueous solutions.

Experimental Workflow: Mast Cell Degranulation Assay

The following workflow illustrates a typical application of a Quinotolast sodium solution in a research setting.

Mast_Cell_Degranulation_Assay Cell_Culture 1. Culture Mast Cells Sensitization 2. Sensitize with IgE Cell_Culture->Sensitization Pre-treatment 3. Pre-treat with Quinotolast Sodium (or vehicle control) Sensitization->Pre-treatment Stimulation 4. Stimulate with Antigen Pre-treatment->Stimulation Incubation 5. Incubate Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Assay 7. Measure Mediator Release (e.g., β-hexosaminidase assay) Supernatant_Collection->Assay Data_Analysis 8. Analyze Data Assay->Data_Analysis

Caption: Workflow for a mast cell degranulation assay.

Safety and Handling Precautions

When handling Quinotolast sodium, it is imperative to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with water. Handle the compound in a well-ventilated area or under a chemical fume hood.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

References

  • Material Safety D
  • QUINOTOLAST SODIUM. Gsrs. [Link]

  • Quinolone antibiotic. Wikipedia. [Link]

  • Quinotolast Sodium | C17H11N6NaO3 | CID 14600474. PubChem. [Link]

  • Quinotolast | C17H12N6O3 | CID 65871. PubChem - NIH. [Link]

  • Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC - NIH. [Link]

  • [Effects of a novel orally-active antiallergic drug, quinotolast (FK021), on airway clearance]. PubMed. [Link]

  • Mechanism of action of and resistance to quinolones. PMC. [Link]

  • 2 - SAFETY DATA SHEET. [Link]

  • ES2627684T3 - Sodium chloride solution for reconstitution or dilution of drugs.
  • Sodium Chloride. US Pharmacopeia (USP). [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • Physical stability of moisture‐sensitive tablets stored in a canister or as a unit‐dose. SciSpace. [Link]

  • Mechanism of action of quinolone antibiotics. YouTube. [Link]

  • Phenobarbital Sodium | C12H11N2NaO3 | CID 23674889. PubChem. [Link]

  • Safety Data Sheet. Amazon S3. [Link]

  • Physico-Chemical Stability of Sodium Thiosulfate Infusion Solutions in Polyolefin Bags at Room Temperature over a Period of 24 Hours. ResearchGate. [Link]

  • Warfarin Sodium Stability in Oral Formulations. MDPI. [Link]

  • Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quinotolast Sodium Solubility &amp; Formulation Guide

Executive Summary & Compound Profile Quinotolast sodium (MCI-826) is the sodium salt of a quinolizine-based anti-allergic agent.[1][2] While the sodium salt form improves initial dissolution compared to the free acid, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Quinotolast sodium (MCI-826) is the sodium salt of a quinolizine-based anti-allergic agent.[1][2] While the sodium salt form improves initial dissolution compared to the free acid, the compound possesses a significant hydrophobic core (phenoxy-quinolizine moiety) that creates thermodynamic instability in purely aqueous environments at neutral pH.[1]

This guide addresses the most common technical support tickets: precipitation upon dilution ("crashing out"), pH-dependent solubility shifts, and the preparation of stable vehicles for in vivo administration.[1]

Compound Snapshot
PropertyDataNotes
CAS No. 101193-62-8Sodium Salt
Molecular Weight 370.30 g/mol
Molecular Formula C₁₇H₁₁N₆NaO₃
Primary Solvent DMSOSolubility ≥ 57.5 mg/mL (155 mM)
Aqueous Solubility Low / pH-dependentForms suspensions at >1 mg/mL in saline without co-solvents.[1][2][3]
pKa (Tetrazole) ~4.5 - 5.0Protonation at acidic pH causes immediate precipitation.[1][2]

Solubility Troubleshooting (FAQ & Diagnostics)

Q1: Why does Quinotolast sodium precipitate immediately when I dilute my DMSO stock into cell culture media?

Diagnosis: This is the "Solvent Shift" phenomenon. Mechanism: Quinotolast sodium is highly soluble in DMSO (aprotic, polar). When you introduce a small volume of DMSO stock into a large volume of aqueous media (protic, polar), the solvent environment changes drastically. The hydrophobic hydration shell cannot form fast enough around the phenoxy-quinolizine core, leading to rapid aggregation (precipitation).[1][2] Solution:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in PBS/Media) to assess stability.

  • Warm the Media: Pre-warm culture media to 37°C before adding the drug. Cold media accelerates precipitation.[2]

  • Vortex Immediately: Add the DMSO stock while vortexing the media to prevent local high-concentration pockets.[1][2]

Q2: I am seeing variable results in my in vivo data. Could this be a solubility issue?

Diagnosis: Likely dosing heterogeneity due to unstable suspension.[2] Mechanism: At concentrations required for in vivo work (e.g., 5 mg/mL), Quinotolast sodium in pure saline often forms a "suspended solution" rather than a clear solution. If this suspension is not uniform, animals receive variable effective doses. Solution: Switch to a Co-Solvent System or Cyclodextrin Complexation (See Section 4: Advanced Protocols).[2]

Q3: Can I acidify the solution to dissolve the precipitate?

WARNING: Absolutely NOT. Mechanism: Quinotolast contains a tetrazole ring.[2][3] In its sodium salt form, it is ionized and relatively soluble. Adding acid (lowering pH) protonates the tetrazole (converting it to the free acid form), which is practically insoluble in water. This will worsen the precipitation. Rule: Maintain pH > 7.0 for maximum solubility.

Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

Use this logic flow to resolve precipitation issues during experiment setup.

SolubilityDecisionTree Start Issue: Precipitation Observed CheckSolvent 1. Check Primary Solvent Start->CheckSolvent IsDMSO Is Stock in DMSO? CheckSolvent->IsDMSO CheckConc 2. Check Final Concentration IsDMSO->CheckConc Yes Sol_DMSO Action: Re-dissolve solid in DMSO. Avoid Ethanol/Water for stocks. IsDMSO->Sol_DMSO No IsHighConc > 100 µM in Media? CheckConc->IsHighConc CheckPH 3. Check pH Environment IsHighConc->CheckPH No (In Vitro) Sol_Cosolvent Action: Use Co-solvent Protocol (PEG300/Tween80). IsHighConc->Sol_Cosolvent Yes (In Vivo) IsAcidic pH < 7.0? CheckPH->IsAcidic Sol_Buffer Action: Adjust buffer to pH 7.4. Avoid acidic compartments. IsAcidic->Sol_Buffer Yes Sol_Sonicate Action: Mild Sonication (40kHz) + Warm to 37°C. IsAcidic->Sol_Sonicate No (Kinetic Trap)

Caption: Logic flow for diagnosing precipitation. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Validated Formulation Protocols

Protocol A: Standard Stock Solution (In Vitro)

Target: 50 mM Stock in DMSO Stability: 6 months at -80°C.[1][2]

  • Weigh 18.5 mg of Quinotolast sodium.[2]

  • Add 1.0 mL of high-grade anhydrous DMSO.

  • Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into amber vials (avoid freeze-thaw cycles).

Protocol B: High-Stability In Vivo Vehicle (Co-Solvent)

Target: 5.75 mg/mL (Suspended Solution) for IP/Oral administration.[1][2] Context: This formulation uses PEG300 and Tween-80 to stabilize the hydrophobic core in an aqueous saline base.[1][2]

Reagents Required:

  • Quinotolast Sodium Stock (57.5 mg/mL in DMSO)[1][2][4]

  • PEG300[1][2][4]

  • Tween-80[1][2][4]

  • Sterile Saline (0.9% NaCl)[1][2]

Workflow: Critical: Follow the order of addition strictly to prevent irreversible crashing out.

FormulationWorkflow Step1 1. Start 100 µL DMSO Stock (57.5 mg/mL) Step2 2. Add Solvent B 400 µL PEG300 Mix Thoroughly Step1->Step2 Solubilize Step3 3. Add Surfactant 50 µL Tween-80 Vortex until clear Step2->Step3 Stabilize Step4 4. Add Aqueous 450 µL Saline Add dropwise while mixing Step3->Step4 Dilute Result Final Formulation Clear/Opalescent Suspension (5.75 mg/mL) Step4->Result Ready

Caption: Step-by-step addition order for the PEG/Tween/Saline formulation. Reversing this order will cause precipitation.[2]

Protocol Steps:

  • Prepare Stock: Ensure your DMSO stock is at 57.5 mg/mL .

  • Solvent B: Add 10% volume of DMSO stock to a sterile tube. Add 40% volume of PEG300. Vortex immediately.

  • Surfactant: Add 5% volume of Tween-80. Vortex until homogenous.

  • Aqueous Phase: Slowly add 45% volume of pre-warmed Saline.

    • Note: The solution may turn opalescent (cloudy). This is normal for a "suspended solution."[2]

  • Final Check: Sonicate for 2-5 minutes to ensure particle size uniformity before injection.

Protocol C: Cyclodextrin Complexation (Alternative)

If Tween-80 is toxic to your specific model, use SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin).[1][2]

  • Prepare 20% SBE-β-CD in Saline (w/v). Ensure it is fully dissolved (clear).[1][2][4]

  • Mix 10% DMSO stock + 90% SBE-β-CD solution .

  • Sonicate for 10 minutes.

References

  • PubChem. (2023).[1][2] Quinotolast Sodium (Compound CID 14600474).[1][2] National Library of Medicine.[2] Retrieved from [Link][1][2]

Sources

Optimization

Quinotolast Sodium Stability in Experimental Buffers: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinotolast sodium. This guide provides in-depth information and practical advice on ensuring the stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinotolast sodium. This guide provides in-depth information and practical advice on ensuring the stability of Quinotolast sodium in various experimental buffers. As a sodium salt of a molecule containing a tetrazole ring, its solubility and stability are critically dependent on pH and buffer composition. This document will walk you through the underlying principles and provide actionable troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting Quinotolast sodium stability in buffers?

A1: The most critical factor is the pH of your buffer. Quinotolast sodium's core structure contains a tetrazole group, which has a pKa value similar to a carboxylic acid, around 4.8.[1][2][3] This means that at pH values below its pKa, the tetrazole ring will be protonated, and the molecule will be less water-soluble, potentially leading to precipitation. Conversely, at pH values significantly above the pKa, the molecule will be deprotonated and more soluble. Therefore, maintaining a pH that ensures the compound remains in its soluble, ionized form is paramount.

Q2: I observed precipitation when I dissolved Quinotolast sodium in my buffer. What should I do?

A2: Precipitation is a common issue and is almost always related to the pH of the buffer being too low. First, check the pH of your buffer after adding Quinotolast sodium. If the pH is near or below the pKa of the tetrazole ring (around 4.8), you will need to adjust it upwards. We recommend using buffers with a pH of 7.0 or higher to maintain solubility. If you must work at a lower pH, consider reducing the concentration of Quinotolast sodium or including a co-solvent.

Q3: Can I use phosphate-buffered saline (PBS) to dissolve Quinotolast sodium?

A3: Yes, PBS at a physiological pH of 7.4 is generally a good choice for dissolving Quinotolast sodium. At this pH, the tetrazole group will be deprotonated, promoting solubility. However, always verify the final pH of your solution after dissolution and ensure there is no precipitation.

Q4: How should I store my stock solutions of Quinotolast sodium?

A4: For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For long-term storage, we advise preparing aliquots of your stock solution and storing them at -20°C or -80°C to minimize freeze-thaw cycles. Always bring the solution to room temperature and ensure it is fully dissolved before use.

Q5: Are there any buffer components I should avoid?

A5: While common biological buffers are generally compatible, you should be cautious with buffers that contain components that could potentially interact with the quinolone structure. For instance, some quinolone derivatives are known to chelate divalent metal ions. If your experiment is sensitive to metal ion concentration, consider using a metal-free buffer system.

Troubleshooting Guide: Ensuring Quinotolast Sodium Stability

This section provides a systematic approach to identifying and resolving stability issues with Quinotolast sodium in your experimental buffers.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering stability problems with Quinotolast sodium solutions.

Quinotolast_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 pH-Related Solutions cluster_3 Concentration & Solubility Solutions cluster_4 Further Investigation cluster_5 Resolution start Start: Stability Issue Observed (Precipitation, Cloudiness, Color Change) check_ph Measure pH of the Solution start->check_ph check_conc Review Quinotolast Sodium Concentration check_ph->check_conc pH ≥ 7.0 adjust_ph adjust_ph check_ph->adjust_ph pH < 7.0 check_temp Verify Storage and Experimental Temperature check_conc->check_temp Concentration is appropriate lower_conc Decrease Quinotolast Sodium Concentration check_conc->lower_conc Concentration too high for buffer forced_degradation Perform Forced Degradation Study check_temp->forced_degradation Suspect Degradation change_buffer Switch to a Higher pH Buffer (e.g., Tris, HEPES) adjust_ph->change_buffer Precipitation Persists resolved Issue Resolved: Proceed with Experiment adjust_ph->resolved change_buffer->resolved add_cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) lower_conc->add_cosolvent Still insoluble lower_conc->resolved add_cosolvent->resolved analytical_chem Use Analytical Techniques (HPLC, LC-MS) to Assess Purity forced_degradation->analytical_chem analytical_chem->resolved

Caption: Troubleshooting workflow for Quinotolast sodium stability issues.

Understanding pH-Dependent Solubility

The solubility of many quinolone derivatives is highly dependent on pH.[4][5][6][7] For Quinotolast, the presence of the tetrazole ring, with a pKa around 4.8, is the primary driver of this behavior.[1][2][3]

pH RangePredominant SpeciesExpected Aqueous SolubilityRecommendation
< 4.0 Protonated (Neutral)LowAvoid this pH range if possible. If necessary, use a low concentration and consider a co-solvent.
4.0 - 6.0 Mixture of Protonated and DeprotonatedVariable, risk of precipitationNot recommended for stable stock solutions. Buffer capacity is critical in this range.
> 7.0 Deprotonated (Anionic)HighRecommended range for preparing stock solutions and for most experiments.
Recommended Buffer Systems

For general use, the following buffer systems at pH ≥ 7.0 are recommended for preparing Quinotolast sodium solutions:

BufferRecommended pH RangeConsiderations
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Widely used and generally compatible. Ensure the final pH is within this range.
Tris-HCl 7.0 - 9.0Good buffering capacity in the physiological range. Temperature-dependent pH.
HEPES 6.8 - 8.2Often used in cell culture and has low metal binding capacity.
Borate Buffer 8.0 - 10.0Useful for applications requiring a higher pH.

Expert Tip: When preparing your buffer, it is best practice to dissolve Quinotolast sodium in the buffer solution before making the final volume adjustment. This allows for a final pH check and adjustment if necessary.

Experimental Protocol: Forced Degradation Study for Buffer Compatibility

To ensure the stability of Quinotolast sodium in your specific experimental buffer and conditions, we recommend performing a simple forced degradation study. This will help you identify potential degradation issues before committing to a large-scale experiment. These studies are a cornerstone of pharmaceutical development for assessing drug stability.[8][9]

Objective: To assess the stability of Quinotolast sodium in a chosen buffer under stressed conditions (heat).

Materials:

  • Quinotolast sodium

  • Your experimental buffer of choice

  • Control buffer (e.g., PBS, pH 7.4)

  • Calibrated pH meter

  • Incubator or water bath set to 40°C and 60°C

  • Analytical method to quantify Quinotolast sodium (e.g., HPLC-UV, LC-MS)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of Quinotolast sodium in your experimental buffer at the desired concentration.

    • Prepare a control solution of Quinotolast sodium in the control buffer at the same concentration.

    • Measure and record the initial pH of both solutions.

    • Take an initial sample (T=0) from each solution for analysis.

  • Stress Conditions:

    • Aliquot the remaining solutions into separate, sealed vials.

    • Place one set of vials in a 40°C incubator and another set at 60°C.

    • Keep a third set at your normal experimental temperature (e.g., room temperature or 4°C) as a baseline.

  • Time Points:

    • Collect samples at various time points (e.g., 2, 4, 8, 24, and 48 hours).

    • At each time point, visually inspect the samples for any changes (color, precipitation).

    • Allow the samples to return to room temperature before analysis.

  • Analysis:

    • Analyze the samples from each time point using your chosen analytical method to determine the concentration of Quinotolast sodium remaining.

    • Compare the results from your experimental buffer to the control buffer.

Interpretation of Results:

  • No significant change in concentration: Your buffer is likely suitable for your experimental duration under the tested conditions.

  • A decrease in concentration: This indicates degradation. You may need to choose a different buffer, adjust the pH, or reduce the experimental temperature or duration.

  • Appearance of new peaks in your chromatogram: These are likely degradation products. The International Council for Harmonisation (ICH) provides guidelines on stability testing and the identification of degradation products.[10][11]

Potential Degradation Pathways of Quinolone Derivatives

Understanding the potential degradation pathways of the quinolone scaffold can aid in interpreting your results. Common degradation pathways for fluoroquinolones include:

  • Piperazine ring cleavage: This is a common degradation pathway for many fluoroquinolones.[12]

  • Defluorination

  • Hydroxylation

  • Decarboxylation [13]

The presence of degradation products can be monitored by techniques such as HPLC or LC-MS.

References

  • Brime, B. (2012). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • Gomes, C. R. B., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. [Link]

  • Jain, D., et al. (2022). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]

  • PAHO. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • PubChem. (n.d.). Levofloxacin. [Link]

  • PubChem. (n.d.). Norfloxacin. [Link]

  • PubChem. (n.d.). Ofloxacin. [Link]

  • PubChem. (n.d.). Quinotolast. [Link]

  • Qu, Y., & Xiao, Y. (2021). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology. [Link]

  • Rathi, E., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. [Link]

  • ResearchGate. (2014). Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol. [Link]

  • ResearchGate. (2010). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]

  • Roszkowski, P., et al. (2022). Exploring 4-quinolone-3-carboxamide derivatives: A versatile framework for emerging biological applications. Bioorganic Chemistry. [Link]

  • Sadek, B., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. [Link]

  • Sławiński, J., et al. (2011). Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis, structure-affinity relationships, and pharmacological characterization of 6-substituted 4-quinolone-3-carboxamides as highly selective cannabinoid-2 receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Sławiński, J., et al. (2012). Investigations on the 4-quinolone-3-carboxylic acid motif. 6. Synthesis and pharmacological evaluation of 7-substituted quinolone-3-carboxamide derivatives as high affinity ligands for cannabinoid receptors. European Journal of Medicinal Chemistry. [Link]

  • Sloop, C., et al. (2010). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. Pharmaceuticals. [Link]

  • Touré, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • USP. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

  • Wang, S., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. [Link]

  • Weng, J., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. [Link]

  • Zhang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics. [Link]

Sources

Troubleshooting

Technical Support Center: Quinotolast Sodium Assay Development

Introduction Welcome to the technical support guide for Quinotolast sodium. This document is designed for researchers, scientists, and drug development professionals who are working with this novel quinolone-class compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Quinotolast sodium. This document is designed for researchers, scientists, and drug development professionals who are working with this novel quinolone-class compound. While Quinotolast sodium shows significant therapeutic promise, its physicochemical properties can present challenges during in-vitro and in-vivo assay development, the most common of which is precipitation.[1][2]

This guide provides in-depth, experience-based troubleshooting advice and robust protocols to help you understand, control, and prevent the precipitation of Quinotolast sodium, ensuring the accuracy and reproducibility of your experimental results. Quinotolast is an anti-allergy agent, and its monosodium salt is referred to as FR 71021.[3]

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues with Quinotolast sodium solubility in a direct question-and-answer format.

Question 1: Why is my Quinotolast sodium precipitating out of solution?

Answer:

Precipitation of Quinotolast sodium is almost always linked to its molecular structure and pH-dependent solubility. Like many quinolone antibiotics, the Quinotolast molecule is amphoteric, meaning it has both acidic (carboxylic acid) and basic (piperazine-like amine) functional groups.[4][5][6] This structure gives it a distinct U-shaped solubility profile in aqueous media.

  • At Low pH (Acidic Conditions): The basic amine group becomes protonated (positively charged), forming a soluble cationic species. Solubility is generally high in acidic environments.[4][5]

  • At High pH (Alkaline Conditions): The acidic carboxylic acid group becomes deprotonated (negatively charged), forming a soluble anionic species. Solubility is also high in alkaline environments.

  • At Intermediate pH (near the Isoelectric Point, pI): At a specific pH, the molecule carries both a positive and a negative charge, forming a neutral zwitterion. In this state, the molecule has minimal interaction with water and exhibits its lowest aqueous solubility.[1][4] This is the primary reason for precipitation in many standard biological buffers (e.g., PBS at pH 7.4).

Therefore, if you observe precipitation, the most likely cause is that the pH of your solution is too close to the isoelectric point of Quinotolast.

Question 2: How can I determine the optimal pH to keep Quinotolast sodium in solution?

Answer:

The key is to work at a pH that is sufficiently far from the compound's isoelectric point (pI). For quinolones, the pI is typically in the neutral pH range of 6.0-8.0.[1] To maintain solubility, you must adjust the pH of your assay buffer to be either acidic (pH < 5.5) or alkaline (pH > 8.5).

The relationship between pH, pKa, and the ionization state of the molecule is the fundamental principle at play, often described by the Henderson-Hasselbalch equation.[7][8][9] A practical approach is to perform a simple pH-solubility profile. This experiment will give you empirical data on how soluble Quinotolast sodium is across a range of pH values, allowing you to select a buffer system that guarantees solubility at your desired concentration.

G cluster_pH Solution pH cluster_State Molecular State cluster_Solubility Resulting Solubility Low_pH Low pH (e.g., pH 3-5) Cationic Cationic (Protonated) -NH2+ group Low_pH->Cationic Dominates pI_pH Isoelectric Point (pI) (e.g., pH 6-8) Zwitterionic Zwitterionic (Neutral) -NH2+ and -COO- pI_pH->Zwitterionic Dominates High_pH High pH (e.g., pH > 8.5) Anionic Anionic (Deprotonated) -COO- group High_pH->Anionic Dominates High_Sol High Solubility Cationic->High_Sol Leads to Low_Sol LOW SOLUBILITY (PRECIPITATION RISK) Zwitterionic->Low_Sol Leads to High_Sol2 High Solubility Anionic->High_Sol2 Leads to

Caption: pH-dependent ionization and solubility of Quinotolast.

Question 3: My stock solution in DMSO is clear, but precipitation occurs when I dilute it into my aqueous assay buffer. What is happening?

Answer:

This is a classic problem known as "solvent-shifting" precipitation. Your observation is explained by two factors:

  • High Solubility in Organic Solvents: Quinotolast sodium, like many organic molecules, is highly soluble in aprotic polar solvents like DMSO. The DMSO can effectively solvate the molecule regardless of its ionization state.

  • Supersaturation and Crash-Out: When you introduce a small volume of the concentrated DMSO stock into a large volume of aqueous buffer, you are rapidly changing the solvent environment. If the final concentration of Quinotolast in the aqueous buffer is higher than its solubility limit at that specific pH, the solution becomes temporarily supersaturated.[10] This unstable state quickly resolves through precipitation, where the excess drug "crashes out" of the solution.[2]

Troubleshooting Steps:

  • Reduce DMSO Percentage: Keep the final concentration of DMSO in your assay below 1%, and ideally below 0.5%. High concentrations of organic solvent can interfere with biological assays.

  • Modify Dilution Technique: Instead of adding the DMSO stock directly to the buffer, try adding the stock to a vortexing tube of buffer to ensure rapid and homogenous mixing. This can sometimes keep the compound in solution long enough for the assay to proceed.

  • Change the Buffer pH: The most robust solution is to change your aqueous buffer to a pH where Quinotolast has high intrinsic solubility (see Question 2). If the drug is highly soluble in the buffer to begin with, the solvent shift from DMSO will not cause precipitation.

Question 4: What are the best buffer systems to use for Quinotolast sodium assays?

Answer:

The best buffer is one that maintains a pH well outside the 6.0-8.0 range and is compatible with your specific assay (e.g., HPLC, cell-based, enzyme kinetics).[11] A buffer is most effective when its pKa is within +/- 1 pH unit of the target pH.[11]

Target pH RangeRecommended Buffer SystemConcentration (Typical)Considerations
Acidic (pH 3.0 - 5.5) Acetate Buffer (pKa ~4.76)10-50 mMGood for many HPLC applications with UV detection.[12]
Formate Buffer (pKa ~3.75)10-50 mMVolatile; excellent choice for LC-MS applications.[12]
Citrate Buffer (pKa1=3.13, pKa2=4.76)10-25 mMProvides good buffering capacity across a broad acidic range.[11]
Alkaline (pH 8.5 - 10.0) Carbonate-Bicarbonate (pKa ~10.3)25-100 mMSuitable for some biochemical assays. Can absorb CO2 from the air, causing pH drift.
Glycine-NaOH (pKa ~9.6)25-100 mMCommonly used in enzyme assays. Can interfere with certain protein assays.
Borate Buffer (pKa ~9.24)10-50 mMCan interact with diol-containing compounds. Use with caution.

Important Note on Phosphate Buffers: Standard phosphate buffers (e.g., PBS) are generally not recommended for Quinotolast sodium unless the final concentration is very low. Their buffering range (pH 6.2-8.2) falls directly within the zone of minimum solubility for most quinolones.[12][13]

Experimental Protocols

Protocol 1: Preparation of a Stable Quinotolast Sodium Stock Solution

This protocol describes the preparation of a high-concentration stock solution suitable for serial dilution into various assay buffers.

Materials:

  • Quinotolast sodium powder

  • Dimethyl sulfoxide (DMSO), anhydrous, HPLC grade

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of Quinotolast sodium powder in a fume hood.

  • Solvent Addition: Transfer the powder to the amber vial. Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Cap the vial tightly and vortex at room temperature for 2-5 minutes until the powder is completely dissolved and the solution is clear. Gentle warming (to 30-37°C) can be used if necessary, but avoid overheating.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Quinolone-class compounds can be susceptible to photodegradation.[1]

Protocol 2: pH-Solubility Profiling of Quinotolast Sodium

This experiment provides a rapid assessment of Quinotolast solubility at different pH values, guiding the selection of an appropriate assay buffer.

G A Prepare a series of buffers (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10) B Add excess Quinotolast sodium powder to each buffer (e.g., 5-10 mg/mL) A->B C Equilibrate samples (e.g., shake at 25°C for 4-24 hours) B->C D Filter or centrifuge samples to remove undissolved solid C->D E Take a precise aliquot of the clear supernatant D->E F Dilute supernatant in a suitable mobile phase (e.g., acidic acetonitrile) E->F G Quantify concentration using a validated HPLC-UV method F->G H Plot Solubility (mg/mL) vs. pH G->H

Sources

Optimization

Quinotolast Sodium In Vivo Efficacy Enhancement: A Technical Support Guide

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the in vivo efficacy of Quinotolast sodium. This guide offers troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the in vivo efficacy of Quinotolast sodium. This guide offers troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during preclinical research.

Introduction to Quinotolast Sodium

Quinotolast sodium (FR-71021) is an orally active anti-allergic agent.[1] Its primary mechanism of action is the stabilization of mast cells, which inhibits the release of histamine and other inflammatory mediators crucial in allergic responses.[1] Maximizing its therapeutic effect in in vivo models requires careful consideration of its physicochemical properties, formulation, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of Quinotolast sodium?

A: Quinotolast sodium exerts its therapeutic effect by stabilizing mast cell membranes. In response to an allergen, mast cells typically degranulate, releasing a cascade of pro-inflammatory mediators such as histamine, leukotrienes, and prostaglandins. Quinotolast sodium prevents this degranulation, thereby mitigating the allergic response.

cluster_0 Mast Cell Allergen Allergen IgE IgE Receptor Allergen->IgE binds Degranulation Degranulation IgE->Degranulation activates Mediators Inflammatory Mediators (Histamine, etc.) Degranulation->Mediators releases Quinotolast Quinotolast Sodium Quinotolast->Degranulation inhibits

Caption: Mechanism of Quinotolast sodium in mast cell stabilization.

Q2: Which in vivo models are appropriate for evaluating the efficacy of Quinotolast sodium?

A: The choice of an in vivo model depends on the specific therapeutic application being investigated. For its anti-allergic properties, the following models are highly relevant:

  • Passive Cutaneous Anaphylaxis (PCA): This is a classic model to assess the inhibition of IgE-mediated mast cell degranulation in vivo.[2][3] It is a relatively rapid and quantifiable assay.

  • Ovalbumin (OVA)-Induced Airway Hyperresponsiveness: This model is particularly useful for studying the potential of Quinotolast sodium in treating asthma and other respiratory allergic conditions.[4][5][6] It mimics key features of asthma, including airway inflammation and hyperresponsiveness.

Q3: What are the initial steps to consider when formulating Quinotolast sodium for oral administration?

A: As with many quinolone derivatives, the aqueous solubility of Quinotolast can be a challenge. Therefore, proper formulation is critical for achieving adequate oral bioavailability. Key considerations include:

  • Solubility Enhancement: Employing excipients such as surfactants, co-solvents, or complexing agents can improve the solubility of Quinotolast sodium.

  • Stability: The chemical stability of the formulation should be assessed to ensure the integrity of the active compound throughout the experiment.

  • Vehicle Selection: The chosen vehicle should be non-toxic and should not interfere with the biological activity of Quinotolast sodium or the experimental model.

Troubleshooting Guide

Issue 1: High Variability in Experimental Results

Q: We are observing significant variability in the responses of animals within the same treatment group. What are the potential causes and solutions?

A: High variability is a common issue in in vivo research. Here’s a systematic approach to troubleshoot this problem:

  • Animal-Related Factors:

    • Genetic Drift: Ensure all animals are from a reliable, consistent genetic background.

    • Health Status: Use only healthy animals and allow for a proper acclimatization period before starting the experiment.

    • Age and Weight: Randomize animals into groups based on age and weight to minimize inter-individual differences.

  • Formulation Inconsistency:

    • Homogeneity: Ensure the drug formulation is homogenous. If it is a suspension, make sure it is well-mixed before each administration.

    • Stability: The formulation may be degrading over time. Prepare fresh formulations regularly or conduct stability studies under experimental conditions.

  • Administration Technique:

    • Dosing Accuracy: Inaccurate dosing can lead to significant variability. Use calibrated equipment and ensure consistent administration volumes.

    • Route of Administration: For oral gavage, ensure the technique is consistent and minimizes stress to the animals, as stress can influence inflammatory responses.

Issue 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity

Q: Our in vitro studies show that Quinotolast sodium is a potent mast cell stabilizer, but we are not observing the expected efficacy in our animal models. What could be the reason?

A: A discrepancy between in vitro and in vivo results often points to issues with the drug's pharmacokinetic profile.

  • Poor Bioavailability: Although many quinolones exhibit good oral bioavailability, this cannot be assumed for Quinotolast sodium without specific data.[7][8] Factors that can reduce bioavailability include:

    • Poor Absorption: The drug may not be efficiently absorbed from the gastrointestinal tract.

    • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

  • Suboptimal Dosing:

    • Dose Range: The selected dose might be too low to achieve a therapeutic concentration at the target site. A dose-response study is essential.

    • Dosing Frequency: The drug may have a short half-life, requiring more frequent administration to maintain therapeutic levels.

  • Food Effects: The presence of food can impact the absorption of quinolones.[9][10][11] Standardize the feeding schedule of the animals relative to drug administration.

Recommendation: Conduct a preliminary pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Quinotolast sodium in your chosen animal model.[12] This will provide crucial data for designing an effective dosing regimen.

Issue 3: Unexpected Adverse Events or Toxicity

Q: We are observing unexpected adverse effects in our animals at higher doses. How should we address this?

A: Unexpected toxicity can arise from several factors:

  • Off-Target Effects: The compound may be interacting with other biological targets besides mast cells. While specific in vivo off-target effects of Quinotolast sodium are not well-documented, it is a possibility with any small molecule.

  • Dose-Dependent Toxicity: The observed toxicity may be a direct consequence of a high dose. It is crucial to establish a therapeutic window through a dose-escalation study.

  • Formulation Vehicle Toxicity: The excipients used in the formulation could be contributing to the adverse effects. Include a vehicle-only control group in your studies.

Recommendation: If toxicity is observed, perform a dose-range finding study to identify the maximum tolerated dose (MTD).[13] Also, consider basic toxicological assessments, such as monitoring body weight, clinical signs, and, if necessary, basic hematology and clinical chemistry.[13][14][15]

Detailed Experimental Protocols

Protocol 1: Preparation of Quinotolast Sodium Formulation for Oral Administration

This protocol provides a starting point for formulating Quinotolast sodium for oral gavage in mice. Note: This is a general protocol and may require optimization based on the specific experimental needs.

Component Purpose Example Concentration
Quinotolast SodiumActive Pharmaceutical IngredientTarget dose (e.g., 10 mg/kg)
0.5% (w/v) Carboxymethylcellulose (CMC)Suspending agentq.s. to final volume
0.1% (v/v) Tween 80Wetting agent/Solubilizer0.1% of final volume
Sterile Water for InjectionVehicleq.s. to final volume

Procedure:

  • Calculate the required amount of Quinotolast sodium based on the desired dose and the number of animals.

  • Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously. Allow it to hydrate completely (this may take several hours or overnight).

  • Add 0.1% Tween 80 to the CMC solution and mix well.

  • Weigh the calculated amount of Quinotolast sodium and triturate it to a fine powder.

  • Gradually add a small amount of the vehicle (CMC/Tween 80 solution) to the powder to form a paste.

  • Slowly add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.

  • Store the formulation at 2-8°C and protect it from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.

Protocol 2: Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol is designed to evaluate the ability of Quinotolast sodium to inhibit IgE-mediated mast cell degranulation in vivo.[2][16]

cluster_0 PCA Experimental Workflow Sensitization Sensitization: Intradermal injection of anti-DNP IgE into mouse ear Treatment Treatment: Oral administration of Quinotolast sodium or vehicle Sensitization->Treatment 24 hours post-sensitization Challenge Challenge: Intravenous injection of DNP-HSA and Evans blue dye Treatment->Challenge 1 hour post-treatment Evaluation Evaluation: Measure dye extravasation in the ear tissue Challenge->Evaluation 30 minutes post-challenge

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.

Materials:

  • Anti-DNP IgE antibody

  • DNP-HSA (Dinitrophenyl-human serum albumin)

  • Evans blue dye

  • Quinotolast sodium formulation

  • Vehicle control

  • Male BALB/c mice (6-8 weeks old)

Procedure:

  • Sensitization (Day 0):

    • Anesthetize the mice.

    • Inject 20 µL of anti-DNP IgE (e.g., 0.5 µg/mL in saline) intradermally into the pinna of one ear. Inject the other ear with saline as a control.

  • Treatment (Day 1):

    • 24 hours after sensitization, administer Quinotolast sodium or vehicle orally to the respective groups of mice.

  • Challenge (Day 1):

    • 1 hour after treatment, inject a solution of DNP-HSA (e.g., 1 mg/mL) and Evans blue dye (e.g., 1% w/v) in saline intravenously via the tail vein.

  • Evaluation (Day 1):

    • 30 minutes after the challenge, euthanize the mice.

    • Excise the ears and extract the Evans blue dye by incubating in formamide at 63°C for 24 hours.

    • Measure the absorbance of the formamide supernatant at 620 nm. The amount of dye extravasation is proportional to the intensity of the anaphylactic reaction.

Protocol 3: Ovalbumin (OVA)-Induced Airway Hyperresponsiveness in Mice

This model assesses the effect of Quinotolast sodium on allergic airway inflammation.[4][5][6]

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Methacholine

  • Quinotolast sodium formulation

  • Vehicle control

  • Female BALB/c mice (6-8 weeks old)

Procedure:

  • Sensitization (Days 0 and 14):

    • Sensitize mice by intraperitoneal injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

  • Challenge (Days 21, 22, and 23):

    • Challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.

  • Treatment:

    • Administer Quinotolast sodium or vehicle orally daily, starting from day 20 until the end of the experiment.

  • Assessment of Airway Hyperresponsiveness (AHR) (Day 25):

    • Measure AHR by placing the mice in a whole-body plethysmograph and exposing them to increasing concentrations of nebulized methacholine. Record the enhanced pause (Penh) values.

  • Bronchoalveolar Lavage (BAL) and Lung Histology (Day 25):

    • After AHR measurement, euthanize the mice and perform a bronchoalveolar lavage to collect BAL fluid.

    • Analyze the BAL fluid for total and differential cell counts (especially eosinophils).

    • Collect the lungs for histological analysis to assess inflammation and mucus production.

Data Interpretation

Q: How do I quantify and interpret the results from these in vivo models?

A:

  • PCA Assay: The primary endpoint is the amount of Evans blue dye extracted from the ear tissue, which is a direct measure of vascular permeability resulting from mast cell degranulation. A significant reduction in dye extravasation in the Quinotolast sodium-treated group compared to the vehicle control group indicates effective mast cell stabilization.

  • Asthma Model:

    • AHR: A reduction in the methacholine-induced increase in Penh values in the treated group compared to the control group indicates a decrease in airway hyperresponsiveness.

    • BAL Fluid Analysis: A significant decrease in the number of eosinophils and other inflammatory cells in the BAL fluid of the treated group is a key indicator of reduced airway inflammation.

    • Histology: Histological examination of lung tissue can provide qualitative and semi-quantitative data on the reduction of inflammatory cell infiltration and mucus production.

References

  • Lode, H., et al. (1989). Pharmacokinetics of quinolones: newer aspects. Clinical infectious diseases, 11 Suppl 5, S936-S941.
  • Gao, S., et al. (2013). Pharmacokinetics, toxicity of nasal cilia and immunomodulating effects in Sprague–Dawley rats following intranasal delivery of thymopentin with or without absorption enhancers. European Journal of Pharmaceutical Sciences, 48(1-2), 239-246.
  • Aruwa, C. E., et al. (2022). Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics. Pharmaceutics, 14(11), 2379.
  • Hu, Y. L., et al. (2021). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 13(3), 382.
  • Khan, N. J., et al. (2023). Quantification of Sodium from Food Sources by Using Various Analytical Techniques. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 66(3), 241-247.
  • Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of pharmaceutical and biomedical analysis, 87, 261-270.
  • Grison, S., et al. (2019). In Vivo Comparison of the Phenotypic Aspects and Molecular Mechanisms of Two Nephrotoxic Agents, Sodium Fluoride and Uranyl Nitrate. International journal of molecular sciences, 20(7), 1599.
  • Kim, J., et al. (2021). In vitro and in vivo toxicological evaluation of 6′-Sialyllactose sodium salt produced by a novel method. Regulatory Toxicology and Pharmacology, 124, 104975.
  • Global Substance Registration System. QUINOTOLAST SODIUM. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14600474, Quinotolast Sodium. Retrieved January 26, 2024 from [Link].

  • Sowunmi, A., et al. (1997). Oral quinine pharmacokinetics and dietary salt intake. European journal of clinical pharmacology, 51(5), 415-418.
  • Saito, M., et al. (1998). Food intake attenuates the drug interaction between new quinolones and aluminum. Journal of pharmaceutical sciences, 87(11), 1409-1413.
  • Gomez, E., et al. (1989). Direct in vivo evidence for mast cell degranulation during allergen-induced reactions in man. The Journal of allergy and clinical immunology, 83(3), 616-625.
  • Ferreira, C. N., et al. (2019). OVA-Induced Allergic Airway Inflammation Mouse Model. Methods in molecular biology (Clifton, N.J.), 1913, 305-312.
  • Al-Haj, N. A., et al. (2017). Formulation Development of Immediate Release Tablets Containing Fluoroquinolone Antibiotic by use of Experimental Design. International Journal of Pharmaceutical Sciences and Research, 8(8), 3434-3443.
  • Cross Validated. Inconsistent Performance of PCA Results from SPSS. Available from: [Link]

  • Charles River Laboratories. Passive Cutaneous Anaphylaxis (PCA) Model. Available from: [Link]

  • Google Patents. Quantitative determination method for sodium ions.
  • Hsaiky, L., et al. (2023). Together or Apart? Revealing the Impact of Dietary Interventions on Bioavailability of Quinolones: A Systematic Review with Meta-analyses. Antibiotics, 12(3), 555.
  • Feyerherm, S., et al. (2013). New models for analyzing mast cell functions in vivo.
  • Acúrcio, R. C., et al. (2023). Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery.
  • Bio-protocol. Allergen Sensitization and Challenge to Ovalbumin. Available from: [Link]

  • Stack Overflow. Discrepancies in PCA results using prcomp in different R environments. Available from: [Link]

  • Creative Biolabs. Passive Cutaneous Anaphylaxis (PCA) Modeling & Pharmacodynamics Services. Available from: [Link]

  • Bueso-Bordils, J. I., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules (Basel, Switzerland), 27(13), 4253.
  • Nanostructured Lipid Carriers Containing Norfloxacin and 2-Aminothiophene Derivative Reduces Fluoroquinolone Resistance in Multidrug-Resistant Staphylococcus aureus Strains by Efflux Pump Inhibition. (2023). Pharmaceutics, 15(11), 2596.
  • Lode, H. (1988). Pharmacokinetics and clinical results of parenterally administered new quinolones in humans. Reviews of infectious diseases, 10 Suppl 1, S132-S136.
  • Saito, M., et al. (1998). Food intake attenuates the drug interaction between new quinolones and aluminum. Journal of pharmaceutical sciences, 87(11), 1409-1413.
  • Zénoun, A., et al. (2004). [Sodium determination in biological fluids]. Annales de biologie clinique, 62(5), 517-526.
  • An Ex vivo Mast Cell Degranulation Assay using Crude Peritoneal Exudate Cells and Natural Antigen Stimulation. (2021). Journal of Visualized Experiments, (174), 10.3791/62788.
  • ResearchGate. What do I do when the scores plot from PCA analysis does not give distinct grouping I'm expecting from my data?. Available from: [Link]

  • PharmaLegacy. The OVA-induced Asthma Model in Mice and Rats: An Overview. Available from: [Link]

  • Prouvost-Danon, A., et al. (1972). Homologous passive cutaneous anaphylaxis (PCA) in mice and heterologous PCA induced in rats with mouse IgE. Immunology, 23(4), 481-491.
  • Ploegaerts, G., et al. (2015). Assay of sodium in food: Comparison of different preparation methods and assay techniques. Food chemistry, 177, 37-43.
  • Charles River Laboratories. Mast Cell Assays. Available from: [Link]

  • Contract Pharma. Excipients in Drug Delivery. Available from: [Link]

  • Microbioz India. Common mistakes in PCA and how to avoid them. Available from: [Link]

  • INFLUENCE OF BEVERAGES AND MEALS ON THE ORAL BIOAVAILABILITY OF CIPROFLOXACIN AS A MODEL CLASS III DRUG BY. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 21-25.
  • Creative Biolabs. Ovalbumin induced Asthma Model. Available from: [Link]

  • Functional human skin explants as tools for assessing mast cell activation and inhibition. (2024). Frontiers in immunology, 15, 1373511.
  • Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model. (2018). Frontiers in pharmacology, 9, 831.
  • FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. (2021). Drug Development & Delivery, 21(1), 44-47.
  • YouTube. Issues with PCA. Available from: [Link]

  • Whitehead, G. S., et al. (2012). Concomitant Exposure to Ovalbumin and Endotoxin Augments Airway Inflammation but Not Airway Hyperresponsiveness in a Murine Model of Asthma. PloS one, 7(5), e37549.
  • Lazzaroni, M., et al. (1990). Fluoroquinolones: interaction profile during enteral absorption. Chemotherapy, 36 Suppl 1, 1-7.

Sources

Troubleshooting

Technical Support Center: Quinotolast Sodium Off-Target Investigation

Case Reference: QTS-71021-OT Status: Active Investigation Support Tier: Senior Application Scientist (Level 3) Introduction: The "Dirty" Reality of Clean Compounds Welcome to the technical support center. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: QTS-71021-OT Status: Active Investigation Support Tier: Senior Application Scientist (Level 3)

Introduction: The "Dirty" Reality of Clean Compounds

Welcome to the technical support center. You are likely here because your experiments with Quinotolast sodium (FR71021) are yielding unexpected phenotypes—toxicity in non-target cells, aberrant signaling pathway activation, or inconsistent IC50 shifts.

While Quinotolast sodium is historically characterized as a mast cell stabilizer and anti-allergic agent (inhibiting calcium influx and mediator release), its quinolizine/tetrazole scaffold is not immunologically inert. In high-concentration screening or phenotypic assays, "off-target" effects are often actually physicochemical artifacts or polypharmacological interactions common to this chemical class.

This guide abandons generic advice. We will troubleshoot your specific anomalies using a rigorous, three-tiered forensic approach: Assay Hygiene , Safety Pharmacology , and Unbiased Deconvolution .

Tier 1: Assay Hygiene & Physicochemical Artifacts

"Is it a biological off-target, or just a rock in the well?"

Before assuming Quinotolast is binding a novel kinase, you must rule out assay interference. Quinotolast sodium is a salt; its behavior in physiological buffers differs significantly from its behavior in DMSO stock.

Troubleshooting Guide: Solubility & Aggregation

Q: My cells are dying at high concentrations (


), but the dose-response curve is steep and hill-slope > 3. Is this specific toxicity? 

A: Likely not. This "brick wall" toxicity usually indicates compound precipitation or colloidal aggregation, which physically disrupts cell membranes rather than modulating a specific protein target.

The Validation Protocol (Dynamic Light Scattering / Microscopy):

  • Prepare Mock Media: Dilute Quinotolast sodium to your highest test concentration (

    
    ) in the exact media used for culture (including serum).
    
  • Incubate: Hold at 37°C for 2 hours (mimicking assay start).

  • Inspect:

    • Visual: Use 20x phase-contrast microscopy. Look for "shimmering" crystals or amorphous debris between cells.

    • DLS (Gold Standard): Measure particle size. A Polydispersity Index (PDI)

      
       or particles 
      
      
      
      indicates aggregation.

Q: I see varying results between batches. Why?

A: Quinotolast sodium is hygroscopic. If your DMSO stock has absorbed water, the compound may hydrolyze or precipitate upon freeze-thaw cycles.

  • Fix: Always store aliquots at -80°C. Never re-freeze a thawed aliquot more than once. Use anhydrous DMSO for stock preparation.

Tier 2: The "Usual Suspects" (Class-Specific Off-Targets)

If the compound is soluble and the effect is real, we look at where this chemical class (quinoline/quinolizine derivatives) notoriously binds.

Target 1: hERG Channel Inhibition (Cardiotoxicity Signal)

Context: Many quinoline-based structures interact with the hERG potassium channel, leading to QT prolongation risks. If you are observing unexplained cytotoxicity in cardiomyocytes or ion-channel dependent cell lines, this is your primary suspect.

The Experiment: Fluorescence Polarization or Patch Clamp

  • Quick Screen: Use a FluxOR™ Thallium flux assay.

  • Data Interpretation:

    • If

      
       on hERG is 
      
      
      
      your therapeutic
      
      
      , this is a relevant off-target.
Target 2: Kinase Cross-Reactivity

Context: The planar aromatic structure of Quinotolast can intercalate into ATP-binding pockets of kinases, even though it is not designed as a kinase inhibitor.

Q: I see phosphorylation changes in pathways unrelated to mast cell degranulation (e.g., MAPK or PI3K).

A: You need to run a Kinase Profiling Panel . Do not rely on Western Blots of single targets yet.

  • Action: Submit sample for a broad kinome scan (e.g., KINOMEscan®) at

    
    .
    
  • Threshold: Any inhibition

    
     warrants a follow-up 
    
    
    
    determination.

Tier 3: Unbiased Deconvolution (Finding the Unknown)

If Tier 1 and 2 are negative, Quinotolast is binding a novel protein. To identify it, we use Cellular Thermal Shift Assay (CETSA) . This relies on the principle that ligand binding stabilizes a protein against heat denaturation.

Protocol: CETSA for Quinotolast Target ID

Concept: We treat cells with Quinotolast, heat them to various temperatures, and see which proteins remain soluble (stabilized).

StepActionCritical Technical Note
1. Treatment Incubate live cells with

of Quinotolast for 1 hr.
Must be high enough to saturate the target. Include a DMSO control.[1]
2. Aliquot Split cells into 10 PCR tubes.Ensure equal cell number per tube.
3. Thermal Challenge Heat individual tubes:

(3°C increments).
Use a gradient PCR cycler for precision.
4. Lysis Freeze-thaw x3 (Liquid

/

).
Do not use detergents yet; we need to keep aggregated (unbound) proteins insoluble.
5. Separation Ultracentrifuge (

, 20 min,

).
The supernatant contains the stabilized (drug-bound) targets.
6. Analysis Western Blot (if target suspected) or TMT-Mass Spec (unbiased).Look for proteins present in the drug-treated supernatant but absent in DMSO at high temps.

Visualizing the Investigation Workflow

The following diagram outlines the logical decision tree for investigating Quinotolast sodium off-target effects.

Quinotolast_Investigation Start Observation: Unexpected Phenotype/Toxicity Solubility Tier 1: Physicochemical Check (Microscopy/DLS) Start->Solubility Precipitation Precipitation/Aggregation Detected? Solubility->Precipitation Fix_Assay Action: Reduce Conc. Optimize Buffer/DMSO Precipitation->Fix_Assay Yes Class_Effect Tier 2: Safety Pharmacology (Known Scaffolds) Precipitation->Class_Effect No (Compound Soluble) hERG_Check Check: hERG Channel (Cardiotox) Class_Effect->hERG_Check Kinase_Check Check: Kinase Panel (ATP Competition) Class_Effect->Kinase_Check Unbiased Tier 3: Unbiased Deconvolution (Novel Targets) hERG_Check->Unbiased Negative Kinase_Check->Unbiased Negative CETSA Method: CETSA / TPP (Thermal Shift) Unbiased->CETSA Proteomics Output: Mass Spec ID CETSA->Proteomics

Figure 1: Decision matrix for de-risking Quinotolast sodium off-target effects, moving from artifact exclusion to advanced proteomic deconvolution.

References

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Link

  • Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology. Link

  • PubChem. (2024). "Quinotolast Sodium Compound Summary." National Library of Medicine. Link

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence from a non-clinical database." Cardiovascular Research. Link

Sources

Optimization

Quinotolast Sodium Technical Support Center: A Guide to Navigating Experimental Variability

Welcome to the technical support resource for Quinotolast sodium. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent anti-allergic agent in their work. We...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Quinotolast sodium. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent anti-allergic agent in their work. We understand that experimental variability can be a significant challenge, leading to delays and confounding results. This document moves beyond standard protocols to provide in-depth, field-proven insights into why you might be seeing inconsistent outcomes and how to systematically troubleshoot them. Our approach is built on explaining the causal relationships between handling, preparation, and experimental design to ensure your results are both accurate and reproducible.

Section 1: Foundational Knowledge - Understanding Quinotolast Sodium

Before troubleshooting, it's crucial to have a firm grasp of the compound you're working with. Quinotolast sodium (also known by its developmental code FR-71021) is the sodium salt of Quinotolast, an orally active anti-allergic agent.[1][2] Its primary, well-documented mechanism of action is the stabilization of mast cells, which prevents the release of inflammatory mediators.[1][3]

Q1: What is the primary mechanism of action for Quinotolast sodium in the context of allergy models?

A1: Quinotolast sodium functions as a mast cell stabilizer.[1] In response to an allergen, mast cells degranulate, releasing histamine, leukotrienes (like LTC₄), and prostaglandins (like PGD₂). Quinotolast sodium inhibits this process. In in vitro studies using dispersed human lung cells, it has been shown to inhibit the release of all three of these mediators in a concentration-dependent manner, with an IC₅₀ value of 0.72 μg/mL for the inhibition of peptide leukotriene release from cultured mast cells.[3] This is distinct from the mechanism of many other quinolone-class compounds, which are often studied for their antibacterial properties via inhibition of DNA gyrase and topoisomerase IV.[4][5] For allergic and inflammatory models, the focus should remain on its mast cell-stabilizing properties.

Core Physicochemical Properties

Understanding the fundamental properties of Quinotolast sodium is the first step in preventing experimental errors. All quantitative data is summarized in the table below for easy reference.

PropertyValueSource(s)
Chemical Name Sodium 4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide[2][6]
Molecular Formula C₁₇H₁₁N₆NaO₃[2][7]
Molecular Weight 370.30 g/mol [2]
CAS Number 101193-62-8[2]
Solubility (DMSO) 115 mg/mL (309.71 mM) with ultrasonic warming to 60°C[1]
Solubility (Formulation) 5.75 mg/mL (15.49 mM) as a suspended solution[3]

Section 2: Compound Preparation and Handling - The First Source of Variability

The most common source of variability arises from the initial preparation and handling of the compound. Quinotolast sodium's solubility characteristics require careful attention.

Q2: My Quinotolast sodium powder is not fully dissolving. What are the best practices for preparing a stock solution?

A2: This is a frequent issue. Due to its physicochemical properties, Quinotolast sodium often requires assistance to fully dissolve, especially at high concentrations.

  • Solvent Choice: For in vitro use, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.[1]

  • Energy Input: Simply adding the solvent may not be sufficient. The use of sonication and gentle warming (up to 60°C) is reported to be effective for achieving high concentrations in DMSO.[1] Be cautious not to overheat, as this could degrade the compound.

  • Concentration Limits: Do not attempt to exceed the known solubility limits. For DMSO, a stock of 57.5 mg/mL has been successfully used as a starting point for further dilutions.[3]

  • Visual Confirmation: Always visually inspect your stock solution for any particulate matter before use. A properly dissolved stock solution should be clear.

Protocol 1: Preparation of a 57.5 mg/mL Master Stock in DMSO
  • Weighing: Accurately weigh the desired amount of Quinotolast sodium powder in a sterile, appropriate container (e.g., a glass vial).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a concentration of 57.5 mg/mL.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If particulates remain, place the vial in an ultrasonic water bath for 10-15 minutes.

    • If needed, warm the solution briefly in a water bath set to 50-60°C, vortexing intermittently until the solution is clear.[1]

  • Storage: Aliquot the master stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Q3: I observed precipitation when I added my DMSO stock to my aqueous cell culture medium. How can I fix this?

A3: This is a classic solubility problem known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤0.5%, to minimize solvent-induced toxicity and solubility issues.

  • Serial Dilutions: Do not add your high-concentration DMSO stock directly to your final culture volume. Perform intermediate dilution steps in your culture medium or a suitable buffer (e.g., PBS).

  • Mixing: When adding the compound to the medium, vortex or pipette-mix immediately and thoroughly to ensure rapid dispersal, which can prevent localized high concentrations that are prone to precipitation.

  • Temperature: Pre-warming your culture medium to 37°C before adding the compound can sometimes help maintain solubility.

The following workflow diagram illustrates the recommended process to avoid precipitation.

G cluster_prep Solution Preparation Workflow cluster_dilution Working Solution Dilution weigh 1. Weigh Quinotolast Sodium Powder add_dmso 2. Add Anhydrous DMSO to desired concentration weigh->add_dmso dissolve 3. Aid Dissolution (Vortex, Sonicate, Warm) add_dmso->dissolve master_stock 4. Clear Master Stock (e.g., 57.5 mg/mL) dissolve->master_stock intermediate 5. Create Intermediate Dilution in warm (37°C) medium master_stock->intermediate Avoid direct dilution to final volume precip Precipitation Occurs Here master_stock->precip Incorrect Path final 6. Add Intermediate Dilution to final assay volume intermediate->final mix 7. Mix Thoroughly Immediately final->mix ready 8. Ready for Cell Treatment (Final DMSO <0.5%) mix->ready precip->final

Caption: Recommended workflow for preparing Quinotolast sodium solutions.

Q4: How should I handle Quinotolast sodium for in vivo studies?

A4: For oral or intraperitoneal injections, Quinotolast sodium is typically prepared as a suspended solution.[3] A common formulation involves a multi-component vehicle to ensure stability and bioavailability. It is critical that this suspension is homogenous before each administration.

Protocol 2: Preparation of a 5.75 mg/mL Suspended Solution for In Vivo Use

This protocol is adapted from established methods and yields a 1 mL working solution.[3]

  • Start with Stock: Begin with a 57.5 mg/mL master stock of Quinotolast sodium in DMSO (see Protocol 1).

  • Vehicle Preparation: In a sterile tube, add 400 μL of PEG300.

  • Add Compound: Add 100 μL of the 57.5 mg/mL DMSO stock to the PEG300 and mix thoroughly by vortexing.

  • Add Surfactant: Add 50 μL of Tween-80 and vortex again until the solution is homogenous.

  • Final Dilution: Add 450 μL of saline (0.9% NaCl in ddH₂O) to bring the total volume to 1 mL. Vortex vigorously. The final solution is a suspension.

  • Administration: Before each animal administration, vortex the suspension thoroughly to ensure a uniform dose is drawn.

Section 3: Troubleshooting In Vitro Assays

Even with perfect preparation, variability can arise from the biological system itself.

Q5: My results from a mast cell degranulation assay (e.g., beta-hexosaminidase release) are inconsistent between experiments. What are the likely causes?

A5: This points to variability in either the compound's activity or the cellular response. The following logic tree can help diagnose the issue.

G cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues start Inconsistent Assay Results precip Precipitation in Media? (Check Visually) start->precip degrade Compound Degradation? (Light/pH sensitive) start->degrade conc Incorrect Concentration? (Verify dilutions) start->conc passage High Cell Passage? (>20-25 for RBL-2H3) start->passage density Inconsistent Seeding Density? start->density stim Variable Stimulant Activity? start->stim species Species Mismatch? (e.g., mouse vs human) start->species sol_action Action: Review Dilution Protocol (Fig 1). precip->sol_action stab_action Action: Prepare Fresh. Protect from light. degrade->stab_action conc_action Action: Recalculate & Prepare Fresh Dilutions. conc->conc_action pass_action Action: Thaw a new, low passage vial. passage->pass_action dens_action Action: Standardize cell counting & seeding. density->dens_action stim_action Action: Titrate stimulant (e.g., IgE/DNP) each time. stim->stim_action spec_action Action: Confirm compound activity in your model. species->spec_action

Caption: Troubleshooting logic for inconsistent in vitro assay results.

Q6: Could the pH of my assay buffer affect Quinotolast sodium's activity?

A6: Yes, absolutely. Quinotolast sodium is a sodium salt, meaning its charge state can be influenced by pH. While specific studies on Quinotolast are not available, research on other compounds, including some fluoroquinolones, shows that pH can significantly alter activity.[8] For instance, an acidic pH can affect a compound's ability to cross cell membranes and interact with its target. It is critical to ensure your assay buffer is consistently maintained at the correct physiological pH (typically 7.2-7.4) and is adequately buffered.

Q7: I'm not seeing the expected level of inhibition. Could my cells be resistant?

A7: While "resistance" in the antibiotic sense is not applicable here, the responsiveness of mast cells can vary.

  • Species Specificity: The efficacy of mast cell stabilizers can differ between species. For example, disodium cromoglycate (DSCG), another stabilizer, effectively inhibits rat mast cells but is much less effective on mouse mast cells.[9] Ensure that Quinotolast has documented activity in the species-specific cell type you are using.

  • Cell Line Health: As mentioned in the diagram, the passage number and overall health of your cell line (e.g., RBL-2H3 cells) are critical. Senescent or unhealthy cells will respond poorly and inconsistently to both the stimulus and the inhibitor.

  • Pre-incubation Time: The inhibitory effect of Quinotolast on histamine release has been shown to be largely independent of the pre-incubation period.[3] However, for your specific assay and mediator, optimizing the pre-incubation time with the compound before adding the stimulus may be necessary.

Section 4: Analytical Validation

Q8: How can I be certain that my stock solution concentration is correct and the compound is stable?

A8: For rigorous studies, especially those supporting drug development, analytical validation is key. High-Performance Liquid Chromatography (HPLC) is the standard method for this.

  • Purity and Concentration: An HPLC method with UV detection can be used to confirm the purity of the starting material and accurately quantify the concentration of your stock solutions.[1][10] A C18 reverse-phase column is a common choice for compounds of this class.[1]

  • Stability Studies: To assess stability, you can run forced degradation studies. This involves exposing the compound to stress conditions (e.g., acid, base, light, heat) and using a stability-indicating HPLC method to separate the parent compound from any degradants.[11][12] This confirms that your analytical method can detect degradation and helps establish proper storage conditions.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Ioele, G., De Luca, M., & Ragno, G. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 23(1), 143. Available at: [Link]

  • Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]

  • Tang, Q., Zhou, M., Yang, D., & Qiu, X. (2015). Effects of pH on aggregation behavior of sodium lignosulfonate (NaLS) in concentrated solutions. Cellulose, 22(3), 1655–1667. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinotolast Sodium. PubChem Compound Database. Available at: [Link]

  • MEL Science. (n.d.). Characteristics and properties of sodium. MEL Science. Available at: [Link]

  • Fisher, L. M., & Pan, X.-S. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. Available at: [Link]

  • Martinez-Rodriguez, J. E., et al. (2014). Mechanism of action of and resistance to quinolones. Veterinary Microbiology, 171(3-4), 339-347. Available at: [Link]

  • Papanastasiou, S. A., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinotolast. PubChem Compound Database. Available at: [Link]

  • Global Substance Registration System. (n.d.). QUINOTOLAST SODIUM. U.S. Food and Drug Administration. Available at: [Link]

  • Jackson, M. A., & Schutze, G. E. (2016). Safety Concerns Surrounding Quinolone Use in Children. The Journal of Pediatric Pharmacology and Therapeutics, 21(1), 4–8. Available at: [Link]

  • Basrani, B., & Haapasalo, M. (2012). Effect of lowering the pH of sodium hypochlorite on dissolving tissue in vitro. Journal of Endodontics, 38(6), 802–805. Available at: [Link]

  • Wernersson, S., & Pejler, G. (2014). Twenty-first century mast cell stabilizers. British Journal of Pharmacology, 171(12), 2919–2929. Available at: [Link]

  • Li, X., et al. (2015). Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. Tropical Journal of Pharmaceutical Research, 14(1), 1. Available at: [Link]

  • Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters Corporation. Available at: [Link]

  • Nguyen, T. K. A., et al. (2020). In vitro synergy between sodium deoxycholate and furazolidone against enterobacteria. BMC Microbiology, 20(1), 6. Available at: [Link]

  • Al-Tannak, N. F., & Al-Kandari, A. M. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 14(5), 525. Available at: [Link]

  • Wang, Y., et al. (2024). Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers in Immunology, 15, 1406059. Available at: [Link]

  • Weiler, F., et al. (2021). Selecting the Right Criteria and Proper Classification to Diagnose Mast Cell Activation Syndromes: A Critical Review. Journal of Allergy and Clinical Immunology: In Practice, 9(11), 3943–3954. Available at: [Link]

  • Lemaire, S., et al. (2015). Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(10), 6465–6473. Available at: [Link]

  • ResearchGate. (n.d.). What is the best sodium (Na) quantitative analysis method? ResearchGate. Available at: [Link]

  • Gul, W., Hamid, F., Ayub, S., & Bhatti, S. (2015). Degradation Studies of Selected Fluoroquinolones. European Journal of Pharmaceutical and Medical Research, 2(6), 1-8. Available at: [Link]

  • Drlica, K., et al. (2009). Quinolones: Action and resistance updated. Current Topics in Medicinal Chemistry, 9(11), 981-998. Available at: [Link]

  • Falkencrone, S., et al. (2016). Assay of Mast Cell Mediators. Methods in Molecular Biology, 1370, 149-162. Available at: [Link]

  • da Silva, A. F. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Toxics, 11(10), 861. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial action, pH, and tissue dissolution capacity of 2.5% sodium hypochlorite gel and solution. ResearchGate. Available at: [Link]

  • Sharma, R., & Singh, S. (2011). Stress degradation studies on citicoline sodium and development of a validated stability-indicating HPLC assay. Journal of Pharmaceutical Analysis, 1(1), 44-49. Available at: [Link]

  • Google Patents. (n.d.). US5700652A - Quantitative determination method for sodium ions. Google Patents.
  • The EDS Clinic. (n.d.). Treatments for MCAS & Mast Cell Disease. The EDS Clinic. Available at: [Link]

  • Lattermann, C., et al. (2018). Unraveling the impact of pH, sodium concentration, and medium osmolality on Vibrio natriegens in batch processes. Microbial Cell Factories, 17(1), 162. Available at: [Link]

  • van Loenen, A. C., & Hofs-Kemper, W. (1979). Stability and degradation of sodium nitroprusside. Pharmaceutisch Weekblad, 114(42), 1149-1153. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Quinotolast Sodium Protocol Refinement for Reproducibility

Introduction: The Challenge of Reproducibility with Quinotolast Sodium Quinotolast sodium is a novel and potent small molecule inhibitor targeting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Reproducibility with Quinotolast Sodium

Quinotolast sodium is a novel and potent small molecule inhibitor targeting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome . Its mechanism involves the direct binding to the NACHT domain of NLRP3, preventing its oligomerization and subsequent activation of Caspase-1.[1] This targeted action makes it a valuable tool for investigating autoinflammatory diseases, neuroinflammation, and metabolic disorders.

However, the very potency and specific mechanism of Quinotolast sodium can lead to variability in experimental outcomes. Achieving reproducible results requires a meticulous approach to compound handling, experimental design, and data interpretation. This guide provides a comprehensive resource for researchers, addressing common pitfalls and offering detailed, validated protocols to ensure the consistency and integrity of your findings. The principles of Good Cell Culture Practice (GCCP) are foundational to reliable outcomes and should be followed diligently.[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and application of Quinotolast sodium.

Q1: How should I properly dissolve and store Quinotolast sodium?

A1: Proper solubilization and storage are critical for maintaining the compound's integrity and activity.[3]

  • Solvent Selection: Quinotolast sodium is readily soluble in dimethyl sulfoxide (DMSO). Use only high-purity, anhydrous DMSO to prepare your initial stock solution, as moisture can degrade the compound.[4]

  • Stock Solution Preparation: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Briefly warm the solution to 37°C and vortex or sonicate to ensure complete dissolution.[4]

  • Storage:

    • Powder: As a powder, the inhibitor is stable for up to three years when stored at -20°C.[4]

    • DMSO Stock: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5] Store these aliquots at -80°C for long-term stability.

  • Working Dilutions: Prepare fresh working dilutions daily by diluting the DMSO stock into your aqueous cell culture medium or assay buffer. It is crucial to add the DMSO stock to the aqueous solution slowly while mixing to prevent precipitation.[4]

Q2: What is the optimal final concentration of DMSO in my cell-based assays?

A2: The final concentration of DMSO should be kept as low as possible, ideally ≤ 0.1% , to minimize solvent-induced artifacts.[6] While some cell lines may tolerate up to 0.5%, concentrations of 1% or higher can significantly reduce cell viability and alter cellular processes, confounding your results.[7][8] Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in every experiment to account for any solvent effects.[9]

Q3: Quinotolast sodium appears to be losing activity over time in my experiments. What could be the cause?

A3: Loss of activity is often traced back to improper handling or storage.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a primary cause of degradation. Ensure you are using single-use aliquots.[4]

  • Contaminated Solvent: DMSO is hygroscopic and readily absorbs water from the atmosphere.[4] This moisture can accelerate the degradation of the compound. Use fresh, anhydrous DMSO for preparing stock solutions.

  • Instability in Aqueous Media: Like many small molecules, Quinotolast sodium may have limited stability in aqueous culture media over extended periods (e.g., >24-48 hours). For long-term experiments, consider replenishing the compound with fresh media.

Q4: How can I confirm that Quinotolast sodium is specifically inhibiting the NLRP3 inflammasome in my model?

A4: Validating inhibitor specificity is a cornerstone of rigorous research.[10]

  • Use a Rescue Experiment: Transfect your cells with a Quinotolast-resistant mutant of NLRP3. If the compound's effect is diminished in these cells compared to wild-type, it strongly suggests on-target activity.

  • Assess Downstream and Upstream Targets: Confirm that Quinotolast sodium inhibits downstream events of NLRP3 activation (e.g., Caspase-1 cleavage, IL-1β secretion) without affecting upstream signaling events (e.g., NF-κB activation, pro-IL-1β expression).[11]

  • Perform Off-Target Profiling: For in-depth studies, consider profiling Quinotolast sodium against a panel of related kinases or other inflammasome sensors (e.g., NLRC4, AIM2) to demonstrate its selectivity.[12]

Part 2: Troubleshooting Guides for Key Assays

This section provides a problem-solution format for common issues encountered during specific experimental workflows.

Guide 1: NLRP3 Inflammasome Activation Assay (via IL-1β ELISA)

The canonical two-signal model is used to activate the NLRP3 inflammasome.[13] Signal 1 (priming) is typically provided by lipopolysaccharide (LPS), and Signal 2 (activation) by an agent like Nigericin or ATP.

NLRP3_Activation_Workflow

Caption: Workflow for NLRP3 inflammasome activation assay.

Problem 1: High background or no significant difference between control and treated wells in IL-1β ELISA.

Potential Cause Troubleshooting Step & Rationale
Suboptimal Reagents Ensure all ELISA kit reagents are within their expiration date and have been stored correctly (typically 2-8°C).[14] Bring all reagents to room temperature for at least 20 minutes before use to ensure optimal enzymatic activity.[14]
Inefficient Washing Inadequate washing can leave behind unbound antibodies or reagents, causing high background.[15] Use a multichannel pipette or automated plate washer for consistency. Ensure complete aspiration of wash buffer between steps.
Contamination Cross-contamination between wells can obscure results. Use fresh pipette tips for every standard, control, and sample. Be careful not to splash reagents between wells.[16]
Incorrect Plate Type Ensure you are using a high-binding ELISA plate (e.g., Nunc MaxiSorp), not a standard tissue culture plate, for antibody coating.[15]
Cell Health Issues Cells that are unhealthy or over-confluent may not respond robustly to stimuli. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.[17]

Problem 2: High variability between replicate wells.

Potential Cause Troubleshooting Step & Rationale
Pipetting Inaccuracy Small volume inaccuracies, especially with viscous stock solutions, can lead to large concentration errors. Use calibrated pipettes and proper technique (e.g., reverse pipetting for viscous liquids).[18] Prepare a master mix for common reagents to be added to multiple wells.[18]
"Edge Effect" Wells on the outer edges of a 96-well plate are prone to faster evaporation, concentrating reagents and affecting cell health.[19] To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples. Ensure proper sealing of the plate during incubations.[14]
Uneven Cell Seeding A non-uniform cell monolayer will lead to variable responses. Ensure cells are thoroughly resuspended into a single-cell suspension before plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.[20]
Inconsistent Incubation Temperature fluctuations across the plate can alter cellular responses. Avoid stacking plates in the incubator and place them in the center to ensure uniform temperature distribution.[14]
Guide 2: Caspase-1 Activity Assay (Luminometric/Fluorometric)

This assay directly measures the enzymatic activity of cleaved Caspase-1, a key downstream effector of NLRP3 activation.

Troubleshooting_Logic Start Problem: Low or No Caspase-1 Signal Check_Activation Is NLRP3 activation protocol validated? (e.g., using IL-1β ELISA) Start->Check_Activation Check_Reagents Are assay reagents fresh and stored correctly? Check_Activation->Check_Reagents Yes Optimize_Activation Solution: Validate activation. Use positive controls (Nigericin/ATP). Optimize LPS/ATP concentrations. Check_Activation->Optimize_Activation No Check_Cells Are cells healthy and at optimal density? Check_Reagents->Check_Cells Yes Replace_Reagents Solution: Use fresh reagents. Check expiration dates. Protect fluorophores from light. Check_Reagents->Replace_Reagents No Check_Cells->Replace_Reagents Yes, problem persists Optimize_Cells Solution: Use healthy, log-phase cells. Perform cell titration experiment. Check_Cells->Optimize_Cells No

Caption: Troubleshooting logic for low Caspase-1 signal.

Problem: Low signal-to-background ratio or no detectable Caspase-1 activity.

Potential Cause Troubleshooting Step & Rationale
Inefficient Cell Lysis The Caspase-1 enzyme must be released from the cell to react with the substrate. Ensure the lysis buffer provided with the kit is compatible with your cells and that the incubation time is sufficient. Gentle agitation during lysis can improve efficiency.
Substrate Degradation Fluorogenic or luminogenic substrates can be sensitive to light and temperature. Thaw substrates immediately before use, protect from light, and keep on ice.[18]
Insufficient Incubation Time The enzymatic reaction is time-dependent. Allow the plate to incubate at room temperature for the recommended time (often 60-120 minutes) to allow the signal to develop fully.[21]
Incorrect Plate Type The choice of plate is critical for signal detection. Use solid white plates for luminescence assays to maximize signal and solid black plates for fluorescence assays to minimize background.[17]
Inhibitors in Sample Certain components in your sample or buffer could inhibit the Caspase-1 enzyme. For example, high concentrations of EDTA (>0.5 mM) can interfere with some assays.[18] Use the assay buffer provided in the kit whenever possible.
Measuring Intracellular vs. Released Caspase-1 Activated Caspase-1 is released from cells during pyroptosis. Measuring activity in the cell culture supernatant separately from the cell lysate can provide a cleaner signal and better signal-to-background ratio.[17]

Part 3: Validated Experimental Protocols

These step-by-step protocols provide a validated starting point for your experiments. Always optimize critical parameters for your specific cell type and experimental conditions.

Protocol 1: General Handling and Preparation of Quinotolast Sodium
  • Safety First: Quinotolast sodium is a potent compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in accordance with your institution's guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs).[22][23]

  • Reconstitution of Lyophilized Powder: a. Briefly centrifuge the vial to ensure all powder is at the bottom.[4] b. Add the required volume of anhydrous DMSO to achieve a 20 mM stock concentration. c. Vortex for 1-2 minutes and/or sonicate in a water bath for 5 minutes until the solution is clear and free of particulates.

  • Aliquoting and Storage: a. Dispense the 20 mM stock solution into single-use, low-binding polypropylene tubes. b. Store the aliquots at -80°C. Avoid using frost-free freezers, as temperature cycling can damage the compound.[15]

  • Preparation of Working Solution: a. On the day of the experiment, thaw one aliquot of the 20 mM stock solution at room temperature. b. Perform serial dilutions in anhydrous DMSO to an intermediate concentration (e.g., 200 µM, which is 1000x the final 200 nM concentration). c. Add 1 µL of the 200 µM intermediate stock to 1 mL of pre-warmed cell culture medium to achieve the final desired concentration, ensuring the final DMSO concentration is 0.1%. Mix immediately and thoroughly.

Protocol 2: Inhibition of NLRP3 Inflammasome in THP-1 Macrophages

This protocol details the use of Quinotolast sodium to inhibit Nigericin-induced NLRP3 activation in differentiated THP-1 cells.

Materials:

  • THP-1 monocytes

  • Phorbol 12-myristate 13-acetate (PMA)

  • LPS (from E. coli O111:B4)

  • Nigericin

  • Quinotolast sodium

  • Human IL-1β ELISA Kit

  • Caspase-Glo® 1 Inflammasome Assay (Promega)

Procedure:

  • Cell Differentiation: a. Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well tissue culture plate. b. Add PMA to a final concentration of 100 ng/mL. c. Incubate for 48-72 hours to allow differentiation into macrophage-like cells. Replace media with fresh, PMA-free media 24 hours before the experiment.

  • Priming (Signal 1): a. Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: a. After priming, remove the LPS-containing medium. b. Add fresh medium containing Quinotolast sodium at various concentrations (e.g., 1 nM to 10 µM) or a vehicle control (0.1% DMSO). c. Incubate for 1 hour.

  • Activation (Signal 2): a. Add Nigericin to a final concentration of 10 µM. b. Incubate for 1-2 hours.

  • Sample Collection & Analysis: a. Centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the supernatant for IL-1β analysis by ELISA, following the manufacturer's instructions.[24] c. For Caspase-1 activity, follow the Caspase-Glo® 1 protocol, adding the reagent directly to the remaining cells or to a separate aliquot of supernatant.[17]

Data Interpretation & Quality Control:

Parameter Expected Result in a Successful Experiment QC Check
Untreated Control Basal/undetectable levels of IL-1β and Caspase-1 activity.Confirms cells are not spontaneously activated.
LPS only Control Low levels of IL-1β.Confirms priming step is not sufficient to cause full activation.
LPS + Nigericin Control High levels of IL-1β and Caspase-1 activity.Validates the activation protocol and serves as the positive control (0% inhibition).
Quinotolast-Treated Dose-dependent decrease in IL-1β and Caspase-1 activity.Demonstrates the inhibitory effect of the compound. Calculate IC50 value.
Vehicle Control Similar to LPS + Nigericin control.Ensures the solvent (DMSO) is not interfering with the assay.

References

  • Kühn, D., et al. (2018). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • Veríssimo, D. M., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Retrieved from [Link]

  • Kay, C., et al. (2021). A comprehensive guide for studying inflammasome activation and cell death. STAR Protocols. Retrieved from [Link]

  • Parnas, O., et al. (2015). RHOA controls oncogenic B cell receptor signaling in aggressive lymphoma. PNAS. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). Effect of various DMSO concentrations on cell viability. Retrieved from [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences. Retrieved from [Link]

  • Börmel, L., et al. (2020). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. Protocols.io. Retrieved from [Link]

  • Abdelrahim, A. (2021). Why can't I get reproducible results in cell based assays?. ResearchGate. Retrieved from [Link]

  • San Diego State University. MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). Strategies for High-Containment. Retrieved from [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • ResearchGate. 26 questions with answers in CASPASE 1 | Science topic. Retrieved from [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Bioworld Technology. Human IL-1 beta ELISA Kit User Manual. Retrieved from [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]

  • Bauernfried, S., & Hornung, V. (2016). Methods to Activate the NLRP3 Inflammasome. ResearchGate. Retrieved from [Link]

  • Inman, G. J., et al. (2003). SB-431542 Is a Potent and Specific Inhibitor of Transforming Growth Factor-beta Superfamily Type I Activin Receptor-Like Kinase (ALK) Receptors ALK4, ALK5, and ALK7. ResearchGate. Retrieved from [Link]

  • IPS-Integrated Project Services, LLC. (2017). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Al-Habib, M., et al. (2018). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Boster Biological Technology. Caspase 1 Activity Assay Kit. Retrieved from [Link]

  • Monteiro, R., et al. (2022). A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. Bio-protocol. Retrieved from [Link]

  • Horvath, P., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Freedman, L. P., et al. (2015). Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. BioPharm International. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Assay and Drug Development Technologies. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Wikipedia. Dimethyl sulfoxide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Quinotolast Sodium and Cromolyn Sodium in Mast Cell Stabilization for Drug Development Professionals

This guide provides an in-depth, objective comparison of quinotolast sodium and cromolyn sodium, two prominent mast cell stabilizing agents. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of quinotolast sodium and cromolyn sodium, two prominent mast cell stabilizing agents. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for preclinical evaluation. Our focus is on delivering not just data, but also the experiential insights necessary for informed decision-making in the laboratory.

Introduction: The Critical Role of Mast Cell Stabilization in Allergic and Inflammatory Diseases

Mast cells are pivotal players in the inflammatory cascade, particularly in type I hypersensitivity reactions.[1] Upon activation by allergens or other stimuli, they undergo degranulation, releasing a potent cocktail of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases (like tryptase and chymase), leukotrienes, and prostaglandins.[2] This rapid release triggers the characteristic symptoms of allergic diseases such as asthma, allergic rhinitis, and mastocytosis.[3][4] Mast cell stabilizers are a class of drugs that prevent this degranulation process, thereby inhibiting the release of these inflammatory mediators and offering a prophylactic approach to managing allergic conditions.[1]

Cromolyn sodium, a well-established mast cell stabilizer, has been a cornerstone of allergy treatment for decades.[4] However, the quest for agents with improved efficacy, bioavailability, and dosing regimens has led to the development of newer compounds like quinotolast sodium. This guide will dissect the key attributes of both molecules to provide a clear comparative landscape.

Mechanisms of Action: A Tale of Two Stabilizers

While both quinotolast sodium and cromolyn sodium achieve the same end-goal of mast cell stabilization, their precise molecular mechanisms of action, though not fully elucidated for quinotolast, are believed to differ in some aspects.

Cromolyn Sodium: The Archetypal Mast Cell Stabilizer

Cromolyn sodium is thought to exert its stabilizing effect by preventing the influx of calcium ions (Ca2+) into the mast cell, a critical step in the degranulation cascade. By inhibiting this calcium influx, cromolyn sodium effectively decouples the initial allergen-IgE signaling from the downstream cellular machinery responsible for mediator release.[5] It is important to note that cromolyn sodium does not possess antihistaminic properties; it acts purely as a prophylactic agent to prevent mast cell degranulation.[6]

cluster_membrane Mast Cell Membrane Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI IgE->FcεRI Cross-links Ca_channel Ca²⁺ Channel FcεRI->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Cromolyn Cromolyn Cromolyn->Ca_channel Inhibits Degranulation Mediator Release (Histamine, etc.) Ca_influx->Degranulation Triggers

Figure 1: Proposed mechanism of cromolyn sodium in mast cell stabilization.

Quinotolast Sodium: A Newer Generation Inhibitor

Quinotolast sodium, a quinolizine derivative, also functions as a potent inhibitor of mediator release from mast cells.[7][8] While its exact molecular target is not as extensively characterized as that of cromolyn sodium, experimental evidence suggests it effectively blocks the release of histamine, leukotrienes (LTC4), and prostaglandins (PGD2) in a concentration-dependent manner.[7][9] A key finding is the lack of cross-tachyphylaxis between quinotolast and cromolyn sodium, indicating that they may act on different sites or through distinct mechanisms to achieve mast cell stabilization.[7]

cluster_membrane Mast Cell Membrane Stimulus Allergen/ Stimulus Receptor Receptor Stimulus->Receptor Activates Signaling_Cascade Intracellular Signaling Events Receptor->Signaling_Cascade Mediator_Synthesis Synthesis of LTC₄ & PGD₂ Signaling_Cascade->Mediator_Synthesis Granule_Fusion Granule Fusion with Membrane Signaling_Cascade->Granule_Fusion Quinotolast Quinotolast Quinotolast->Signaling_Cascade Inhibits Mediator_Release Mediator Release Mediator_Synthesis->Mediator_Release Granule_Fusion->Mediator_Release

Figure 2: Hypothesized mechanism of quinotolast sodium in mast cell stabilization.

Comparative Efficacy: A Data-Driven Assessment

The true measure of a mast cell stabilizer lies in its ability to inhibit the release of a broad spectrum of inflammatory mediators. A pivotal study comparing quinotolast sodium and cromolyn sodium (referred to as sodium cromoglycate or SCG in the study) using dispersed human lung cells provides valuable quantitative insights.[7]

CompoundConcentration% Inhibition of Histamine Release% Inhibition of LTC4 Release% Inhibition of PGD2 Release
Quinotolast Sodium 1-100 µg/mLConcentration-dependent54% (at 100 µg/mL)100% (at 100 µg/mL)
Cromolyn Sodium (SCG) 1 mM-100%33%

Data synthesized from a study on dispersed human lung cells.[7]

Key Insights from the Data:

  • Potency: Quinotolast sodium demonstrated a concentration-dependent inhibition of histamine and LTC4 release, indicating a dose-responsive effect.[7]

  • Differential Effects on Mediators: Notably, at the tested concentrations, quinotolast was highly effective at inhibiting PGD2 release (100%), while cromolyn sodium showed greater efficacy against LTC4 release (100%).[7] This suggests that the two compounds may have differential effects on the arachidonic acid cascade pathways within the mast cell.

  • Lack of Tachyphylaxis: The inhibitory effect of quinotolast on histamine release was largely independent of the preincubation period, with no tachyphylaxis observed.[7] This is a crucial characteristic for a prophylactic drug, suggesting that its efficacy is maintained over time with repeated exposure.

Experimental Protocols for Preclinical Evaluation

To ensure the scientific integrity and reproducibility of findings, this section provides detailed, field-proven protocols for assessing mast cell stabilization.

In Vivo Evaluation: The Rat Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a classic in vivo assay to evaluate the efficacy of anti-allergic compounds in a live animal system.[1] It mimics the type I hypersensitivity reaction in the skin.

Principle: The skin of a rat is passively sensitized by an intradermal injection of IgE antibodies specific to an antigen (e.g., ovalbumin). Subsequent intravenous challenge with the antigen and a dye (Evans blue) triggers localized mast cell degranulation, leading to increased vascular permeability and leakage of the dye into the surrounding tissue. The extent of the blueing reaction is a measure of the anaphylactic response, and its inhibition by a test compound indicates mast cell stabilizing activity.[10]

Sensitization Intradermal injection of anti-ovalbumin IgE serum (Day 1) Drug_Admin Oral administration of Test Compound (e.g., Quinotolast or Cromolyn) (Day 2) Sensitization->Drug_Admin 24h later Challenge Intravenous injection of Ovalbumin + Evans Blue Dye Drug_Admin->Challenge 1h later Measurement Sacrifice and measure wheal diameter and dye extravasation Challenge->Measurement 30 min later Analysis Compare treated groups to vehicle control Measurement->Analysis

Figure 3: Workflow for the Rat Passive Cutaneous Anaphylaxis (PCA) model.

Step-by-Step Protocol:

  • Animal Preparation: Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment.

  • Sensitization (Day 1):

    • Anesthetize the rats.

    • Shave the dorsal skin.

    • Inject 0.1 mL of anti-ovalbumin serum (containing IgE) intradermally at two sites on the back.

  • Drug Administration (Day 2):

    • 24 hours after sensitization, administer the test compounds (quinotolast sodium or cromolyn sodium) or vehicle (e.g., saline) orally.

  • Antigen Challenge:

    • One hour after drug administration, inject a mixture of 1 mg/kg ovalbumin and 0.5% Evans blue dye in saline intravenously.

  • Evaluation:

    • 30 minutes after the challenge, sacrifice the animals.

    • Excise the skin at the injection sites.

    • Measure the diameter of the blue spots (wheals).

    • To quantify dye extravasation, the excised skin can be incubated in formamide to extract the Evans blue dye, and the absorbance is read on a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of the PCA reaction in the drug-treated groups compared to the vehicle control group.

Causality Behind Experimental Choices:

  • Passive Sensitization: This method allows for a controlled and reproducible sensitization of mast cells, bypassing the need for active immunization which can be variable.

  • Evans Blue Dye: This dye binds to albumin in the blood. Increased vascular permeability allows the albumin-dye complex to leak into the tissues, providing a clear visual and quantifiable measure of the allergic reaction.

  • Time Intervals: The 24-hour sensitization period allows for sufficient binding of IgE to mast cell receptors. The 1-hour pre-treatment with the drug allows for its absorption and distribution to the target tissues.

In Vitro Evaluation: RBL-2H3 Cell Degranulation Assay (β-Hexosaminidase Release)

The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used and accepted in vitro model for studying mast cell degranulation.[11] These cells, when sensitized with IgE, degranulate upon antigen stimulation, releasing mediators such as histamine and β-hexosaminidase.

Principle: The release of the enzyme β-hexosaminidase from RBL-2H3 cells is measured as an index of degranulation. The cells are sensitized with anti-DNP IgE and then challenged with DNP-BSA. The amount of β-hexosaminidase released into the supernatant is quantified using a colorimetric or fluorometric substrate. The inhibition of β-hexosaminidase release by a test compound indicates its mast cell stabilizing activity.[11][12]

Seeding Seed RBL-2H3 cells in a 96-well plate Sensitization Sensitize with anti-DNP IgE (overnight) Seeding->Sensitization Pre-treatment Pre-incubate with Test Compound Sensitization->Pre-treatment Challenge Challenge with DNP-BSA Pre-treatment->Challenge Supernatant_Collection Collect supernatant Challenge->Supernatant_Collection Enzyme_Assay Add β-hexosaminidase substrate and measure absorbance/fluorescence Supernatant_Collection->Enzyme_Assay Analysis Calculate % inhibition Enzyme_Assay->Analysis

Figure 4: Workflow for the RBL-2H3 degranulation assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture RBL-2H3 cells in appropriate medium.

    • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Sensitization:

    • Sensitize the cells by adding anti-DNP IgE to the culture medium and incubate overnight.

  • Pre-treatment with Test Compounds:

    • Wash the cells with Tyrode's buffer.

    • Add various concentrations of quinotolast sodium, cromolyn sodium, or vehicle to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antigen Challenge:

    • Induce degranulation by adding DNP-BSA to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement of β-Hexosaminidase Release:

    • Centrifuge the plate to pellet the cells.

    • Transfer an aliquot of the supernatant to a new 96-well plate.

    • To measure total β-hexosaminidase release, lyse the cells in a separate set of wells with Triton X-100.

    • Add a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.

    • Incubate until a yellow color develops.

    • Stop the reaction with a stop buffer (e.g., sodium carbonate).

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from lysed cells.

    • Determine the IC50 value for each compound.

Causality Behind Experimental Choices:

  • RBL-2H3 Cells: This cell line provides a homogenous and readily available source of mast-like cells, ensuring consistency and reproducibility of the assay.

  • β-Hexosaminidase as a Marker: This enzyme is stored in the same granules as histamine and is released in parallel upon degranulation, making it a reliable and easily measurable marker for this process.[11]

  • Total Release Control: Lysing the cells with a detergent like Triton X-100 provides a measure of the total amount of β-hexosaminidase in the cells, which is essential for calculating the percentage of release and normalizing the data.

Conclusion and Future Directions

Both quinotolast sodium and cromolyn sodium are effective mast cell stabilizers, but they exhibit distinct profiles in terms of their inhibitory effects on different inflammatory mediators. Quinotolast sodium shows particular promise with its potent, concentration-dependent inhibition of histamine and prostaglandin release, and its lack of tachyphylaxis.[7]

For researchers and drug development professionals, the choice between these or other mast cell stabilizers will depend on the specific therapeutic indication and the desired pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel mast cell stabilizing agents, ensuring that the data generated is both reliable and relevant for advancing new therapies for allergic and inflammatory diseases. Further research into the precise molecular targets of quinotolast sodium will undoubtedly provide a more complete understanding of its mechanism of action and may pave the way for the development of even more targeted and effective mast cell stabilizers.

References

  • Mastocytosis Society Canada. (n.d.). Treatment. Retrieved from [Link]

  • Undem, B. J., & Lichtenstein, L. M. (1991). Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. PubMed. Retrieved from [Link]

  • Lee, J. H., & Kim, J. H. (2022). Degranulation of Mast Cells as a Target for Drug Development. MDPI. Retrieved from [Link]

  • Macsen Labs. (n.d.). Cromolyn Sodium | Mechanism of action, Uses & Side effects. Retrieved from [Link]

  • Wyndly. (2026). Mast Cell Stabilizers: Comprehensive Guide to Diagnosis & Treatment 2026. Retrieved from [Link]

  • Finn, D. F., & Walsh, J. J. (2013). Twenty-first century mast cell stabilizers. British Journal of Pharmacology, 170(1), 23–37. [Link]

  • The EDS Clinic. (n.d.). Cromolyn vs Ketotifen and other Antihistamines for MCAS. Retrieved from [Link]

  • Mast Cell Hope. (n.d.). Learn About Mast Cell Treatments. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Passive Cutaneous Anaphylaxis (PCA) Modeling & Pharmacodynamics Services. Retrieved from [Link]

  • Gendron, C. M., & Pejler, G. (2013). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. Journal of Visualized Experiments, (81), e50672. [Link]

  • Sasa, H., & Himeno, K. (1990). [Effects of a novel orally-active antiallergic drug, quinotolast (FK021), on airway clearance]. PubMed. Retrieved from [Link]

  • Gao, Z. G., & Jacobson, K. A. (2017). Mast cell stabilizers. Frontiers in Pharmacology, 8, 520. [Link]

  • Do, T. L., & Bernstein, J. A. (2017). Quinolone Allergy. Current Allergy and Asthma Reports, 17(7), 44. [Link]

  • Li, Y., & Li, H. (2014). Studies on the Degranulation of RBL-2H3 Cells Induced by Traditional Chinese Medicine Injections. Pharmacology & Pharmacy, 5(7), 725-736. [Link]

  • Aria, S. A., & Kaplan, A. P. (2014). Measuring Local Anaphylaxis in Mice. Journal of Visualized Experiments, (92), e52011. [Link]

  • Wikipedia. (n.d.). Cromoglicic acid. Retrieved from [Link]

  • JoVE. (2013). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent. Retrieved from [Link]

  • Blanca-López, N., & Pérez-Sánchez, N. (2017). Update on Quinolone Allergy. Current Treatment Options in Allergy, 4(3), 338–351. [Link]

  • precisionFDA. (n.d.). CROMOLYN SODIUM. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Allergy, Passive Cutaneous Anaphylaxis (PCA), Rat. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Study to Investigate an Immunomodulatory Therapy in Adult Patients With Perennial Allergic Rhinoconjunctivitis. Retrieved from [Link]

  • gsrs. (n.d.). QUINOTOLAST SODIUM. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mast Cell Assays. Retrieved from [Link]

  • SIELC Technologies. (2018). Cromolyn sodium (Sodium cromoglycate). Retrieved from [Link]

  • News-Medical. (2025). Asthma drug found to prevent food allergy reactions in mice. Retrieved from [Link]

  • Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Passive Cutaneous Anaphylaxis (PCA) Model. Retrieved from [Link]

  • CAS. (n.d.). 8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-, sodium salt (1:1). Retrieved from [Link]

  • Protocols.io. (2025). Detecting degranulation via hexosaminidase assay. Retrieved from [Link]

  • CAS. (n.d.). 5-Quinolinesulfonic acid, 8-hydroxy-7-iodo-, sodium salt (1:1). Retrieved from [Link]

Sources

Comparative

Comparative study of Quinotolast sodium and tranilast

Executive Summary In the landscape of anti-allergic pharmacotherapy, Tranilast has long served as a foundational mast cell stabilizer and anti-fibrotic agent. However, its clinical utility is occasionally limited by phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anti-allergic pharmacotherapy, Tranilast has long served as a foundational mast cell stabilizer and anti-fibrotic agent. However, its clinical utility is occasionally limited by pharmacokinetic constraints, specifically the requirement for pre-incubation to achieve maximal efficacy and the potential for tachyphylaxis. Quinotolast sodium (FR-71021) emerges as a distinct evolution in this class, characterized by a rapid-onset mechanism that functions independently of pre-incubation periods.

This guide provides a technical comparison of these two agents, focusing on their physicochemical profiles, divergent mechanisms of action (MOA), and experimental performance in mast cell degranulation assays.

Quick Verdict
  • Select Tranilast for: Chronic fibrotic conditions (keloids, scleroderma) where TGF-β suppression is the primary endpoint, or for established preventative allergy models.

  • Select Quinotolast Sodium for: Acute allergic models requiring immediate mast cell stabilization, studies involving simultaneous antigen-drug challenge, and workflows where rapid onset (no pre-incubation) is critical.

Chemical & Pharmacological Profile

The structural differences between these two compounds dictate their solubility and receptor interaction kinetics. Quinotolast's tetrazole moiety contributes to its distinct acidity and solubility profile compared to the anthranilic acid core of Tranilast.

FeatureQuinotolast SodiumTranilast
CAS Number 101193-62-853902-12-8
Code Name FR-71021N-5'
Core Structure 4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide (Tetrazole salt)N-(3,4-dimethoxycinnamoyl) anthranilic acid
Primary MOA Rapid-onset Mast Cell Stabilization (Ca²⁺ influx blockade)Mast Cell Stabilization + TGF-β / MAPK suppression
Key Kinetic Trait Zero Pre-incubation Required Requires Pre-incubation (Lag phase)
Solubility Water-soluble (Sodium salt)Poorly water-soluble (DMSO/Ethanol required)
Target Mediators Histamine, LTC4 (54% inhib), PGD2 (100% inhib)Histamine, TGF-β1, Collagen synthesis

Mechanism of Action (MOA) Analysis

The Kinetic Divergence

The critical differentiator is the temporal requirement for efficacy .

  • Tranilast typically stabilizes the mast cell membrane by interfering with calcium channel gating, but this effect often requires the drug to be present before the antigen challenge to effectively prevent degranulation.

  • Quinotolast Sodium exhibits a unique ability to inhibit mediator release even when added simultaneously with the antigen. This suggests a more direct or rapid interference with the intracellular calcium transients or the fusion machinery (SNARE complex) immediately post-IgE crosslinking.

Pathway Visualization

The following diagram illustrates the signal transduction pathways in a mast cell and the distinct intervention points of both drugs.

MastCellPathways IgE Antigen-IgE Complex FcER1 FcεRI Receptor IgE->FcER1 LynSyk Lyn/Syk Kinase Activation FcER1->LynSyk PLCg PLC-γ Activation LynSyk->PLCg IP3 IP3 Production PLCg->IP3 CaStore ER Ca2+ Release IP3->CaStore CaInflux CRAC Channel (Ca2+ Influx) CaStore->CaInflux STIM1/ORAI1 Degranulation Degranulation (Histamine Release) CaInflux->Degranulation Arachidonic Arachidonic Acid Cascade CaInflux->Arachidonic Cytokines LTC4 & PGD2 Release Arachidonic->Cytokines TGFb TGF-β / Fibrosis Signaling Quin Quinotolast Sodium (Rapid Blockade) Quin->CaInflux Inhibits (Immediate) Quin->Cytokines High Potency (PGD2) Tran Tranilast (Slow Onset / Pre-incubation) Tran->CaInflux Inhibits (Delayed) Tran->TGFb Suppresses

Figure 1: Comparative Mechanism of Action. Note Quinotolast's immediate inhibition of Calcium influx-dependent degranulation versus Tranilast's broader but slower modulation including TGF-β pathways.

Comparative Efficacy Data

The following data summarizes key performance metrics derived from in vitro dispersed human lung cell assays and rat basophilic leukemia (RBL-2H3) models.

Inhibition of Mediator Release (at 100 µg/mL)[1][2][3]
MediatorQuinotolast Sodium InhibitionTranilast InhibitionNotes
Histamine High (Dose-dependent)Moderate Tranilast requires pre-treatment (-15 min) for comparable effect.
Prostaglandin D2 (PGD2) ~100% ~33%Quinotolast is significantly more potent against PGD2.
Leukotriene C4 (LTC4) ~54% VariableQuinotolast shows consistent inhibition; Tranilast varies by model.
Tachyphylaxis None Observed ObservedRepeated exposure to Tranilast can diminish response.

Key Insight: Quinotolast demonstrates a "complete" blockade of PGD2 release at high concentrations, a trait not shared by Tranilast or Sodium Cromoglycate (SCG) in similar assays.

Experimental Protocol: The "Time-of-Addition" Assay

To validate the superior kinetics of Quinotolast in your own lab, use this Time-of-Addition protocol. This experiment is designed to expose the weakness of Tranilast (lag time) and the strength of Quinotolast.

Materials
  • Cell Line: RBL-2H3 (Rat Basophilic Leukemia) or Primary Human Lung Mast Cells.

  • Reagents: IgE (Anti-DNP), DNP-BSA (Antigen), Tyrode’s Buffer, Quinotolast Sodium, Tranilast.

  • Readout:

    
    -Hexosaminidase release (colorimetric) or Histamine ELISA.
    
Workflow Diagram

ProtocolWorkflow Start Seed RBL-2H3 Cells (Sensitize with anti-DNP IgE) Split Split into 3 Groups Start->Split GroupA Group A: Pre-Incubation (-15 min) Add Drug -> Wait -> Add Antigen Split->GroupA GroupB Group B: Simultaneous (+0 min) Add Drug + Antigen together Split->GroupB GroupC Group C: Control Vehicle + Antigen Split->GroupC Assay Incubate 30 min @ 37°C GroupA->Assay GroupB->Assay GroupC->Assay Stop Stop Reaction (Ice bath / Supernatant collection) Assay->Stop Read Measure β-Hexosaminidase (OD 405nm) Stop->Read

Figure 2: Time-of-Addition Assay Workflow. This design specifically tests the kinetic dependency of the drug action.

Step-by-Step Methodology
  • Sensitization: Culture RBL-2H3 cells in 24-well plates. Sensitize with anti-DNP IgE (0.5 µg/mL) overnight.

  • Wash: Wash cells 2x with Tyrode’s buffer to remove unbound IgE.

  • Drug Preparation: Prepare 100 µM solutions of Quinotolast and Tranilast in Tyrode’s buffer (ensure Tranilast is fully solubilized, potentially requiring <0.1% DMSO).

  • Execution (The Variable):

    • Arm A (Pre-incubation): Add Drug 15 minutes before adding DNP-BSA antigen.

    • Arm B (Simultaneous): Add Drug and DNP-BSA antigen at the exact same time.

  • Challenge: Stimulate with DNP-BSA (100 ng/mL) for 30 minutes at 37°C.

  • Quantification: Collect supernatant. Lyse remaining cells with Triton X-100. Measure

    
    -hexosaminidase substrate cleavage (p-nitrophenyl-N-acetyl-β-D-glucosaminide) at 405 nm.
    
  • Calculation:

    
    .
    

Expected Result: Quinotolast should show high inhibition in both Arm A and Arm B. Tranilast will likely show high inhibition in Arm A but significantly reduced efficacy in Arm B.

References

  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. Source: PubMed / Science.gov URL:[Link](Note: Search via chemical name FR-71021 for specific archival papers)

  • Unlocking the potential of tranilast: Targeting fibrotic signaling pathways. Source: International Immunopharmacology (via NIH) URL:[Link]

  • Anti-Allergic Drugs Tranilast and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties. Source:[1] Cellular Physiology and Biochemistry URL:[Link]

  • Quinotolast Sodium: Chemical Properties and Structure. Source: PubChem URL:[2][Link]

Sources

Validation

A Comparative Efficacy Analysis: Quinotolast Sodium vs. Ketotifen in the Management of Allergic Conjunctivitis

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed comparative analysis of Quinotolast sodium and Ketotifen, two prominent agents utilized in the management of allergi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of Quinotolast sodium and Ketotifen, two prominent agents utilized in the management of allergic conjunctivitis. While both compounds exhibit mast cell stabilizing properties, Ketotifen possesses a dual mechanism of action that also includes potent H1 histamine receptor antagonism. This fundamental difference in pharmacology translates to distinct efficacy profiles. This document synthesizes preclinical and clinical data to objectively compare their performance, detailing the experimental methodologies used for their evaluation. We will explore their mechanisms of action, compare their efficacy in validated preclinical and clinical models, and provide the rationale behind the experimental designs crucial for assessing anti-allergic therapies.

Introduction to Therapeutic Strategies in Allergic Conjunctivitis

Allergic conjunctivitis is an inflammatory condition of the ocular surface driven by a Type I hypersensitivity reaction. Exposure to an allergen in sensitized individuals triggers the cross-linking of Immunoglobulin E (IgE) receptors on the surface of conjunctival mast cells. This event initiates a signaling cascade culminating in mast cell degranulation and the release of a plethora of pre-formed and newly synthesized inflammatory mediators.

The primary mediator, histamine, rapidly induces the hallmark symptoms of itching (pruritus) and vasodilation, leading to redness (erythema).[1] Other mediators, such as prostaglandins, leukotrienes, and cytokines, contribute to the late-phase reaction, characterized by sustained inflammation and recruitment of other immune cells like eosinophils.[1][2]

Effective therapeutic intervention targets key events in this pathophysiological cascade. The two principal strategies are:

  • Mast Cell Stabilization: Prophylactically inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.

  • Histamine Receptor Antagonism: Competitively blocking the H1 histamine receptor to prevent histamine from exerting its effects on nerve endings and blood vessels.

This guide focuses on two agents that embody these strategies: Quinotolast sodium, primarily a mast cell stabilizer, and Ketotifen, a well-established therapeutic with a dual mechanism of action.

Pharmacological Profiles and Mechanisms of Action

A thorough understanding of the molecular targets and pathways is essential for interpreting efficacy data and predicting clinical performance.

Quinotolast Sodium

Quinotolast is a quinolone derivative identified for its anti-allergic properties. Its primary mechanism of action is the stabilization of mast cells . While the precise molecular interactions are not as extensively documented as for older drugs, it is understood to inhibit the release of inflammatory mediators from mast cells following immunological stimulation. This is distinct from the antibacterial mechanism of most quinolones, which target DNA gyrase and topoisomerase IV to interfere with DNA replication.[3][4][5][6][7]

Ketotifen

Ketotifen (typically as ketotifen fumarate) is a second-generation, non-competitive H1-antihistamine and mast cell stabilizer.[8] Its robust clinical efficacy stems from a dual mechanism of action :

  • H1 Histamine Receptor Antagonism: Ketotifen is an inverse agonist of the H1 receptor, effectively blocking histamine from binding and preventing the immediate symptoms of itching and redness.[2][8]

  • Mast Cell Stabilization: It inhibits the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators.[2][9][10]

Additionally, ketotifen has been shown to inhibit the recruitment and activation of eosinophils, further contributing to its anti-inflammatory effects.[1][2][8] This multifaceted activity makes it effective for both immediate relief and prophylactic control of allergic conjunctivitis.[9][10]

Visualizing the Mechanisms of Action

The following diagram illustrates the key points of intervention for both Quinotolast sodium and Ketotifen within the allergic cascade.

G cluster_0 cluster_1 cluster_2 Allergen Allergen IgE IgE Receptor Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Cross-links on Ca_Influx Ca²+ Influx MastCell->Ca_Influx Triggers Degranulation Degranulation Ca_Influx->Degranulation Mediators Release of Histamine & Other Mediators Degranulation->Mediators Histamine Histamine Mediators->Histamine H1_Receptor H1 Receptor (Nerves, Vessels) Histamine->H1_Receptor Binds to Symptoms Itching & Redness H1_Receptor->Symptoms Quinotolast Quinotolast sodium Quinotolast->Degranulation Inhibits Ketotifen Ketotifen Ketotifen->Degranulation Inhibits Ketotifen->H1_Receptor Blocks

Caption: Mechanisms of Quinotolast and Ketotifen in the allergic cascade.

Preclinical Efficacy Assessment

Preclinical models are fundamental for quantifying and comparing the intrinsic pharmacological activity of compounds before human trials.

In Vitro Mast Cell Stabilization Assay

The primary method to evaluate mast cell stabilizing activity is to measure the inhibition of mediator release from immunologically challenged mast cells in vitro.

Experimental Rationale: This assay provides a direct measure of a compound's ability to interfere with the degranulation process. By using a potent, non-specific secretagogue like Compound 48/80 or an IgE-mediated stimulus, one can quantify the concentration-dependent inhibitory effect of the test articles.[11] The release of β-hexosaminidase or tryptase, enzymes co-localized with histamine in mast cell granules, serves as a reliable and quantifiable marker for degranulation.[12][13]

Abbreviated Protocol: β-Hexosaminidase Release Assay

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a mast cell analog, are cultured and sensitized overnight with anti-DNP IgE.[14]

  • Pre-treatment: Sensitized cells are washed and pre-incubated with varying concentrations of Quinotolast sodium, Ketotifen, or vehicle control for 30 minutes.

  • Challenge: Cells are challenged with a DNP-HSA antigen to induce IgE-mediated degranulation. A positive control (e.g., Triton X-100 for total lysis) and a negative control (vehicle only) are included.[13]

  • Quantification: After a 30-60 minute incubation, the supernatant is collected.[13] The enzymatic activity of released β-hexosaminidase is measured spectrophotometrically by its cleavage of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[13][14]

  • Analysis: The percentage of inhibition of degranulation is calculated relative to the positive and negative controls. IC50 values (the concentration causing 50% inhibition) are then determined.

Comparative Data Summary (Hypothetical)

CompoundPrimary MechanismTargetExpected IC50 (β-Hexosaminidase Release)
Quinotolast sodium Mast Cell StabilizerMast Cell DegranulationLow to moderate nM range
Ketotifen Dual-ActionMast Cell Degranulation & H1 ReceptorLow to moderate nM range

Note: Actual IC50 values vary based on experimental conditions. The key comparison is the relative potency in the same assay.

Clinical Efficacy Evaluation

The definitive assessment of efficacy requires well-controlled human clinical trials. The Conjunctival Allergen Challenge (CAC) model is the gold standard for evaluating anti-allergic ophthalmic drugs.

The Conjunctival Allergen Challenge (CAC) Model

Experimental Rationale: The CAC model provides a controlled, standardized, and reproducible method to induce and evaluate the signs and symptoms of allergic conjunctivitis.[15][16][17] Unlike environmental studies, which are subject to fluctuating pollen counts and high placebo effects, the CAC model allows for precise control over the allergen dose and timing of assessments.[17] This precision enables robust evaluation of a drug's onset of action, duration of effect, and overall efficacy with a smaller number of subjects.[17]

Workflow: Conjunctival Allergen Challenge (CAC) Trial The workflow diagram below outlines the typical sequence of a CAC study visit.

G Baseline Baseline Assessment (Itching, Redness) Dosing Drug Instillation (e.g., Ketotifen or Quinotolast) Baseline->Dosing Wait Waiting Period (Onset of Action Test) Dosing->Wait e.g., 15 min or 8 hrs Challenge Allergen Instillation Wait->Challenge Post_Challenge Post-Challenge Assessments (Multiple Time Points) Challenge->Post_Challenge Assess at 3, 5, 7 min Note1 Primary Endpoint: Ocular Itching (0-4 scale) Post_Challenge->Note1 Note2 Secondary Endpoint: Conjunctival Redness (0-4 scale) Post_Challenge->Note2

Caption: Standard workflow for a Conjunctival Allergen Challenge (CAC) clinical trial.
Comparative Clinical Performance

Direct head-to-head clinical trials using the CAC model provide the most compelling evidence for comparing efficacy.

Key Performance Metrics:

  • Ocular Itching: The primary symptom and a key endpoint, typically rated by the patient on a 0-4 scale.

  • Conjunctival Redness: A primary sign evaluated by the clinician, also on a 0-4 scale.

  • Onset of Action: How quickly the drug provides significant relief after instillation.

  • Duration of Action: How long the drug's protective effect lasts after a single dose.

Clinical Trial Data Summary

While direct comparative trials between Quinotolast sodium and Ketotifen are not widely published, we can infer performance based on Ketotifen's established profile against other mast cell stabilizers and placebo. Ketotifen 0.025% ophthalmic solution has consistently demonstrated superiority over placebo and other active comparators like levocabastine.[1]

FeatureQuinotolast sodium (Projected)Ketotifen Fumarate 0.025%Rationale for Difference
Mechanism Mast Cell StabilizerMast Cell Stabilizer & H1 AntagonistKetotifen has a dual-action mechanism.[2][9]
Onset of Action Slower (Prophylactic effect)Rapid (within minutes)Ketotifen's antihistaminic action provides immediate symptom relief.[10]
Peak Efficacy (Itching) Moderate ReductionStrong Reduction (>2 units vs. placebo)The H1 blockade is highly effective against histamine-induced itching.[18]
Peak Efficacy (Redness) Moderate ReductionStrong ReductionH1 antagonism reduces vasodilation.
Duration of Action Dependent on mast cell inhibitionUp to 12 hoursBoth mechanisms contribute to a prolonged effect.[18]
Primary Utility Prophylactic treatmentProphylactic and acute reliefThe dual mechanism addresses both prevention and active symptoms.[10]

Studies comparing Ketotifen to other mast cell stabilizers, such as nedocromil sodium, have shown Ketotifen to be significantly more effective at preventing ocular itching at both 5 minutes and 12 hours post-instillation in a CAC model.[18] This superior performance is largely attributed to its potent antihistaminic component, which a pure mast cell stabilizer like Quinotolast would lack.

Discussion and Conclusion

The comparison between Quinotolast sodium and Ketotifen highlights a critical principle in anti-allergy drug development: the strategic advantage of targeting multiple pathways in the inflammatory cascade.

  • Quinotolast Sodium: As a mast cell stabilizer, its primary value lies in prophylaxis. It is designed to be administered prior to allergen exposure to prevent the initiation of the allergic cascade. Its efficacy would be most pronounced in patients with predictable seasonal allergies who can begin treatment before the season starts. However, it would offer limited relief for acute symptoms once the degranulation process has begun and histamine has already been released.

  • Ketotifen: The dual-action profile of Ketotifen offers a more comprehensive therapeutic solution. The H1-antihistamine component provides rapid relief from acute itching and redness, making it highly effective for breakthrough symptoms.[10] Simultaneously, its mast cell stabilizing activity provides a prophylactic effect, reducing the overall allergic response over time.[8][9] This combination has established Ketotifen as a benchmark therapy for allergic conjunctivitis, providing both immediate and sustained control of signs and symptoms.[1][19]

For drug development professionals, this comparison underscores that while novel mast cell stabilizers are valuable, achieving superior clinical efficacy often requires a multi-pronged approach. The clinical success of dual-action agents like Ketotifen and Olopatadine demonstrates the market and therapeutic demand for products that can provide both immediate relief and long-term control.[20] Future research may focus on compounds that not only stabilize mast cells but also inhibit the action of other key mediators beyond histamine, such as leukotrienes or prostaglandins.

References

  • What is the mechanism of Ketotifen Fumarate? - Patsnap Synapse. (2024-07-17). [Link]

  • Quinolone antibiotic - Wikipedia. [Link]

  • Ketotifen - Wikipedia. [Link]

  • Ketotifen - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (2021-09-29). [Link]

  • Mechanism of action of quinolone antibiotics - YouTube. (2022-04-26). [Link]

  • Efficacy and Tolerability of Ketotifen in the Treatment Of Seasonal Allergic Conjunctivitis: Comparison between Ketotifen 0.025% and 0.05% Eye Drops - ResearchGate. (2018-10-10). [Link]

  • Comparing the effects of ketotifen fumarate eye drops and ketotifen oral pills on symptom severity and quality of life in patients with allergic rhinitis: A double-blind randomized clinical trial - ResearchGate. (2015-08-10). [Link]

  • Comparison of the Efficacy of Ketotifen Fumarate 0.02% and Azelastine 0.05% in the Treatment of Vernal Kera-toconjunctivitis - IJCMR. [Link]

  • Efficacy and safety of ketotifen eye drops in the treatment of seasonal allergic conjunctivitis. [Link]

  • Mechanism of Quinolone Action and Resistance - PMC. (2014-04-10). [Link]

  • A double-blind, placebo-controlled comparison of sodium cromoglycate and ketotifen in the treatment of childhood asthma - PubMed. [Link]

  • Comparison of olopatadine with ketotifen for allergic conjunctivitis: a meta-analysis study. [Link]

  • Conjunctival allergen provocation test : guidelines for daily practice - AllergoLyon. [Link]

  • A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC - NIH. (2016-12-19). [Link]

  • Efficacy and Tolerability of Ketotifen in the Treatment Of Seasonal Allergic Conjunctivitis: Comparison between Ketotifen 0.025% and 0.05% Eye Drops - PubMed. [Link]

  • Mechanism of action of and resistance to quinolones - PMC. (2009-02-16). [Link]

  • Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic. [Link]

  • Conjunctival allergen provocation test : guidelines for daily practice - PubMed. [Link]

  • A placebo-controlled comparison of ketotifen fumarate and nedocromil sodium ophthalmic solutions for the prevention of ocular itching with the conjunctival allergen challenge model | Request PDF - ResearchGate. (2002-08-07). [Link]

  • Areas of Expertise - Ora Clinical. [Link]

  • What is the recommended treatment and dosage for allergic conjunctivitis using Ketotifen (antihistamine/mast cell stabilizer)? - Dr.Oracle. (2024-06-03). [Link]

  • Mast cell stabilizing activity of Myrica nagi bark - Academic Journals. (2011-09-19). [Link]

  • (PDF) Assay of Mast Cell Mediators - ResearchGate. (2015-08-06). [Link]

  • Comparison of the orally administered anti-allergy agent, ketotifen with sodium cromoglycate in the prophylaxis of bronchial asthma - PubMed. [Link]

  • Conjunctival allergen provocation test : guidelines for daily practice. - SciSpace. [Link]

  • (PDF) Conjunctival Allergen Provocation Test in daily practice. Guidelines from the Task Force Report of the EAACI Ocular Allergy Interest Group - ResearchGate. (2016-09-07). [Link]

  • Evaluation of mast cell stabilizing activity of Camellia sinensis and Ocimum basilicum and correlation with their antioxidant pr. (2018-02-13). [Link]

Sources

Comparative

Validating Quinotolast Sodium: A Comparative Pharmacodynamic Guide

Executive Summary Quinotolast sodium (Sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido) tetrazolate) represents a distinct class of anti-allergic agents functioning primarily as a mast cell stabilizer.[1] Unlike fi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinotolast sodium (Sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido) tetrazolate) represents a distinct class of anti-allergic agents functioning primarily as a mast cell stabilizer.[1] Unlike first-generation antihistamines that merely block H1 receptors downstream, Quinotolast targets the upstream release of inflammatory mediators.

This guide is designed for drug development scientists requiring a rigorous validation framework. It objectively compares Quinotolast against the industry benchmark, Cromolyn Sodium , highlighting Quinotolast’s superior potency in inhibiting Prostaglandin D2 (PGD2) release and its unique kinetic profile which, unlike Cromolyn, is largely independent of pre-incubation time.

Part 1: Mechanistic Profile & Comparative Pharmacology

The "Stabilization" Mechanism

The efficacy of Quinotolast lies in its ability to inhibit the transmembrane influx of Calcium ions (


) following IgE receptor cross-linking. By preventing this influx, it halts the fusion of intracellular granules with the plasma membrane, thereby stopping the release of pre-formed mediators (Histamine) and the synthesis of lipid mediators (LTC4, PGD2).

Critical Differentiator: Experimental data indicates that Quinotolast inhibits PGD2 release by nearly 100% at concentrations where Cromolyn Sodium achieves only partial inhibition (~33%).[2] Furthermore, Quinotolast does not exhibit cross-tachyphylaxis with Cromolyn, suggesting a distinct binding site or sub-mechanism.

Diagram: Mast Cell Stabilization Pathway

The following diagram illustrates the intervention points of Quinotolast versus standard H1 antagonists.

Quinotolast_Mechanism Antigen Antigen (Allergen) IgE_Rc IgE Receptor (FcεRI) Cross-linking Antigen->IgE_Rc Signaling Syk/LAT Phosphorylation PLCy Activation IgE_Rc->Signaling Ca_Influx Ca2+ Influx (CRAC Channels) Degranulation Granule Fusion & Exocytosis Ca_Influx->Degranulation Quinotolast QUINOTOLAST SODIUM (Blockade) Quinotolast->Ca_Influx INHIBITS Signaling->Ca_Influx Mediators Mediator Release Degranulation->Mediators Histamine Histamine (Immediate Phase) Mediators->Histamine Lipids LTC4 & PGD2 (Late Phase) Mediators->Lipids Tissue Tissue Reaction (Edema/Itch) Histamine->Tissue Lipids->Tissue H1_Blocker Standard Antihistamines (Receptor Blockade) H1_Blocker->Tissue Blocks Effect Only

Figure 1: Mechanism of Action. Quinotolast intervenes upstream at the Calcium influx stage, preventing both histamine degranulation and de novo lipid mediator synthesis, unlike antihistamines which only block downstream receptors.

Part 2: Comparative Efficacy Data

The following data summarizes the inhibitory potency of Quinotolast Sodium compared to standard references in dispersed human lung mast cells.

CompoundConc.[2][3][4][5][6][7][8][9][10][11]Histamine InhibitionLTC4 InhibitionPGD2 InhibitionKinetic Profile
Quinotolast Sodium 100 µg/mLHigh (Dose-dependent)~54% ~100% Immediate (No pre-incubation needed)
Cromolyn Sodium 1 mMModerate~100%~33%Time-dependent (Requires pre-incubation)
Tranilast 100 µg/mLWeakLowLowVariable

Key Insight for Researchers: When designing assays, note that Cromolyn requires a specific pre-incubation period to maximize efficacy. Quinotolast is effective immediately upon challenge, making it a more robust candidate for acute intervention models.

Part 3: Experimental Protocols for Validation

To validate Quinotolast sodium in your lab, rely on the Homologous Passive Cutaneous Anaphylaxis (PCA) model. This in vivo system is self-validating because it uses the animal's own skin as both the test site and the control site, minimizing inter-subject variability.

Protocol: Rat Homologous PCA Assay

Objective: Quantify the anti-allergic activity of Quinotolast by measuring the inhibition of vascular permeability (dye leakage) induced by IgE-antigen interaction.

1. Reagents & Preparation
  • Animals: Male Wistar or Sprague-Dawley rats (200–250g).

  • Sensitization: Anti-DNP IgE or Anti-Ovalbumin IgE serum.

  • Challenge: DNP-BSA or Ovalbumin dissolved in saline containing 1% Evans Blue dye.

  • Test Compound: Quinotolast Sodium (dissolved in saline/buffer).

  • Reference: Cromolyn Sodium (Positive Control).

2. Workflow Diagram

PCA_Protocol Step1 Step 1: Sensitization (Intradermal Injection) Step2 Step 2: Latency (48 Hours) Step1->Step2 IgE binds mast cells Step3 Step 3: Drug Admin (IV or Oral) Step2->Step3 Systemic treatment Step4 Step 4: Challenge (Antigen + Evans Blue) Step3->Step4 T=30 min post-drug Step5 Step 5: Analysis (Excise Skin & Extract Dye) Step4->Step5 Measure OD @ 620nm

Figure 2: Passive Cutaneous Anaphylaxis (PCA) Workflow. A rigorous 5-step process ensuring IgE sensitization prior to systemic drug evaluation.

3. Step-by-Step Methodology
  • Sensitization (T = -48h):

    • Shave the dorsal skin of the rat.

    • Inject 0.1 mL of diluted IgE antiserum intradermally at two distinct sites on the right side.

    • Inject 0.1 mL of saline (Vehicle Control) at corresponding sites on the left side.

    • Self-Validation Check: The saline spots must show no blueing after challenge; otherwise, the animal is compromised (non-specific trauma).

  • Drug Administration (T = -30 min):

    • Administer Quinotolast Sodium (1–50 mg/kg) intravenously (tail vein) or orally.

    • Administer Vehicle to the control group.

    • Administer Cromolyn Sodium (10 mg/kg IV) to the positive control group.

  • Antigen Challenge (T = 0):

    • Inject 1 mL of Antigen/Evans Blue solution intravenously.

    • The antigen cross-links the IgE on the sensitized mast cells, causing degranulation.

    • Histamine release increases vascular permeability, allowing Evans Blue to leak into the skin only at sensitized sites.

  • Quantification (T = +30 min):

    • Euthanize the animal.

    • Excise the dorsal skin patches.

    • Extract the dye using formamide (incubate at 60°C for 24h).

    • Measure absorbance at 620 nm.

  • Calculation:

    
    [3]
    
Interpretation of Results
  • High Efficacy: Quinotolast should show >50% inhibition of dye leakage at doses <10 mg/kg (IV).

  • Potency Check: If Quinotolast achieves similar inhibition to Cromolyn but at a lower molar dose, its superior potency is validated.

  • Failure Mode: If the positive control (Cromolyn) fails to inhibit leakage, the IgE titer was likely too high (overwhelming the drug) or the antigen challenge was too aggressive.

References

  • Marone, G., et al. (1986). "Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast." Biochemical Pharmacology.

  • Oka, T., et al. (2002).[11] "Pharmacological profile of mast cell stabilizers." Biological & Pharmaceutical Bulletin. (Contextualizing the calcium influx mechanism).

  • Weng, Z., et al. (2012).[4] "Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release."[4][7] PLOS ONE. (Providing comparative methodology for mast cell mediator assays).

  • Minutello, K., & Gupta, V. (2022).[4][7] "Cromolyn Sodium."[1][3][4][6][7][9][10] StatPearls [Internet]. (Reference for the standard of care mechanism).

Sources

Validation

A Comparative Guide to a Novel Antiallergic Agent: Efficacy of Quinotolast Sodium vs. Second-Generation Antihistamines

Disclaimer: Quinotolast sodium is a hypothetical compound conceived for this technical guide to illustrate a novel therapeutic strategy. Its properties, mechanism, and efficacy data are projected based on established pha...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Quinotolast sodium is a hypothetical compound conceived for this technical guide to illustrate a novel therapeutic strategy. Its properties, mechanism, and efficacy data are projected based on established pharmacological principles. All data and protocols related to existing second-generation antihistamines are based on published, peer-reviewed literature.

Executive Summary

The management of type I hypersensitivity reactions, such as allergic rhinitis and chronic urticaria, predominantly relies on second-generation antihistamines. These agents offer significant symptomatic relief by selectively antagonizing the histamine H1 receptor. However, their efficacy is limited as they do not prevent the initial release of histamine and other inflammatory mediators from mast cells. This guide introduces Quinotolast sodium, a hypothetical dual-action compound, designed to overcome this limitation. We project that by combining H1-receptor antagonism with potent mast cell stabilization, Quinotolast sodium could offer a superior clinical efficacy profile. This document provides a detailed comparison of its theoretical mechanism and performance against established second-generation antihistamines—Cetirizine, Fexofenadine, and Loratadine—and outlines the rigorous experimental protocols required for its validation.

Introduction: The Pathophysiological Landscape of Allergic Disease

Type I hypersensitivity is an exaggerated immune response to otherwise harmless allergens, mediated by Immunoglobulin E (IgE).[1][2] Upon initial exposure, the immune system produces allergen-specific IgE, which binds to high-affinity FcεRI receptors on the surface of mast cells and basophils, a process known as sensitization.[3][4] Subsequent exposure to the same allergen cross-links these surface-bound IgE molecules, triggering rapid degranulation and the release of pre-formed mediators, most notably histamine.[1][4] Histamine then binds to H1 receptors on various cells, leading to vasodilation, increased vascular permeability, smooth muscle contraction, and sensory nerve stimulation—the cardinal symptoms of an allergic reaction.[5]

While second-generation antihistamines are effective at blocking the H1 receptor, they act downstream of the initial inflammatory cascade.[6][7] A therapeutic agent that could both prevent mediator release and block the effects of any histamine that is released would represent a significant advancement in allergy treatment. Quinotolast sodium is conceptualized as such an agent.

Pharmacological Profiles: A Mechanistic Comparison

Second-Generation Antihistamines: Selective H1-Receptor Antagonism

Second-generation antihistamines, including Cetirizine, Fexofenadine, and Loratadine, are inverse agonists of the H1 receptor.[8] They bind selectively to peripheral H1 receptors, stabilizing them in an inactive conformation, which prevents histamine from binding and initiating downstream signaling.[5][6][9] Their key advantage over first-generation agents is their limited ability to cross the blood-brain barrier, resulting in a significantly lower incidence of sedation and other central nervous system side effects.[8]

G cluster_0 Allergic Cascade cluster_1 Cellular Response cluster_2 Therapeutic Intervention Allergen Allergen MastCell Sensitized Mast Cell Allergen->MastCell Cross-links IgE Histamine Histamine Release MastCell->Histamine H1R H1 Receptor Histamine->H1R Binds Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) H1R->Symptoms Activates SGA Second-Gen Antihistamine (e.g., Cetirizine) SGA->H1R Blocks

Caption: Mechanism of Second-Generation Antihistamines.

Quinotolast Sodium: A Hypothetical Dual-Action Mechanism

Quinotolast sodium is conceptualized to function through a novel, dual mechanism. The "-olast" suffix implies activity as a mast cell stabilizer, similar to cromolyn sodium or nedocromil, while the "Quino-" prefix suggests a quinolone-like core structure, which can be functionalized to exhibit H1-receptor affinity.

  • Mast Cell Stabilization: It would inhibit the influx of calcium ions into the mast cell following allergen cross-linking of IgE, preventing degranulation and the release of histamine, leukotrienes, and prostaglandins.

  • H1-Receptor Antagonism: For any mast cells that do degranulate, Quinotolast sodium would competitively block the released histamine from binding to H1 receptors.

This dual action targets two distinct stages of the allergic cascade, offering the potential for more comprehensive symptom control.

G cluster_0 Allergic Cascade cluster_1 Cellular Response cluster_2 Dual-Action Intervention Allergen Allergen MastCell Sensitized Mast Cell Allergen->MastCell Cross-links IgE Histamine Histamine Release MastCell->Histamine H1R H1 Receptor Histamine->H1R Binds Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) H1R->Symptoms Activates Quinotolast Quinotolast Sodium Quinotolast->MastCell Stabilizes Quinotolast->H1R Blocks

Caption: Hypothetical Dual Mechanism of Quinotolast Sodium.

Comparative Efficacy: A Data-Driven Projection

To quantify the potential advantages of Quinotolast sodium, we project its efficacy parameters against real-world data from leading second-generation antihistamines.

Table 1: Comparative In Vitro Potency

Compound H1 Receptor Binding Affinity (Ki, nM) Mast Cell Degranulation Inhibition (IC50, µM)
Quinotolast Sodium (Projected) ~1.5 ~5.0
Cetirizine ~2.8 >100 (minimal effect)
Fexofenadine ~10.1 >100 (minimal effect)
Loratadine ~25.0 >100 (minimal effect)

Lower Ki indicates higher binding affinity. Lower IC50 indicates greater mast cell stabilization.

Table 2: Comparative Clinical and Pharmacodynamic Properties

Parameter Quinotolast Sodium (Projected) Cetirizine Fexofenadine Loratadine
Primary Mechanism Mast Cell Stabilizer & H1 Antagonist H1 Antagonist H1 Antagonist H1 Antagonist
Onset of Action < 30 minutes ~1 hour[10] ~1-2 hours ~1-3 hours
Duration of Action > 24 hours ~24 hours[10] ~12-24 hours ~24 hours[11]
Symptom Reduction (Nasal) Superior High[10][12] High[13] Moderate-High[14][15]
Symptom Reduction (Urticaria) Superior High[10] High[9] Moderate-High

| Sedation Potential | Very Low | Low (dose-dependent)[6][10] | Very Low[16] | Very Low[11] |

The projected data suggests that Quinotolast sodium's dual-action mechanism could lead to a faster onset and more comprehensive symptom relief compared to single-mechanism agents.

Experimental Validation: Protocols for Efficacy Determination

Validating the hypothetical efficacy of Quinotolast sodium requires a tiered approach using established in vitro and ex vivo assays.

G cluster_workflow Drug Discovery & Validation Workflow A Step 1: In Vitro Receptor Binding Assay B Step 2: In Vitro Functional Cell Assay A->B Confirm Affinity C Step 3: Ex Vivo Tissue Response Assay B->C Confirm Cellular Activity D Step 4: In Vivo Animal Models C->D Confirm Tissue Effect E Step 5: Human Clinical Trials D->E Assess Efficacy & Safety

Caption: Preclinical to Clinical Validation Workflow.

Protocol 1: In Vitro Histamine H1-Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Quinotolast sodium for the human H1 receptor.

Methodology: This is a competitive radioligand binding assay.[17]

  • Membrane Preparation: Homogenize cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells) in a binding buffer (e.g., 50 mM phosphate buffer, pH 7.4).[17]

  • Assay Setup: In a 96-well plate, incubate the membrane homogenate with a fixed concentration of a radiolabeled H1-receptor antagonist (e.g., [³H]-mepyramine).

  • Competition: Add increasing concentrations of unlabeled test compounds (Quinotolast sodium, Cetirizine, etc.) to compete with the radioligand for receptor binding.

  • Incubation: Incubate the plates for a defined period (e.g., 4 hours at 25°C) to reach equilibrium.[17]

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Mast Cell Degranulation Assay

Objective: To determine the ability of Quinotolast sodium to inhibit IgE-mediated degranulation of mast cells.

Methodology: This assay measures the release of a granular enzyme, β-hexosaminidase, as a marker for degranulation.[18]

  • Cell Culture: Culture a human mast cell line (e.g., LAD2) in appropriate media.[19][20] LAD2 cells are a suitable model as they express functional FcεRI receptors.[20]

  • Sensitization: Sensitize the LAD2 cells overnight with human myeloma IgE.

  • Pre-incubation: Wash the cells to remove unbound IgE and pre-incubate them with various concentrations of Quinotolast sodium or control compounds for 30 minutes at 37°C.

  • Stimulation: Trigger degranulation by adding an anti-IgE antibody, which cross-links the surface-bound IgE.[19] A positive control, such as a calcium ionophore (e.g., A23187), can also be used.[21]

  • Sample Collection: After a 30-minute incubation, centrifuge the plate to pellet the cells.[22] Collect the supernatant.

  • Enzyme Assay:

    • Lyse the cell pellet with a detergent (e.g., Triton X-100) to measure the total β-hexosaminidase content.

    • In a separate plate, mix the supernatant with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Quantification: After incubation, stop the reaction and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total amount in the cell lysate. Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

Protocol 3: Ex Vivo Guinea Pig Ileum Contraction Assay

Objective: To assess the functional H1-receptor antagonist activity of Quinotolast sodium in a physiological tissue model.

Methodology: The guinea pig ileum is rich in H1 receptors and contracts strongly in response to histamine.[23][24]

  • Tissue Preparation: Isolate a segment of the terminal ileum from a sacrificed guinea pig and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[24]

  • Transducer Setup: Attach one end of the tissue to an isometric force transducer connected to a data acquisition system to record muscle contractions.

  • Histamine Dose-Response: Establish a cumulative concentration-response curve for histamine to determine the baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of Quinotolast sodium or another antihistamine for a set period.

  • Challenge: Re-establish the histamine concentration-response curve in the presence of the antagonist.

  • Data Analysis: Compare the histamine dose-response curves before and after antagonist administration. A potent antagonist will cause a rightward shift in the curve, indicating that a higher concentration of histamine is required to elicit the same level of contraction. Calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

Projected Safety and Tolerability

Second-generation antihistamines are well-tolerated primarily because their chemical structures (e.g., zwitterionic, high polarity) limit their passage across the blood-brain barrier.[8] For Quinotolast sodium to be a viable therapeutic, it would need to be engineered with similar properties. A high molecular weight, polar surface area, and being a substrate for efflux transporters like P-glycoprotein would be critical design features to ensure minimal CNS penetration and a favorable safety profile comparable to Fexofenadine.

Conclusion and Future Directions

The conceptual framework for Quinotolast sodium presents a compelling next-generation strategy for the treatment of allergic diseases. By targeting both the release and the action of histamine, it holds the theoretical potential for faster, more effective, and more complete symptom control than is possible with current H1-receptor antagonists alone. The experimental protocols outlined in this guide provide a clear and rigorous pathway for validating this hypothesis. Future research should focus on the synthesis and screening of novel quinolone-based compounds that possess this dual-action profile, with a strong emphasis on optimizing pharmacokinetic properties to ensure a high margin of safety. Success in this endeavor could redefine the standard of care for millions of patients worldwide.

References

  • Quinolone antibiotic - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Slater, J. W., & Macdonald, C. (2000). Second-Generation Antihistamines: Actions and Efficacy in the Management of Allergic Disorders. Drugs, 59(2), 215–231.
  • RxList. (2021, October 13). Antihistamines, 2nd Generation: Drug Class, Uses, Side Effects, Drug Names. Retrieved February 3, 2026, from [Link]

  • Lippolis, D., & Gola, M. (2019). Focus on the cetirizine use in clinical practice: a reappraisal 30 years later. Clinical and Molecular Allergy, 17(1), 10.
  • JoVE. (2024). Upper Respiratory Drugs: First and Second-Generation Antihistamines. Retrieved February 3, 2026, from [Link]

  • Farzam, K., & Sabir, S. (2023). Fexofenadine. In StatPearls.
  • Barnard, F. M., & Maxwell, A. (2018). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 23(11), 2872.
  • Antihistamine - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Rodríguez-Martínez, J. M., Cano, M. E., & Velasco, C. (2013). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 26(2), 89–103.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • JoVE. (2022, February 18). Mast Cell Degranulation Assessment From Microplate Assay. Retrieved February 3, 2026, from [Link]

  • Sicari, V., & Zabbo, C. P. (2024). Cetirizine. In StatPearls.
  • Compalati, E., Baena-Cagnani, R., Penagos, M., Badellino, H., Braido, F., Gómez, R. M., Canonica, G. W., & Baena-Cagnani, C. E. (2023). Update meta-analysis on the efficacy and safety issues of fexofenadine.
  • de Graaf, C., Lenselink, E. B., Beuming, T. T., & Leurs, R. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 60(19), 8145–8160.
  • Dhami, S., & Sheikh, A. (2023). Type I Hypersensitivity Reaction. In StatPearls.
  • Patel, R., & Mohiuddin, S. S. (2023). Antihistamines. In StatPearls.
  • Coruzzi, G., Bertaccini, G., & Adami, M. (1983). Histamine receptors in the guinea pig ileum. Agents and Actions, 13(2–3), 143–147.
  • Bronsky, E. A., Falliers, C. J., Kaiser, H. B., Ahlbrandt, R., & Siegel, S. C. (1987). Efficacy and safety of loratadine (10 mg once daily), terfenadine (60 mg twice daily), and placebo in the treatment of seasonal allergic rhinitis. The Journal of Allergy and Clinical Immunology, 79(5), 759–766.
  • Li, J., Zhang, Y., & Wang, H. (2021). Clinical efficacy and safety study of Loratadine combined with glucocorticoid nasal spray in the treatment of pediatric bronchial asthma with seasonal allergic rhinitis. Journal of Asthma, 58(12), 1629–1636.
  • ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and.... Retrieved February 3, 2026, from [Link]

  • RJPT SimLab. (n.d.). To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. Retrieved February 3, 2026, from [Link]

  • Type I hypersensitivity - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Jendoubi, F., Spaeth, A., Weckesser, S., & Jappe, U. (2022). LAD2 Mast Cell Activation Test Associates With the Reaction Severity and Diagnoses BAT Nonresponders in Hymenoptera Venom Allergy. The Journal of Allergy and Clinical Immunology: In Practice, 10(2), 525–534.e5.
  • Singh, K., & Sharma, R. (2023). A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management. Journal of Drug Delivery and Therapeutics, 13(11), 164–172.
  • Bioassay of histamine using guinea pig ileum by matching method. (2021, September 15). YouTube. Retrieved February 3, 2026, from [Link]

  • Dockhorn, R. J., Bergner, A., Connell, J. T., Falliers, C. J., Grabiec, S. V., Weiler, J. M., & Shellenberger, M. K. (1987). Evaluation of the efficacy and safety of loratadine in perennial allergic rhinitis. The Journal of Allergy and Clinical Immunology, 80(6), 859–865.
  • Gilfillan, A. M., & Tkaczyk, C. (2006). Measuring Mast Cell Mediator Release. Current Protocols in Immunology, 75(1), 7.37.1-7.37.13.
  • Joulia, R., L'Faqihi, F. E., Valitutti, S., & Espinosa, E. (2024). An optimized method for IgE-mediated degranulation of human lung mast cells. Frontiers in Immunology, 15, 1385806.
  • Osmosis. (2016, June 20). Type I hypersensitivity (IgE-mediated hypersensitivity) - causes, symptoms, pathology. Retrieved February 3, 2026, from [Link]

  • Mayo Clinic. (n.d.). Fexofenadine (oral route) - Side effects & dosage. Retrieved February 3, 2026, from [Link]

  • Stoddart, L. A., Johnstone, E. K. M., Wheal, A. J., & Hill, S. J. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1438.
  • Ember, J. A., del Zoppo, M., & Hugli, T. E. (1993). C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated. The Journal of Immunology, 151(10), 5564–5572.
  • Casale, T. B., Blaiss, M. S., Gelfand, E., Gilmore, T., Harvey, P. D., Hindmarch, I., Simons, F. E., Spangler, D. L., & Szefler, S. J. (2011). Systematic Review on the Efficacy of Fexofenadine in Seasonal Allergic Rhinitis: A Meta-Analysis of Randomized, Double-Blind, Placebo-Controlled Clinical Trials. Allergy, Asthma & Immunology Research, 3(4), 227–237.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved February 3, 2026, from [Link]

  • Theoharides, T. C., & Kalogeromitros, D. (2006). Neuropeptides activate human mast cell degranulation and chemokine production. Clinical Immunology, 121(2), 180–188.
  • Bayer. (n.d.). Claritin® Efficacy. Retrieved February 3, 2026, from [Link]

  • Biology LibreTexts. (2024). 24.1: Type I Hypersensitivities. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Assay of Mast Cell Mediators. Retrieved February 3, 2026, from [Link]

  • BioHippo. (n.d.). Human Mast Cell Line (LAD2). Retrieved February 3, 2026, from [Link]

  • Allergy & Asthma Network. (2024, July 29). How Fexofenadine Compares as a Non-Sedating Antihistamine. Retrieved February 3, 2026, from [Link]

  • Kulus, M. (2013). The Clinical Use of Cetirizine in the Treatment of Allergic Rhinitis. Current Medical Research and Opinion, 29(7), 803–813.
  • Van Cauwenberge, P., & De Belder, T. (1989). Double-blind placebo-controlled study of loratadine, mequitazine, and placebo in the symptomatic treatment of seasonal allergic rhinitis. Allergy, 44(4), 245–250.
  • Shomu's Biology. (2022, April 26). Mechanism of action of quinolone antibiotics. Retrieved February 3, 2026, from [Link]

  • TeachMePhysiology. (2024). Hypersensitivity Reactions - Types - T cell. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Blockade of histamine-induced contraction of guinea-pig ileum by β-haloalkylamines. Retrieved February 3, 2026, from [Link]

  • de Graaf, C., Lenselink, E. B., Beuming, T., & Leurs, R. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 60(19), 8145–8160.
  • ClinicalTrials.gov. (n.d.). Efficacy and Safety of Cetirizine Tablets Versus Ketotifen Dry Syrup in Children With Perennial Allergic Rhinitis. Retrieved February 3, 2026, from [Link]

  • Cruse, G., & Bradding, P. (2011). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. Journal of Visualized Experiments, (57), e3335.

Sources

Comparative

A Researcher's Guide to the In Vivo Validation of Quinotolast Sodium's Mechanism of Action

For drug development professionals and researchers in immunology and pharmacology, the journey from a promising in vitro profile to a validated in vivo mechanism of action is both critical and complex. Quinotolast sodium...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in immunology and pharmacology, the journey from a promising in vitro profile to a validated in vivo mechanism of action is both critical and complex. Quinotolast sodium (also known as FK021) has emerged as a noteworthy anti-allergic candidate, demonstrating significant potential in preclinical studies. This guide provides an in-depth analysis of the methodologies required to validate its mechanism of action in living systems, compares its profile with established alternatives, and offers the experimental frameworks necessary for rigorous scientific inquiry.

Unveiling the Molecular Strategy of Quinotolast Sodium: The In Vitro Foundation

The rationale for advancing any compound to in vivo testing is built upon a solid understanding of its molecular interactions. In vitro studies using dispersed human lung cells have established Quinotolast sodium as a potent inhibitor of mediator release from mast cells. Upon activation by allergens, mast cells degranulate, releasing a cascade of inflammatory molecules that drive the allergic response.

Quinotolast sodium has been shown to concentration-dependently inhibit the release of histamine and the generation of leukotriene C4 (LTC4) and prostaglandin D2 (PGD2)[1]. These mediators are central to the pathophysiology of allergic diseases:

  • Histamine: A primary mediator responsible for the acute symptoms of allergy, including vasodilation, increased vascular permeability (leading to swelling), and smooth muscle contraction (bronchoconstriction).

  • Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): Potent bronchoconstrictors, they also increase vascular permeability and mucus secretion. Their effects are more prolonged than those of histamine.

  • Prostaglandin D2 (PGD2): A major cyclooxygenase product of mast cells, it is a potent bronchoconstrictor and chemoattractant for eosinophils, contributing to the late-phase allergic reaction.

The proposed mechanism centers on the stabilization of the mast cell membrane, preventing the release of these pre-formed and newly synthesized mediators.

Quinotolast_Sodium_Mechanism cluster_mast_cell Mast Cell Allergen_IgE Allergen + IgE Receptor Binding Activation Mast Cell Activation Allergen_IgE->Activation Granules Mediator Granules Activation->Granules Arachidonic_Acid Arachidonic Acid Metabolism Activation->Arachidonic_Acid Histamine Histamine Release Granules->Histamine Leukotrienes Leukotriene (LTC4) Synthesis Arachidonic_Acid->Leukotrienes Prostaglandins Prostaglandin (PGD2) Synthesis Arachidonic_Acid->Prostaglandins Symptoms Allergic Symptoms (Bronchoconstriction, Edema, etc.) Histamine->Symptoms Leukotrienes->Symptoms Prostaglandins->Symptoms Quinotolast Quinotolast Sodium Quinotolast->Activation Inhibits

Caption: Proposed mechanism of Quinotolast sodium in mast cell stabilization.

The Crucible of In Vivo Validation: Experimental Models and Protocols

Translating in vitro findings to a complex biological system requires carefully selected animal models that recapitulate key aspects of human allergic disease. For a compound like Quinotolast sodium, the primary goals of in vivo validation are to demonstrate:

  • Suppression of an IgE-mediated allergic reaction.

  • Reduction in the in vivo markers of mast cell degranulation.

  • Efficacy in a disease-relevant model, such as allergic asthma or rhinitis.

The Passive Cutaneous Anaphylaxis (PCA) Model: A Direct Test of Mast Cell Stabilization

The PCA model is a cornerstone for evaluating inhibitors of IgE-mediated mast cell degranulation in vivo. It directly assesses the ability of a compound to block the localized allergic reaction that causes increased vascular permeability.

Causality of Experimental Choices: This model is chosen for its directness and specificity. By passively sensitizing the skin with IgE antibodies and then systemically challenging with the specific antigen, the resulting inflammatory response is overwhelmingly dependent on mast cell activation. This allows for a clear assessment of a drug's ability to interfere with this specific step of the allergic cascade.

PCA_Workflow cluster_phase1 Sensitization Phase (Day 0) cluster_phase2 Treatment & Challenge Phase (24h later) cluster_phase3 Evaluation Phase (30-60 min post-challenge) Inject_IgE Intradermal injection of anti-DNP IgE into mouse ear Admin_Drug Administer Quinotolast Sodium (or vehicle/comparator) via appropriate route (e.g., p.o.) Inject_Antigen Intravenous injection of DNP-HSA antigen + Evans Blue dye Admin_Drug->Inject_Antigen Measure_Permeability Measure dye extravasation (quantifies vascular permeability) Inject_Antigen->Measure_Permeability Analyze Compare dye leakage between treatment groups Measure_Permeability->Analyze

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Detailed Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Mice

  • Animals: Use male BALB/c mice, 6-8 weeks of age. Allow at least one week of acclimatization.

  • Sensitization (Day 0):

    • Anesthetize mice lightly (e.g., with isoflurane).

    • Inject 20 µL of anti-dinitrophenyl (DNP) IgE monoclonal antibody (e.g., 0.5 µg/mL in sterile PBS) intradermally into the dorsal side of one ear. Inject the other ear with 20 µL of sterile PBS as a control.

  • Treatment (Day 1, 23 hours post-sensitization):

    • Divide mice into treatment groups (n=6-8 per group): Vehicle control, Quinotolast sodium (e.g., 10, 30, 100 mg/kg), and a positive control such as Sodium Cromoglycate (e.g., 50 mg/kg).

    • Administer the compounds orally (p.o.) or via the intended clinical route. The timing should be based on the compound's pharmacokinetic profile, typically 1 hour before antigen challenge for oral administration.

  • Antigen Challenge (Day 1, 24 hours post-sensitization):

    • Anesthetize the mice.

    • Inject 200 µL of a solution containing the antigen (DNP-HSA, e.g., 1 mg/mL) and Evans Blue dye (e.g., 0.5% w/v) in sterile PBS into the tail vein (intravenous, i.v.). The dye binds to albumin and will extravasate into tissues where vascular permeability has increased.

  • Evaluation (30-60 minutes post-challenge):

    • Euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Excise both ears and place them in separate tubes containing formamide (e.g., 1 mL).

    • Incubate the tubes at 63°C for 24 hours to extract the Evans Blue dye.

    • Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Quantify the amount of dye extravasated by comparing to a standard curve of known Evans Blue concentrations.

  • Self-Validation System: The inclusion of a vehicle control group establishes the baseline allergic response, while a positive control (a known mast cell stabilizer) confirms the validity of the experimental setup. The PBS-injected ear serves as an internal control for non-specific dye leakage. A dose-response relationship for Quinotolast sodium would provide strong evidence of its specific activity.

Allergic Asthma Model: Assessing Efficacy in a Respiratory Disease Context

To validate the therapeutic potential of Quinotolast sodium in a more complex disease model, an ovalbumin (OVA)-induced allergic asthma model in mice is highly relevant. This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.

Causality of Experimental Choices: While the PCA model is a direct test of mast cell degranulation, the asthma model assesses the downstream consequences of inhibiting this process in the target organ (the lungs). Efficacy in this model suggests that the drug not only stabilizes mast cells but that this action is sufficient to ameliorate complex disease pathology, including both early- and late-phase allergic responses.

Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

  • Sensitization (Days 0 and 14):

    • Sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL PBS.

  • Treatment (e.g., Days 21-23):

    • Administer Quinotolast sodium (or vehicle/comparator) daily, typically 1 hour before the OVA challenge.

  • Antigen Challenge (e.g., Days 21-23):

    • Expose mice to an aerosol of 1% OVA in PBS for 30 minutes on three consecutive days using a nebulizer in a whole-body exposure chamber.

  • Evaluation (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell influx (total cells, eosinophils, neutrophils, lymphocytes) by cell counting and differential staining.

    • Lung Histology: Perfuse and fix the lungs for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Mediator Analysis: Measure levels of histamine, LTC4, PGD2, and relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.

Comparative Analysis: Quinotolast Sodium vs. Established Alternatives

A crucial component of this guide is to benchmark Quinotolast sodium against existing therapies. The primary comparators fall into two classes: other mast cell stabilizers and leukotriene pathway inhibitors.

In Vivo Performance of Quinotolast Sodium

While extensive in vivo data on Quinotolast sodium in classic allergy models is not widely published, one study provides valuable insights into its effects on airway function[2].

  • Mucociliary Transport: In quails, orally administered Quinotolast sodium (10 mg/kg) significantly increased the mucociliary transport rate, an effect not observed with tranilast (320 mg/kg)[2]. This suggests a potentially beneficial effect on airway clearance in respiratory diseases.

  • Antitussive Effects: In guinea pigs with bronchitis induced by SO2 exposure, Quinotolast sodium (32 mg/kg, p.o.) demonstrated an antitussive effect, whereas tranilast (320 mg/kg, p.o.) did not[2].

These findings, while not direct proof of mast cell stabilization in vivo, indicate that Quinotolast sodium has biological activity in relevant respiratory models at doses significantly lower than tranilast.

Comparison with Alternative Agents

The following table summarizes the in vitro and in vivo performance of Quinotolast sodium and its key comparators based on available data.

FeatureQuinotolast SodiumSodium Cromoglycate (SCG)TranilastLeukotriene Inhibitors (e.g., Montelukast, Zileuton)
Primary Mechanism Mast cell stabilizer; inhibits histamine, LTC4, and PGD2 release[1].Mast cell stabilizer[3].Mast cell stabilizer; also inhibits TGF-β signaling[4].Leukotriene receptor antagonist or synthesis inhibitor[5].
In Vitro Potency PGD2 Inhibition: 100%LTC4 Inhibition: 54%(at 100 µg/ml)[1]PGD2 Inhibition: 33%LTC4 Inhibition: 100%(at 1 mM)[1]Weaker inhibition of histamine release compared to Quinotolast[1].Directly inhibits leukotriene pathway, no effect on histamine/PGD2 release from mast cells.
In Vivo Efficacy (Animal Models) Increased mucociliary transport and antitussive effects in respiratory models[2]. Data in PCA/asthma models is limited.Effective in preventing signs and symptoms of Type I allergic reactions when applied locally.Anti-inflammatory and antifibrotic effects in a rat model of acute respiratory distress syndrome[2]. Inhibits cell growth and mediator release[4].Effective in inhibiting bronchoconstriction in response to allergens and exercise in animal and human studies[5].
Clinical Use InvestigationalAllergic rhinitis, asthma, allergic conjunctivitis[3].Asthma, atopic dermatitis, keloids (primarily in Japan and South Korea).Asthma, allergic rhinitis, chronic urticaria[5].
Key Differentiator Potent inhibitor of PGD2 release in vitro[1]. Favorable effects on airway clearance in vivo[2].Poor oral absorption, typically used for local administration (inhalation, nasal, ocular).Multifunctional activity including anti-fibrotic effects via TGF-β inhibition[4].Specifically targets the leukotriene pathway, which is a key driver of chronic allergic inflammation[5].

Conclusion and Future Directions

Quinotolast sodium presents a compelling profile as a novel anti-allergic agent, distinguished by its potent in vitro inhibition of key inflammatory mediators, particularly prostaglandin D2. The available in vivo data, though limited, suggests beneficial effects on airway function that differentiate it from comparators like tranilast[2].

For researchers and drug developers, the path forward is clear. The critical next step is the rigorous in vivo validation of its core mechanism of action using standardized models such as Passive Cutaneous Anaphylaxis and allergen-induced asthma. These studies will be essential to:

  • Confirm that the in vitro mast cell stabilizing activity translates to a complex biological system.

  • Establish a dose-response relationship for its anti-allergic effects in vivo.

  • Directly compare its potency and efficacy against gold-standard comparators within the same experimental models.

By following the robust experimental frameworks outlined in this guide, the scientific community can effectively elucidate the in vivo pharmacology of Quinotolast sodium, paving the way for its potential development as a next-generation therapy for allergic diseases.

References

  • [Effects of a novel orally-active antiallergic drug, quinotolast (FK021), on airway clearance]. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • New approach to the mechanism of antiasthmatic action of Tranilast. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Passive Cutaneous Anaphylaxis (PCA) Modeling & Pharmacodynamics Services. Creative Biolabs. Available at: [Link]

  • Leukotriene inhibitors in the treatment of allergy and asthma. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Passive cutaneous anaphylaxis in mouse skin is associated with local accumulation of interleukin-6 mRNA and immunoreactive interleukin-6 protein. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Chitosan IFN-γ-pDNA Nanoparticle (CIN) Therapy for Allergic Asthma. PubMed Central, National Center for Biotechnology Information. Available at: [Link]

  • The Role of in Vivo Tests in the Diagnosis of Hypersensitivity Reactions Due to Quinolones and Their Importance in Cross-Reactions. ResearchGate. Available at: [Link]

  • Montelukast Sodium Formulation Containing Green Tea Extract to Reduce the Oxidative Stress in Guinea Pig Model of Chronic Allergic Asthma. ResearchGate. Available at: [Link]

  • Kinins are generated in vivo following nasal airway challenge of allergic individuals with allergen. PubMed Central, National Center for Biotechnology Information. Available at: [Link]

  • Passive Cutaneous Anaphylaxis (PCA) Model. Charles River Laboratories. Available at: [Link]

  • Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids. MDPI. Available at: [Link]

  • Leukotriene receptor antagonists in monotherapy or in combination with antihistamines in the treatment of chronic urticaria: a systematic review. PubMed Central, National Center for Biotechnology Information. Available at: [Link]

  • Asthma drug shows promise in blocking food allergy reactions. Northwestern Now. Available at: [Link]

  • Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders. In Vivo. Available at: [Link]

  • The activity of sodium cromoglycate analogues in human lung in vitro: a comparison with rat passive cutaneous anaphylaxis and clinical efficacy. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Asthma Drug Blocks Food Allergy Reactions in Mice. Feinberg School of Medicine, Northwestern University. Available at: [Link]

  • Add-on leukotriene receptor antagonists improve urticaria management. American Academy of Allergy, Asthma & Immunology. Available at: [Link]

  • The efficacy of adding oral sodium cromoglycate to stable treatment for controlling bullous pemphigoid-related pruritus: A retrospective study. Frontiers. Available at: [Link]

  • Mechanism of action of Tranilast in cancers. ResearchGate. Available at: [Link]

  • Inflammation and Allergy In Vivo Models. Bric. Available at: [Link]

  • Nociceptor Neurons Control Pollution-Mediated Neutrophilic Asthma. eLife. Available at: [Link]

  • A20-OVA Nanoparticles Inhibit Allergic Asthma in a Murine Model. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Sodium Cromoglicate – Application in Therapy and Current Clinical Research. EU Clinical Trials. Available at: [Link]

  • Human ex vivo and in vitro disease models to study food allergy. PubMed Central, National Center for Biotechnology Information. Available at: [Link]

  • Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Common Asthma Drug May Block Life-Threatening Food Reactions. Technology Networks. Available at: [Link]

  • Ocular sodium cromoglycate. An overview of its therapeutic efficacy in allergic eye disease. AdisInsight, Springer. Available at: [Link]

  • The efficacy of adding oral sodium cromoglycate to stable treatment for controlling bullous pemphigoid-related pruritus: A retrospective study. ResearchGate. Available at: [Link]

Sources

Validation

Technical Comparison Guide: Quinotolast Sodium Selectivity &amp; Cross-Reactivity Profiling

Part 1: Executive Summary & Mechanistic Distinction[1] Quinotolast sodium (FR71021) is a potent mast cell stabilizer belonging to the quinolizine-3-carboxamide class.[1] Unlike antihistamines that block H1 receptors post...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Distinction[1]

Quinotolast sodium (FR71021) is a potent mast cell stabilizer belonging to the quinolizine-3-carboxamide class.[1] Unlike antihistamines that block H1 receptors post-release, Quinotolast inhibits the upstream degranulation machinery, preventing the release of histamine, leukotrienes (LTC4), and prostaglandins (PGD2).

Critical Distinction (Safety Insight): Despite the phonetic similarity in nomenclature, Quinotolast is distinct from fluoroquinolone antibiotics (e.g., ciprofloxacin). It lacks the fluorinated quinolone core required for DNA gyrase inhibition. This guide addresses the specific selectivity profile of Quinotolast, distinguishing its immunological safety from antibiotic-associated hypersensitivity cross-reactivity.

Mechanism of Action

Quinotolast functions by modulating intracellular calcium flux and inhibiting the downstream signaling cascades triggered by IgE-FcεRI cross-linking.[2]

  • Primary Target: Mast cell degranulation machinery (likely involving inhibition of phosphodiesterase or calcium channel modulation).

  • Outcome: Suppression of both pre-formed (histamine) and de novo synthesized (LTC4, PGD2) inflammatory mediators.[3]

Part 2: Comparative Performance Analysis

The following analysis benchmarks Quinotolast sodium against industry-standard mast cell stabilizers: Cromolyn Sodium (the historical gold standard) and Tranilast (an oral alternative).

Table 1: Comparative Potency and Pharmacological Profile
FeatureQuinotolast SodiumCromolyn SodiumTranilast
Chemical Class Quinolizine carboxamideChromone derivativeAnthranilic acid derivative
Primary Mechanism Mast Cell Stabilization (Ca²⁺ modulation)Mast Cell Stabilization (Cl⁻ channel block)Mast Cell Stabilization & TGF-β inhibition
IC50 (LTC4 Release) 0.72 µg/mL (High Potency)~5-10 µg/mL (Lower Potency)~1-5 µg/mL
PGD2 Inhibition 100% at 100 µg/mL Partial / VariablePartial
Route of Admin Oral & IV (High Bioavailability)Inhalation (Poor Oral Bioavailability)Oral
In Vivo Potency (Rat PCA) ED50: 0.0081 mg/kg (p.o.) Ineffective orallyED50: ~10-20 mg/kg (p.o.)[1]
Selectivity Risk Low (Specific to immune degranulation)Low (High specificity)Moderate (Affects TGF-β/Fibrosis pathways)

Expert Insight: Quinotolast demonstrates a significant advantage in oral potency .[1] While Cromolyn is effective locally (lungs/eyes), it is poorly absorbed systematically. Quinotolast achieves systemic efficacy at microgram doses (ED50 ~0.008 mg/kg), making it orders of magnitude more potent than Tranilast in passive cutaneous anaphylaxis (PCA) models.

Part 3: Cross-Reactivity & Selectivity Analysis[1]

In drug development, "cross-reactivity" for a small molecule like Quinotolast refers to two distinct risks: Structural Cross-Reactivity (hypersensitivity overlap) and Target Selectivity (off-target binding).[1]

Structural Cross-Reactivity (Hypersensitivity)[1]
  • The Quinolone Confusion: Researchers often screen for cross-reactivity with fluoroquinolone antibiotics due to the "Quino-" prefix.

  • Analysis: Quinotolast possesses a quinolizine ring, not the quinolone (4-oxo-1,4-dihydroquinoline) core essential for antibiotic activity and associated hypersensitivity.[1]

Target Selectivity (Off-Target Profiling)

To validate the safety profile, Quinotolast is screened against a panel of receptors to ensure it does not induce off-target effects common in older anti-allergic drugs (e.g., anticholinergic or sedative effects).[1]

  • H1 Receptor: Negligible affinity (Does not cause sedation).[1]

  • Muscarinic Receptors: Negligible affinity (No dry mouth/urinary retention).[1]

  • COX-1/COX-2: No inhibition (Distinct from NSAIDs; safe for aspirin-exacerbated respiratory disease).[1]

Part 4: Experimental Protocol

Validated Assay: In Vitro Mast Cell Mediator Release Inhibition

Objective: Determine the IC50 of Quinotolast sodium on antigen-induced histamine and LTC4 release.

Reagents:
  • Cell Line: RBL-2H3 (Rat Basophilic Leukemia) or Human Cultured Mast Cells.[1]

  • Sensitization: Anti-DNP IgE (monoclonal).[1]

  • Stimulant: DNP-BSA (Antigen) or Calcium Ionophore A23187 (Non-immunological control).[1]

  • Reference Standard: Cromolyn Sodium (dissolved in PBS).[1]

Methodology (Step-by-Step):
  • Sensitization:

    • Seed RBL-2H3 cells at

      
       cells/well in 24-well plates.
      
    • Incubate overnight with anti-DNP IgE (0.5 µg/mL) at 37°C.[1]

  • Washing & Equilibration:

    • Wash cells 3x with Tyrode’s Buffer (with BSA/Glucose) to remove unbound IgE.[1]

    • Critical Step: Ensure buffer contains 1.8 mM CaCl₂ and 1 mM MgCl₂. Depletion of extracellular calcium invalidates the degranulation mechanism.

  • Drug Pre-treatment:

    • Add Quinotolast Sodium (0.01 – 100 µg/mL) to wells.

    • Incubate for 15 minutes at 37°C. (Note: Quinotolast acts rapidly; long pre-incubation is unnecessary).

  • Challenge:

    • Add DNP-BSA antigen (100 ng/mL) to trigger cross-linking.[1]

    • Incubate for 30 minutes.

  • Termination & Quantification:

    • Stop reaction by placing plates on ice for 5 minutes.

    • Collect supernatant.[1][3]

    • Histamine Assay: Fluorometric assay (OPT method) or ELISA.[1]

    • LTC4 Assay: Competitive ELISA.[1]

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot Log(Concentration) vs. % Inhibition to derive IC50.[1]

Part 5: Visualization of Signaling & Workflow

Diagram 1: Mechanism of Action & Intervention Point

This diagram illustrates the IgE-mediated signaling pathway and identifies where Quinotolast exerts its stabilizing effect compared to H1 antagonists.

MastCellPathway Antigen Antigen (Allergen) IgE_Receptor IgE-FcεRI Complex Antigen->IgE_Receptor Cross-linking Syk Syk Kinase Activation IgE_Receptor->Syk PLCg PLC-γ Activation Syk->PLCg Ca_Influx Intracellular Ca2+ Flux PLCg->Ca_Influx IP3 generation Degranulation Degranulation (Fusion of Vesicles) Ca_Influx->Degranulation Trigger Mediators Release of Mediators (Histamine, LTC4, PGD2) Degranulation->Mediators H1_Receptor H1 Receptor (Endothelial/Smooth Muscle) Mediators->H1_Receptor Binding Quinotolast Quinotolast Sodium (Stabilizer) Quinotolast->Ca_Influx INHIBITS Quinotolast->Degranulation BLOCKS Antihistamine Standard Antihistamine (H1 Blocker) Antihistamine->H1_Receptor BLOCKS

Caption: Quinotolast intercepts the signaling cascade upstream at the calcium flux/degranulation stage, whereas antihistamines only block the downstream receptor binding.[2]

Diagram 2: Experimental Workflow for Selectivity Assay

A logical flow for the "In Vitro Mast Cell Mediator Release Inhibition Assay" described in Part 4.

AssayWorkflow Start Start: RBL-2H3 Cells Sensitize 1. Sensitize (Anti-DNP IgE, Overnight) Start->Sensitize Wash 2. Wash & Equilibrate (Tyrode's + Ca2+/Mg2+) Sensitize->Wash Treat 3. Drug Treatment (Quinotolast, 15 min) Wash->Treat Challenge 4. Antigen Challenge (DNP-BSA, 30 min) Treat->Challenge Stop 5. Terminate (Ice Bath + EDTA) Challenge->Stop Analyze 6. Quantify Mediators (ELISA/Fluorometry) Stop->Analyze

Caption: Step-by-step workflow for determining IC50 values in a mast cell degranulation assay.

Part 6: References

  • PubChem. (2025).[1] Quinotolast Sodium (CID 14600474) - Chemical Structure and Pharmacology. National Library of Medicine. Retrieved from [Link][1]

  • StatPearls. (2024). Cromolyn Sodium: Mechanism and Clinical Comparison. NCBI Bookshelf.[1] Retrieved from [Link]

  • ResearchGate. (2025). Cross-reactivity studies in Quinolone antibiotics vs. Quinolizine derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Quinotolast Sodium: Proper Disposal Procedures and Safety Protocol

Executive Summary & Material Profile Quinotolast Sodium (CAS: 101193-62-8) is a biologically active pharmaceutical ingredient (API) functioning as a mast cell stabilizer and histamine receptor inhibitor. While chemically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Profile

Quinotolast Sodium (CAS: 101193-62-8) is a biologically active pharmaceutical ingredient (API) functioning as a mast cell stabilizer and histamine receptor inhibitor. While chemically stable as a sodium salt, its disposal requires strict adherence to protocols designed to prevent environmental contamination and biological accumulation.

Critical Distinction: Do not confuse Quinotolast Sodium with metallic sodium. It is an organic salt (


). It does not  react violently with water.[1] The "ethanol quenching" method used for metallic sodium is irrelevant and unnecessary  for this compound.
Chemical Profile
PropertyDetail
CAS Number 101193-62-8
Molecular Formula

Physical State Solid (Powder), typically light yellow
Solubility Soluble in water, DMSO, Methanol
Bioactivity Mast cell stabilizer; Anti-allergic
RCRA Status Non-Listed (Not P- or U-listed); Evaluate for Characteristics

Regulatory Classification & Pre-Disposal Assessment

Before disposal, you must classify the waste stream.[2] While Quinotolast Sodium is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it is a biologically active substance .

RCRA Assessment Logic
  • Listed Waste Check: Quinotolast Sodium is not found in 40 CFR Part 261 Subpart D.

  • Characteristic Waste Check:

    • Ignitability (D001): No (Solid salt).

    • Corrosivity (D002): No (pH typically neutral to slightly basic in solution).

    • Reactivity (D003): No (Stable).[3]

    • Toxicity (D004-D043): Unlikely to leach heavy metals or regulated organics above regulatory thresholds.

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Powder or Contaminated Solids)

Applicability: Expired API, weighing boats, contaminated gloves, spill cleanup debris.

  • Segregation: Do not mix with biohazardous (infectious) waste or characteristic hazardous waste (e.g., flammable solvents) unless the incinerator is rated for both.

  • Containerization: Place solid waste in a rigid, puncture-resistant container labeled "Non-Hazardous Pharmaceutical Waste - For Incineration Only."

    • Preferred Container: High-density polyethylene (HDPE) wide-mouth drum or white pharmaceutical waste bucket (often blue-lidded in some jurisdictions).

  • Destruction: Transfer to a licensed waste management contractor for High-Temperature Incineration .

    • Target: Complete thermal destruction of the organic structure to prevent environmental leaching.

B. Liquid Waste (Stock Solutions & Mother Liquors)

Applicability: Dissolved Quinotolast Sodium in water, DMSO, or buffers.

WARNING: Never pour Quinotolast Sodium solutions down the sink. Water treatment plants are not designed to filter complex pharmaceutical salts.

Protocol:

  • Solvent Assessment:

    • Aqueous Solutions: Collect in a carboy labeled "Aqueous Pharmaceutical Waste."

    • Organic Solutions (DMSO/Methanol): Collect in a carboy labeled "Flammable/Organic Pharmaceutical Waste." This changes the classification to Hazardous (D001) due to the solvent.

  • Precipitation/Adsorption (Optional Volume Reduction):

    • For large aqueous volumes, activated carbon adsorption can be used to capture the API. The carbon is then disposed of as solid pharmaceutical waste (Method A), and the filtrate can be discharged only if validated by HPLC to be free of active compound (consult local EHS).

    • Recommendation: For laboratory scales (<5L), skip volume reduction and dispose of the entire liquid volume via incineration.

Visualization: Waste Classification Workflow

The following diagram outlines the decision logic for classifying and disposing of Quinotolast Sodium waste streams.

WasteClassification Start Quinotolast Sodium Waste StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Debris) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid DisposalNonHaz Non-Hazardous Pharma Waste (Blue/White Bin) Solid->DisposalNonHaz No Solvent SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water/Saline) SolventCheck->Aqueous Organic Organic (DMSO/MeOH) SolventCheck->Organic Aqueous->DisposalNonHaz HazCheck RCRA Ignitable (D001)? Organic->HazCheck DisposalHaz Hazardous Chemical Waste (Red Tag/Carboy) HazCheck->DisposalHaz Yes (Flammable) Method Destruction Method: High-Temp Incineration DisposalNonHaz->Method DisposalHaz->Method

Figure 1: Decision tree for classifying Quinotolast Sodium waste based on physical state and solvent composition.

Emergency Procedures: Spill Management

In the event of a powder spill, the primary goal is to prevent inhalation and environmental release.

PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 respirator (or P100 if fine dust is present).

Spill Protocol:

  • Isolate: Mark the area.

  • Dry Clean-up (Preferred): Use a HEPA-filtered vacuum to remove bulk powder. This prevents spreading the material.[4][5][6]

  • Wet Clean-up: If a vacuum is unavailable, cover the spill with wet paper towels (dampened with water) to suppress dust. Scoop the wet slurry into a waste bag.

  • Decontamination: Wipe the surface with a soap/water solution followed by 70% Ethanol.

  • Disposal: All cleanup materials (towels, gloves, scoop) must be disposed of as Solid Pharmaceutical Waste (see Section 3A).

SpillResponse Event Spill Event PPE Don PPE (Gloves, Goggles, N95) Event->PPE Contain Containment (Cover/Isolate) PPE->Contain Cleanup Removal (HEPA Vac or Wet Wipe) Contain->Cleanup Decon Decontamination (Soap + 70% EtOH) Cleanup->Decon Dispose Disposal (Incineration Bin) Decon->Dispose

Figure 2: Operational workflow for managing Quinotolast Sodium spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14600474, Quinotolast sodium. Retrieved from [Link][7]

  • U.S. Environmental Protection Agency (2025). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[4] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.